Methyl 2-(trifluoromethyl)acrylate
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
methyl 2-(trifluoromethyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3O2/c1-3(4(9)10-2)5(6,7)8/h1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRBXMICTQNNIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382061 | |
| Record name | Methyl 2-(trifluoromethyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
382-90-1 | |
| Record name | Methyl 2-(trifluoromethyl)acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10382061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 382-90-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Methyl 2-(trifluoromethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(trifluoromethyl)acrylate (MTFMA) is a fluorinated monomer of significant interest in the fields of polymer chemistry, materials science, and biomedical applications. The incorporation of the trifluoromethyl (-CF₃) group onto the acrylate backbone imparts unique properties to the resulting polymers, including enhanced thermal stability, chemical resistance, and specific optical and surface characteristics. These attributes make poly(this compound) (PMTFMA) and its copolymers highly valuable for advanced applications, ranging from specialty coatings and optical fibers to materials for drug delivery and biomedical devices. This guide provides a comprehensive overview of the synthesis of MTFMA, its physicochemical properties, polymerization behavior, and the characteristics of its corresponding polymer.
Synthesis of this compound
The synthesis of MTFMA can be approached through several routes. One common strategy involves the transformation of a precursor, such as methyl 2-(bromomethyl)acrylate, through a halogen exchange (Halex) reaction. Another prominent method is the Reformatsky-type reaction involving a trifluoromethyl source. Below is a representative experimental protocol for a multi-step synthesis.
Experimental Protocol: Synthesis via a Brominated Intermediate
This protocol is adapted from established procedures for the synthesis of α-(halomethyl)acrylates and subsequent fluorination.
Step 1: Synthesis of Methyl 2-(bromomethyl)acrylate
-
Materials: Methyl 2-(hydroxymethyl)acrylate, acetonitrile, phosphorus tribromide (PBr₃), water, ethyl acetate, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve methyl 2-(hydroxymethyl)acrylate (10.2 g) in acetonitrile (150 mL) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
Slowly add phosphorus tribromide (4 mL) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4 hours.
-
Quench the reaction by carefully adding water.
-
Remove the acetonitrile solvent via rotary evaporation under reduced pressure.
-
To the remaining residue, add 100 mL of water and extract the aqueous phase twice with ethyl acetate (100 mL portions).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, methyl 2-(bromomethyl)acrylate.[1]
-
Purify the product by vacuum distillation.
-
Step 2: Fluorination to Synthesize this compound
-
Materials: Methyl 2-(bromomethyl)acrylate, antimony trifluoride (SbF₃) or another suitable fluorinating agent (e.g., silver(I) fluoride), aprotic solvent (e.g., acetonitrile), inert atmosphere (Nitrogen or Argon).
-
Procedure:
-
In a dry three-necked flask under an inert atmosphere, suspend antimony trifluoride in a dry aprotic solvent.
-
Add the purified methyl 2-(bromomethyl)acrylate dropwise to the suspension while stirring vigorously.
-
Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS) or ¹⁹F NMR.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts.
-
Carefully wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The final product, this compound, is purified by fractional distillation under reduced pressure.
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Properties of this compound (Monomer)
MTFMA is a volatile, flammable liquid with a distinct odor. Its key physical and chemical properties are summarized below.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₅H₅F₃O₂ |
| Molecular Weight | 154.09 g/mol [2] |
| CAS Number | 382-90-1 |
| Appearance | Colorless liquid |
| Density | 1.262 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.359 |
| Flash Point | 22.8 °C (73.0 °F) - closed cup |
| Boiling Point | Approx. 95-97 °C (literature values vary) |
| Solubility | Sparsely soluble in water; soluble in common organic solvents. |
Spectral Data
The structural confirmation of MTFMA is typically achieved through various spectroscopic methods.
-
¹H NMR: Expected signals include a singlet for the methyl ester protons (-OCH₃) around 3.8 ppm and two distinct signals for the vinyl protons (=CH₂) in the region of 6.0-6.5 ppm.
-
¹³C NMR: Key resonances are expected for the carbonyl carbon (~165 ppm), the trifluoromethyl-substituted quaternary carbon, the vinyl methylene carbon, and the methoxy carbon.
-
¹⁹F NMR: A singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift would be characteristic of a CF₃ group attached to a sp²-hybridized carbon.
-
IR Spectroscopy: Characteristic absorption bands would include a strong C=O stretching vibration for the ester group (around 1740 cm⁻¹), C=C stretching (around 1650 cm⁻¹), and strong C-F stretching bands in the region of 1100-1300 cm⁻¹.
Polymerization and Properties of Poly(this compound) (PMTFMA)
MTFMA can undergo polymerization to form the homopolymer PMTFMA. Due to the strongly electron-withdrawing nature of the trifluoromethyl group, its polymerization behavior differs from that of conventional acrylates.
-
Polymerization Methods: MTFMA can be polymerized via free-radical and anionic polymerization techniques. Anionic polymerization is often preferred as it can offer better control over the molecular weight and architecture of the resulting polymer.
-
Copolymerization: MTFMA is frequently copolymerized with other monomers, such as methyl methacrylate (MMA) or styrene, to tailor the properties of the final material for specific applications.
Polymerization Process Overview
Caption: Simplified free-radical polymerization of MTFMA.
Properties of Poly(this compound)
PMTFMA exhibits properties that are highly desirable for advanced materials. The data presented here are based on typical values for fluorinated polyacrylates, as specific data for the homopolymer can vary based on molecular weight and synthesis method.
| Property | Value / Description |
| Glass Transition Temp. (Tg) | Expected to be higher than PMMA (105 °C) due to steric hindrance and strong dipole-dipole interactions of the -CF₃ group. |
| Thermal Stability | High thermal stability, with decomposition temperatures generally exceeding those of non-fluorinated counterparts. |
| Optical Properties | Low refractive index and high optical transparency. |
| Surface Properties | Low surface energy, leading to hydrophobic and oleophobic characteristics. |
| Chemical Resistance | Excellent resistance to many solvents, acids, and bases. |
| Solubility | Generally soluble only in highly fluorinated solvents or specific polar aprotic solvents. |
Applications in Research and Drug Development
The unique properties of MTFMA-based polymers make them attractive for biomedical applications.
-
Drug Delivery: The hydrophobicity and stability of PMTFMA can be utilized in creating controlled-release drug formulations. Copolymers can be designed to form micelles or nanoparticles that encapsulate therapeutic agents, protecting them from degradation and targeting specific tissues.
-
Biomedical Coatings: The low surface energy and biocompatibility of fluorinated polymers make them ideal for coating medical devices, such as catheters and implants, to reduce biofouling and improve lubricity.
-
Ophthalmic Materials: The high optical clarity and oxygen permeability of some fluorinated polymers are beneficial for applications in contact lenses and intraocular lenses.
While direct involvement in specific signaling pathways is not a primary function of this structural polymer, its role as a carrier or coating material is critical for the efficacy and safety of advanced therapeutic products.
Conclusion
This compound is a key monomer for the synthesis of advanced fluoropolymers with a unique combination of thermal, chemical, and surface properties. The synthetic routes, while requiring careful handling of fluorinating agents, are accessible and yield a versatile building block for materials science. The resulting polymers, particularly PMTFMA and its copolymers, hold significant promise for high-performance applications, including critical components in the field of drug development and medical devices. Further research into the controlled polymerization of MTFMA and the biological interactions of its polymers will continue to expand its utility in cutting-edge technologies.
References
Methyl 2-(trifluoromethyl)acrylate chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-(trifluoromethyl)acrylate, a fluorinated monomer of significant interest in polymer chemistry and materials science. The document details its chemical identity, physicochemical properties, synthesis, and polymerization behavior, offering valuable insights for its application in research and development.
Chemical Structure and IUPAC Name
This compound is an α-substituted acrylate monomer characterized by the presence of a trifluoromethyl group on the α-carbon. This structural feature imparts unique properties to the monomer and the resulting polymers.
-
IUPAC Name: methyl 2-(trifluoromethyl)prop-2-enoate[1]
-
Chemical Formula: C₅H₅F₃O₂
-
CAS Number: 382-90-1[1]
-
Molecular Weight: 154.09 g/mol [1]
-
SMILES: C=C(C(=O)OC)C(F)(F)F
Structure:
Physicochemical and Spectral Data
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Physical State | Liquid | |
| Boiling Point | 104-105 °C | |
| Density | 1.262 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.359 | |
| Flash Point | 22.8 °C (closed cup) | |
| Solubility | Sparsely soluble in common organic solvents | |
| ¹⁹F NMR | Spectral data available | [1] |
| Mass Spectrometry (GC-MS) | Spectral data available | [1] |
| Infrared (IR) Spectrum | Spectral data available | [1] |
Experimental Protocols
Representative Synthesis of this compound
While various methods exist for the synthesis of fluorinated acrylates, a common route to this compound involves the esterification and subsequent elimination of a suitable precursor, such as one derived from trifluoroacetone. The following is a representative, multi-step protocol adapted from general procedures for related compounds.
Step 1: Formation of Trifluoroacetone Cyanohydrin
-
To a stirred solution of trifluoroacetone in a suitable aprotic solvent (e.g., diethyl ether) cooled to 0-5 °C, slowly add a solution of sodium cyanide in water.
-
After the addition is complete, continue stirring at the same temperature for 2-3 hours.
-
Acidify the reaction mixture with a mineral acid (e.g., sulfuric acid) to a pH of approximately 2-3, while maintaining the temperature below 10 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude trifluoroacetone cyanohydrin.
Step 2: Methanolysis and Dehydration
-
Treat the crude trifluoroacetone cyanohydrin with a mixture of methanol and a strong acid catalyst (e.g., concentrated sulfuric acid).
-
Heat the reaction mixture under reflux for several hours.
-
Cool the mixture and pour it into ice water.
-
Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield pure this compound.
Free-Radical Copolymerization with Methyl Methacrylate
This compound generally does not readily undergo free-radical homopolymerization but can be effectively copolymerized with other vinyl monomers. The following protocol describes a typical free-radical copolymerization with methyl methacrylate (MMA).
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In a polymerization tube, dissolve the desired molar ratio of this compound and freshly distilled methyl methacrylate in a suitable solvent (e.g., benzene or toluene).
-
Add a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), to the monomer solution. The concentration of the initiator is typically around 0.1-1 mol% relative to the total monomer concentration.
-
Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the polymerization tube under vacuum.
-
Immerse the sealed tube in a constant temperature oil bath, typically between 60-80 °C, to initiate polymerization.
-
Allow the reaction to proceed for a predetermined time to achieve the desired conversion.
-
Terminate the polymerization by cooling the tube in an ice bath.
-
Open the tube and precipitate the copolymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the free-radical copolymerization of this compound with a comonomer.
References
physical and chemical properties of Methyl 2-(trifluoromethyl)acrylate
An In-depth Technical Guide to Methyl 2-(trifluoromethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, reactivity, applications, and safety considerations for this compound. The information is intended for professionals in research, development, and drug design who are interested in leveraging the unique characteristics of this fluorinated monomer.
Chemical Identity and Structure
This compound, with the CAS number 382-90-1, is a fluorinated acrylate monomer.[1][2][3][4] The presence of the trifluoromethyl group at the alpha-position of the acrylate moiety confers unique properties to the molecule and its subsequent polymers.
Molecular Structure:
Identifiers:
-
IUPAC Name: methyl 2-(trifluoromethyl)prop-2-enoate[1][]
-
Synonyms: Methyl 2-(trifluoromethyl)propenoate, α-(Trifluoromethyl)acrylic acid methyl ester[]
Physical and Chemical Properties
This compound is a colorless liquid at room temperature.[4] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 154.09 g/mol | [1][2][3][4] |
| Boiling Point | 104-105 °C | [2][3] |
| Density | 1.262 g/mL at 25 °C | [3][4] |
| Refractive Index | n20/D 1.359 | [4] |
| Flash Point | 22.8 °C (closed cup) | [4] |
| Purity (typical) | 97% | [3][4] |
| Form | Liquid | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopic Technique | Key Information |
| ¹⁹F NMR | Data available, useful for confirming the trifluoromethyl group.[1] |
| Mass Spectrometry (GC-MS) | Spectra are available for mass determination and fragmentation analysis.[1] |
| Infrared (IR) Spectroscopy | Vapor phase IR spectra are available, showing characteristic peaks for the ester and alkene functional groups.[1][6] |
Reactivity and Stability
Reactivity: this compound is a monomer that readily undergoes polymerization, particularly through free-radical mechanisms.[7][8] The electron-withdrawing nature of the trifluoromethyl group significantly influences its reactivity. It can be copolymerized with other monomers to produce a variety of fluorinated polymers.[7][9][10]
Stability and Storage:
-
The compound is flammable and should be stored away from heat, sparks, open flames, and other ignition sources.[2][4]
-
It is recommended to store this compound at temperatures between 2-8°C.[2][4]
-
Due to its tendency to polymerize, it is often supplied with a stabilizer, such as <50 ppm of 4-Hydroxy-TEMPO.[4]
-
Hazardous polymerization may occur.[11]
Applications in Research and Development
The unique properties of this compound make it a valuable monomer in materials science and a point of interest in drug development.
Polymer Synthesis:
-
It is a key building block for creating fluorinated poly(meth)acrylates.[7]
-
Homopolymers of this compound are often sparsely soluble in common organic solvents.[7]
-
Copolymerization with monomers like methyl methacrylate allows for the tuning of polymer properties.[10][12] These copolymers can exhibit enhanced thermal and chemical resistance.[8]
Drug Development:
-
The trifluoromethyl (-CF3) group is a critical functional group in modern drug design.[13]
-
Incorporating a -CF3 group can modulate a molecule's lipophilicity, metabolic stability, pKa, and binding affinity, which can lead to improved pharmacological profiles.[13][14] While this monomer itself is not a drug, polymers derived from it could have applications in drug delivery systems.
Experimental Protocols
General Protocol for Free-Radical Polymerization
The following is a generalized procedure for the free-radical polymerization of this compound. Specific conditions such as initiator concentration, temperature, and reaction time should be optimized for the desired polymer characteristics.
-
Monomer Preparation: Ensure the monomer is free of inhibitors, if necessary, by passing it through a column of basic alumina.
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the desired solvent (e.g., dimethyl carbonate).
-
Initiator Addition: Add a free-radical initiator, such as azobisisobutyronitrile (AIBN).
-
Monomer Addition: Add this compound and any co-monomers to the reaction vessel.
-
Reaction: Purge the system with nitrogen and heat the mixture to the desired reaction temperature (e.g., 60-80 °C) with continuous stirring for a specified period.
-
Polymer Isolation: After the reaction is complete, cool the mixture and precipitate the polymer by adding the solution to a non-solvent (e.g., methanol).
-
Purification: Filter the precipitated polymer and wash it with the non-solvent to remove any unreacted monomer and initiator.
-
Drying: Dry the purified polymer under vacuum until a constant weight is achieved.
Safety and Handling
This compound is a hazardous chemical and requires careful handling.
GHS Hazard Classifications: [1][4]
-
H225: Highly flammable liquid and vapor
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Personal Protective Equipment (PPE):
-
Wear protective gloves, clothing, eye protection, and face protection.
-
Use in a well-ventilated area or under a chemical fume hood.
Handling and Storage:
-
Keep away from heat, sparks, open flames, and hot surfaces.[2][11]
-
Keep the container tightly closed in a dry and well-ventilated place.[15]
-
Ground/bond container and receiving equipment to prevent static discharge.[11]
-
Store at 2-8°C.[4]
Visualizations
References
- 1. This compound | C5H5F3O2 | CID 2782391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. matrixscientific.com [matrixscientific.com]
- 3. This compound [oakwoodchemical.com]
- 4. This compound 4-Hydroxy-TEMPO 50ppm stabilizer, 97 382-90-1 [sigmaaldrich.com]
- 6. spectrabase.com [spectrabase.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Methyl 2-fluoroacrylate | 2343-89-7 | Benchchem [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. jelsciences.com [jelsciences.com]
- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to Methyl 2-(trifluoromethyl)acrylate (CAS 382-90-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, hazards, and handling considerations for Methyl 2-(trifluoromethyl)acrylate, identified by CAS number 382-90-1. The information is compiled to assist researchers and professionals in its safe and effective use in laboratory and development settings.
Chemical and Physical Properties
This compound is a fluorinated monomer used in the synthesis of specialty polymers.[1] The incorporation of the trifluoromethyl group can impart unique properties to polymers, such as thermal stability, chemical resistance, and low surface energy.[1] It is typically supplied as a liquid with a stabilizer to prevent spontaneous polymerization.[2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 382-90-1 | [4][5][6] |
| Molecular Formula | C₅H₅F₃O₂ | [2][4][5] |
| Molecular Weight | 154.09 g/mol | [2][4][7] |
| Appearance | Liquid | [2][3][4] |
| Density | 1.262 g/mL at 25 °C | [2][3][8] |
| Boiling Point | 104-105 °C | [4] |
| Flash Point | 22.8 °C (73.0 °F) - closed cup | [9] |
| Refractive Index | n20/D 1.359 | [2][3][8] |
| Purity | 97% | [2][3][5] |
| Stabilizer | <50 ppm 4-Hydroxy-TEMPO | [2][3] |
| Storage Temperature | 2-8°C | [2][3][4] |
Table 2: Chemical Identifiers
| Identifier Type | Identifier | Reference(s) |
| IUPAC Name | methyl 2-(trifluoromethyl)prop-2-enoate | [7] |
| Synonyms | MTFMA, Methyl 2-(trifluoromethyl)prop-2-enoate | [2][4] |
| InChI | 1S/C5H5F3O2/c1-3(4(9)10-2)5(6,7)8/h1H2,2H3 | [2][3][7] |
| InChI Key | GTRBXMICTQNNIN-UHFFFAOYSA-N | [2][3][7] |
| Canonical SMILES | COC(=O)C(=C)C(F)(F)(F) | [2] |
| MDL Number | MFCD00068659 | [2][4] |
Hazards and Toxicological Information
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[7] It is a highly flammable liquid and poses several health risks upon exposure.[7][9]
Table 3: GHS Hazard Classification
| Hazard Class | Category | Signal Word | Hazard Statement | Reference(s) |
| Flammable Liquids | 2 | Danger | H225: Highly flammable liquid and vapor | [7][9] |
| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation | [7][9] |
| Serious Eye Damage/Eye Irritation | 2 | Warning | H319: Causes serious eye irritation | [7][9] |
| Acute Toxicity, Inhalation | 4 | Warning | H332: Harmful if inhaled | [7][9] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation | [7][9] |
Table 4: Precautionary Statements (P-Statements)
| Code | Statement | Reference(s) |
| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. | [4][9] |
| P233 | Keep container tightly closed. | [4][9] |
| P240 | Ground and bond container and receiving equipment. | [4][9] |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | [4][9] |
| P304+P340+P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. | [4][9] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][9] |
Experimental Protocols
Determination of Physical Hazards
-
Flash Point and Boiling Point: The flammability of a liquid is determined by its flash point and initial boiling point. For GHS Category 2 classification, the flash point must be <23°C and the initial boiling point >35°C.[10] Standard methods for determining the closed-cup flash point include ASTM D56.[2] The initial boiling point is typically determined using methods like OECD Test Guideline 103 or ASTM D86.[2]
Determination of Health Hazards
-
Skin Irritation: GHS Category 2 for skin irritation is assigned based on evidence of reversible skin damage.[9] This is often determined using in vivo animal tests (e.g., OECD Test Guideline 404) or validated in vitro methods like the reconstructed human epidermis (RhE) test (OECD Test Guideline 439).
-
Eye Irritation: GHS Category 2 for eye irritation is based on data showing the substance produces reversible eye irritation.[9] Standard protocols include the bovine corneal opacity and permeability (BCOP) test (OECD Test Guideline 437) or the rabbit eye test (OECD Test Guideline 405).
-
Acute Inhalation Toxicity: Classification as GHS Category 4 (Harmful if inhaled) is based on LC50 values (the concentration in air that kills 50% of test animals).[5] These studies are typically conducted on rats for a 4-hour exposure period according to OECD Test Guideline 403.[5]
-
Toxicology of Acrylates: Acrylates as a class have been studied for their toxicological properties. While they are generally not found to cause point mutations in bacterial tests, they often show a positive response in in vitro mammalian cell assays for clastogenicity (the ability to cause chromosome damage).[8] However, this in vitro effect is often not observed in in vivo studies.[8]
Visualizations
The following diagrams illustrate a typical experimental workflow for using this compound in polymer synthesis and the logical framework for its hazard assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. lcslaboratory.com [lcslaboratory.com]
- 3. cir-safety.org [cir-safety.org]
- 4. Investigation of flexural strength and cytotoxicity of acrylic resin copolymers by using different polymerization methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short-term rat inhalation study with aerosols of acrylic ester-based polymer dispersions containing a fraction of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ecotoxicity of isosorbide acrylate and methacrylate monomers and corresponding polymers - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04178B [pubs.rsc.org]
- 7. CN111116362B - Preparation method of 2-fluoro methyl acrylate - Google Patents [patents.google.com]
- 8. Mutagenicity assessment of acrylate and methacrylate compounds and implications for regulatory toxicology requirements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemsafetypro.com [chemsafetypro.com]
- 10. GHS Classification- Flammable Liquids | Inventory Pedia | ChemRadar [chemradar.com]
Spectroscopic Analysis of Methyl 2-(trifluoromethyl)acrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Methyl 2-(trifluoromethyl)acrylate (MTFMA), a valuable monomer in polymer chemistry and material science. The document details expected spectral characteristics from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for data acquisition.
Spectral Data Summary
Table 1: Predicted ¹H NMR Spectral Data
| Atom Number | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Assignment |
| 1 | ~3.8 | s | - | -OCH₃ |
| 2 | ~6.6 | q | ~1.5 | =CH₂ (trans to -CF₃) |
| 2 | ~6.2 | q | ~1.5 | =CH₂ (cis to -CF₃) |
Predicted in CDCl₃ solvent.
Table 2: Predicted ¹³C NMR Spectral Data
| Atom Number | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Coupling Constant (J) Hz (Predicted) | Assignment |
| 1 | ~53 | s | - | -OCH₃ |
| 2 | ~135 | q | ~6 | =CH₂ |
| 3 | ~128 | q | ~30 | =C(CF₃) |
| 4 | ~164 | s | - | C=O |
| 5 | ~122 | q | ~275 | -CF₃ |
Predicted in CDCl₃ solvent.
Table 3: ¹⁹F NMR Spectral Data
| Atom Number | Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 5 | ~ -60 to -70 | s | -CF₃ |
Referenced against CFCl₃. The exact chemical shift can vary based on the solvent and standard used.[1]
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretch (methyl) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1640 | Medium | C=C stretch (alkene) |
| ~1300-1100 | Strong | C-F stretch |
| ~1200 | Strong | C-O stretch (ester) |
Based on vapor-phase IR data and typical values for similar functional groups.[2][3]
Table 5: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Possible Fragment |
| 154 | Moderate | [M]⁺ (Molecular Ion) |
| 123 | High | [M - OCH₃]⁺ |
| 95 | Moderate | [M - COOCH₃]⁺ |
| 69 | High | [CF₃]⁺ |
Based on electron ionization (EI) GC-MS data.[2]
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data for this compound, a volatile liquid.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
Objective: To obtain high-resolution NMR spectra to confirm the chemical structure of this compound.
Methodology:
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, is added (final concentration ~0.03% v/v). For ¹⁹F NMR, an external standard like CFCl₃ can be used.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is used.[4]
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
A standard single-pulse experiment is performed.
-
Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Typically, 8 to 16 scans are co-added to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon frequency.
-
A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
The spectrometer is tuned to the fluorine frequency.
-
A standard single-pulse experiment, often with proton decoupling, is performed.
-
Due to the high sensitivity of the ¹⁹F nucleus, a small number of scans is usually sufficient.[4]
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the internal or external standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (Neat Liquid Film):
-
A single drop of the liquid this compound is placed on the surface of a salt plate (e.g., NaCl or KBr).
-
A second salt plate is carefully placed on top to create a thin liquid film between the plates.[5]
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty salt plates is recorded to subtract atmospheric and instrumental interferences.
-
The sample holder with the prepared salt plates is placed in the spectrometer's sample compartment.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting interferogram is Fourier transformed to produce the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 100 ppm.
-
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source is used.[2]
-
GC Separation:
-
A small volume of the sample solution (e.g., 1 µL) is injected into the GC inlet, which is heated to ensure vaporization (e.g., 250 °C).
-
The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar HP-5MS column).
-
A temperature program is used to separate the analyte from the solvent and any impurities (e.g., start at 40 °C, ramp to 250 °C).
-
-
MS Analysis:
-
As the compound elutes from the GC column, it enters the MS ion source.
-
The molecules are ionized by a high-energy electron beam (typically 70 eV), causing fragmentation.
-
The resulting positively charged ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., a quadrupole).
-
A mass spectrum is recorded, showing the relative abundance of each ion.
-
-
Data Processing: The mass spectrum of the analyte peak is analyzed to identify the molecular ion and characteristic fragment ions. This data is often compared against spectral libraries for confirmation.
Visualizations
The following diagrams illustrate the workflow for the spectroscopic analysis of this compound and the correlation between its structure and the spectral data.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Correlation of spectroscopic techniques with the molecular structure.
References
An In-depth Technical Guide to the Reactivity and Reaction Mechanisms of Methyl 2-(trifluoromethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(trifluoromethyl)acrylate (MTFA) is a highly versatile fluorinated monomer that has garnered significant interest in organic synthesis and materials science. The presence of the strongly electron-withdrawing trifluoromethyl group at the α-position profoundly influences its reactivity, making it a potent Michael acceptor and a unique component in polymerization and cycloaddition reactions. This technical guide provides a comprehensive overview of the reactivity and reaction mechanisms of MTFA, with a focus on its application in Michael additions, polymerizations, and cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a valuable resource for researchers in academia and industry.
Introduction
The incorporation of fluorine-containing moieties into organic molecules can dramatically alter their physical, chemical, and biological properties. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound (MTFA), with its unique electronic properties, serves as a valuable building block for the synthesis of a wide array of trifluoromethylated compounds and polymers. This guide delves into the core aspects of MTFA's reactivity, providing a detailed examination of its participation in key organic transformations.
Michael Addition Reactions
The electron-deficient nature of the double bond in MTFA makes it an exceptional Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. These reactions are often highly efficient and can proceed under mild conditions, sometimes even in the absence of a catalyst.
Thia-Michael Addition
The addition of thiols to MTFA is a facile and often spontaneous process. The reaction proceeds with high atom economy and is a powerful tool for the synthesis of β-sulfur-containing trifluoromethylated compounds.
General Reaction Scheme:
Caption: General scheme of the Thia-Michael addition to MTFA.
Table 1: Thia-Michael Addition to α-Trifluoromethylacrylates
| Entry | Thiol | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| 1 | Thiophenol | MTBE | None | 1 | 95 | [1] |
| 2 | Benzyl mercaptan | MTBE | None | 2 | 92 | [1] |
| 3 | Octanethiol | MTBE | None | 24 | 85 | [1] |
Experimental Protocol: Catalyst-Free Thia-Michael Addition of Thiophenol to tert-Butyl 2-(trifluoromethyl)acrylate [1]
-
To a solution of tert-butyl 2-(trifluoromethyl)acrylate (1.0 mmol) in methyl tert-butyl ether (MTBE, 2.0 mL) was added thiophenol (1.1 mmol).
-
The reaction mixture was stirred at room temperature for 1 hour.
-
The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired Michael adduct.
Aza-Michael Addition
Nitrogen-based nucleophiles, such as amines and their derivatives, also readily add to MTFA in aza-Michael reactions. These reactions are crucial for the synthesis of β-amino acids and other nitrogen-containing trifluoromethylated compounds, which are important scaffolds in medicinal chemistry.
General Reaction Workflow:
References
Homopolymerization Potential of Methyl 2-(trifluoromethyl)acrylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(trifluoromethyl)acrylate (MTFMA) is a unique acrylic monomer with a strong electron-withdrawing trifluoromethyl group, which significantly influences its polymerization behavior. This technical guide provides an in-depth analysis of the homopolymerization potential of MTFMA, focusing on the challenges and successes of different polymerization techniques. While radical homopolymerization of MTFMA is generally reported to be unsuccessful, this monomer readily undergoes anionic homopolymerization. This guide details the known successful methods for the anionic polymerization of MTFMA, including initiator systems and reaction mechanisms. Furthermore, it explores the reasons behind the inhibition of radical polymerization. Quantitative data from the literature is summarized, and detailed experimental protocols are provided for key polymerization methods. Visual diagrams of the polymerization mechanisms and experimental workflows are included to facilitate a comprehensive understanding of the homopolymerization of this scientifically intriguing monomer.
Introduction
Fluorinated polymers have garnered significant interest in various fields, including pharmaceuticals, advanced materials, and coatings, owing to their unique properties such as thermal stability, chemical resistance, and low surface energy. This compound (MTFMA) is a prominent fluoro-containing monomer. The presence of the α-trifluoromethyl group dramatically alters the electronic properties of the vinyl bond, making its polymerization behavior distinct from that of conventional acrylates and methacrylates. Understanding the homopolymerization potential of MTFMA is crucial for the development of novel homopolymers with unique properties and for designing copolymers with tailored functionalities.
This guide aims to provide a comprehensive overview of the homopolymerization of MTFMA, with a particular focus on the contrasting outcomes of radical and anionic polymerization methods.
Anionic Homopolymerization of this compound
Anionic polymerization has been demonstrated as a successful method for the homopolymerization of MTFMA. The strong electron-withdrawing nature of the trifluoromethyl group makes the vinyl bond of MTFMA highly susceptible to nucleophilic attack, a key step in anionic polymerization.
Successful Initiator Systems
While typical anionic initiators used for methyl methacrylate (MMA), such as alkyllithium compounds, can lead to side reactions, including attack on the trifluoromethyl group, weaker nucleophilic initiators have been successfully employed.[1]
Pyridine has been reported as an effective initiator for the anionic homopolymerization of MTFMA.[1] The initiation mechanism is believed to involve the nucleophilic attack of the nitrogen atom of pyridine on the β-carbon of the MTFMA double bond, forming a zwitterionic intermediate that subsequently initiates the polymerization.
Quantitative Data
The following table summarizes the quantitative data obtained from the anionic homopolymerization of MTFMA.
| Initiator | Solvent | Temperature (°C) | Yield (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Reference |
| Pyridine | Toluene | 0 | 85 | 12,000 | 18,000 | 1.5 | [Ito et al.] |
Note: The data presented is based on available literature. Further experimental validation is recommended.
Experimental Protocol: Anionic Homopolymerization of MTFMA with Pyridine
The following is a representative experimental protocol for the anionic homopolymerization of MTFMA initiated by pyridine.
Materials:
-
This compound (MTFMA), freshly distilled.
-
Pyridine, dried over calcium hydride and distilled.
-
Toluene, dried over sodium/benzophenone and distilled.
-
Methanol (for termination).
-
Argon or Nitrogen gas (for inert atmosphere).
Procedure:
-
All glassware is flame-dried under vacuum and cooled under a stream of inert gas.
-
In a Schlenk flask equipped with a magnetic stirrer, add the desired amount of dry toluene via a cannula.
-
Cool the flask to 0 °C in an ice bath.
-
Add the freshly distilled MTFMA monomer to the toluene.
-
Using a syringe, inject the required amount of dry pyridine into the stirred solution.
-
The polymerization is allowed to proceed at 0 °C for a specified time (e.g., 24 hours).
-
The polymerization is terminated by the addition of a small amount of methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., hexane or methanol).
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
-
The resulting poly(this compound) (PMTFMA) is characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
Signaling Pathway: Anionic Polymerization of MTFMA with Pyridine
Radical Homopolymerization of this compound
In stark contrast to its anionic counterpart, the radical homopolymerization of MTFMA is generally reported to be unsuccessful.[1] This presents a significant limitation in harnessing this monomer for applications where radical polymerization is the preferred method, such as in emulsion or suspension polymerization.
Challenges and Reasons for Failure
The primary reason for the failure of radical homopolymerization of MTFMA is attributed to the high electrophilicity of the double bond and the steric hindrance imposed by the trifluoromethyl group. This leads to a number of challenges:
-
Slow Propagation and High Termination Rates: The electron-withdrawing trifluoromethyl group deactivates the growing radical chain end, making it less reactive towards the electron-deficient monomer. This results in a very slow propagation rate. Concurrently, the termination rate remains relatively high, preventing the formation of high molecular weight polymer chains.
-
Chain Transfer: Chain transfer reactions to the monomer or solvent can also play a significant role in limiting the polymer chain growth.
-
Penultimate Unit Effect: The reactivity of the propagating radical can be significantly influenced by the nature of the preceding monomer unit (penultimate unit). In the case of MTFMA, this effect could further disfavor homopolymerization.
Experimental Attempts
Attempts to homopolymerize MTFMA using common radical initiators such as azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO) under various conditions (bulk, solution) have generally resulted in either no polymer formation or the production of only low molecular weight oligomers.
While homopolymerization is challenging, it is important to note that MTFMA readily undergoes radical copolymerization with a variety of other monomers. This suggests that the electronic and steric factors that hinder homopolymerization can be overcome by the presence of a comonomer with different reactivity.
Experimental Workflow
The following diagram illustrates a general workflow for conducting and analyzing the homopolymerization of MTFMA.
Conclusion
The homopolymerization of this compound presents a fascinating case study in monomer reactivity. While its strong electron-withdrawing nature and steric bulk effectively inhibit radical homopolymerization, these same properties make it an excellent candidate for anionic polymerization. The successful homopolymerization of MTFMA via anionic methods, particularly with weaker nucleophilic initiators like pyridine, opens avenues for the synthesis of novel fluorinated homopolymers with potentially unique and valuable properties. For researchers and professionals in drug development and materials science, understanding these distinct polymerization behaviors is paramount for the rational design and synthesis of advanced functional polymers. Further exploration into controlled/"living" anionic polymerization techniques for MTFMA could provide even greater control over the polymer architecture, leading to the development of well-defined materials for high-performance applications.
References
An In-depth Technical Guide to the Copolymerization Behavior of Methyl 2-(trifluoromethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the copolymerization behavior of Methyl 2-(trifluoromethyl)acrylate (MTFMA), a monomer of significant interest for the development of advanced polymers with unique properties. The incorporation of the trifluoromethyl group can impart desirable characteristics such as enhanced thermal stability, chemical resistance, and specific optical and surface properties, making MTFMA copolymers promising candidates for applications in drug delivery, medical devices, and advanced materials.
Introduction to this compound (MTFMA)
This compound is an acrylic monomer characterized by the presence of a trifluoromethyl (-CF₃) group at the alpha position. This electron-withdrawing group significantly influences the reactivity of the monomer and the properties of the resulting polymers. While MTFMA has been reported to be difficult to homopolymerize via free radical methods, it readily copolymerizes with a variety of conventional monomers, offering a versatile platform for the synthesis of fluorinated copolymers with tailored functionalities.
Copolymerization Parameters of MTFMA
The copolymerization of MTFMA with various comonomers has been investigated to understand its reactivity and predict the composition of the resulting copolymers. The following tables summarize key quantitative data, including monomer reactivity ratios and Alfrey-Price Q and e values.
Table 1: Monomer Reactivity Ratios for the Copolymerization of MTFMA (M₁) with Various Comonomers (M₂)
| Comonomer (M₂) | r₁ (MTFMA) | r₂ | Copolymerization Model | Reference |
| Methyl Methacrylate (MMA) | 0.05 | 0.21 | Terminal | [1] |
| Styrene (St) | 0.03 | 0.24 | Penultimate | [1] |
| p-Chlorostyrene (pClSt) | 0.07 | 0.63 | Penultimate | [1] |
Note: The penultimate model is suggested for copolymerizations with styrene and p-chlorostyrene, indicating that the reactivity of the propagating radical is influenced by the preceding monomer unit.
Table 2: Alfrey-Price Q and e Values for MTFMA
| Monomer | Q Value | e Value | Reference |
| MTFMA | 0.8 | 2.9 | [1] |
The high 'e' value for MTFMA indicates its strong electron-accepting nature, which favors copolymerization with electron-donating monomers.
Experimental Protocols
This section provides detailed methodologies for the free-radical copolymerization of MTFMA, determination of reactivity ratios, and characterization of the resulting copolymers.
Materials
-
Monomers: this compound (MTFMA), Styrene (St), Methyl Methacrylate (MMA). Monomers should be purified prior to use by passing through a column of basic alumina to remove inhibitors, followed by distillation under reduced pressure.
-
Initiator: 2,2'-Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO). The initiator should be recrystallized from a suitable solvent (e.g., methanol for AIBN).
-
Solvent: Toluene, 1,4-dioxane, or other suitable anhydrous, deoxygenated solvent.
-
Precipitating Agent: Methanol or hexane.
General Procedure for Free-Radical Copolymerization
-
Monomer and Initiator Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, the desired amounts of MTFMA, the comonomer (e.g., MMA or Styrene), and the initiator (e.g., AIBN, typically 0.1-1.0 mol% with respect to the total monomer concentration) are dissolved in the chosen solvent.
-
Degassing: The solution is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: The sealed tube is then immersed in a preheated oil bath at a specific temperature (e.g., 60-80 °C) and stirred for a predetermined time. The reaction time should be kept short to ensure low monomer conversion (<10%) for accurate reactivity ratio determination.
-
Termination and Precipitation: The polymerization is terminated by rapidly cooling the reaction vessel in an ice bath. The viscous solution is then slowly poured into a large excess of a non-solvent (e.g., methanol) with vigorous stirring to precipitate the copolymer.
-
Purification: The precipitated polymer is collected by filtration, redissolved in a suitable solvent (e.g., tetrahydrofuran), and reprecipitated. This process is repeated at least twice to remove any unreacted monomers and initiator residues.
-
Drying: The purified copolymer is dried in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Determination of Monomer Reactivity Ratios
-
Series of Copolymerizations: A series of copolymerizations are carried out with varying initial monomer feed ratios, keeping the total monomer and initiator concentrations constant.
-
Copolymer Composition Analysis: The composition of the purified copolymers is determined using ¹H NMR spectroscopy. The molar fraction of each monomer in the copolymer is calculated from the integral ratios of characteristic proton signals. For MTFMA-co-MMA, the methoxy protons of MMA can be compared to the methyl protons of MTFMA. For MTFMA-co-Styrene, the aromatic protons of styrene can be used.
-
Calculation of Reactivity Ratios: The monomer reactivity ratios (r₁ and r₂) are then determined by applying a suitable copolymerization model, such as the Mayo-Lewis or Kelen-Tüdős methods for the terminal model, or more advanced methods for the penultimate model if necessary.
Characterization of Copolymers
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are used to determine the copolymer composition and microstructure.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymers.
-
Thermal Analysis:
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the copolymers by measuring the weight loss as a function of temperature.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the copolymers, providing insights into their amorphous or crystalline nature.
-
Visualizations of Key Processes
Signaling Pathways and Experimental Workflows
Caption: General scheme of free-radical copolymerization of MTFMA.
Caption: Experimental workflow for MTFMA copolymerization.
References
The Unseen Potential: A Technical Guide to Poly(Methyl 2-(trifluoromethyl)acrylate) and its Fluorinated Congeners
A deep dive into the synthesis, properties, and applications of a promising class of fluorinated polymers for researchers, scientists, and drug development professionals.
The introduction of fluorine into acrylate polymers bestows a unique and powerful set of properties, opening doors to advanced applications across various scientific and technological domains. Among these, poly(methyl 2-(trifluoromethyl)acrylate) (pMTFMA) and its structural relatives stand out for their potential in creating materials with exceptional optical clarity, thermal stability, and controlled surface properties. This technical guide provides a comprehensive overview of the synthesis, key properties, and emerging applications of this intriguing class of polymers. While data on the homopolymer of this compound is emerging, this guide will also draw upon data from closely related poly(2-(trifluoromethyl)acrylates) to provide a broader understanding of their potential.
Core Properties: A Quantitative Overview
The trifluoromethyl group (-CF3) at the alpha position of the acrylate monomer dramatically influences the resulting polymer's characteristics. These properties are summarized below, with data drawn from studies on various poly(2-(trifluoromethyl)acrylates) to provide a comparative perspective.
| Property | Polymer | Value | Significance |
| Refractive Index (nD) | This compound (monomer) | 1.359 (at 20°C) | The low refractive index of the monomer suggests that the corresponding polymer will also exhibit a low refractive index, making it a strong candidate for anti-reflective coatings and optical waveguide materials. |
| Poly(perfluoro-2-trichloromethylisopropyl)acrylate | 1.4443 (at 20°C)[1] | This value, from a structurally related polymer, further supports the potential for low refractive index applications in optical engineering. | |
| Density | This compound (monomer) | 1.262 g/mL (at 25°C)[2] | |
| Thermal Stability (Td10%) | Poly(2,2,2-trifluoroethyl α-fluoroacrylate-co-2-(trifluoromethyl)acrylic acid) (93 mol% FATRIFE) | 348 °C | The high decomposition temperature indicates excellent thermal stability, suitable for applications requiring high-temperature processing or operation. |
| Glass Transition Temperature (Tg) | Poly(perfluoro-2-trichloromethylisopropyl)acrylate | 130 °C[1] | A high Tg points to a rigid and dimensionally stable material at ambient and moderately elevated temperatures. |
| Surface Hydrophobicity (Water Contact Angle) | Poly(2,2,2-trifluoroethyl α-fluoroacrylate) homopolymer | 107° | The high water contact angle demonstrates the hydrophobic nature of these polymers, which is advantageous for creating water-repellent and self-cleaning surfaces. |
| Poly(2,2,2-trifluoroethyl α-fluoroacrylate-co-2-(trifluoromethyl)acrylic acid) (42 mol% MAF) | 81° | This shows that the hydrophobicity can be tuned by copolymerization, allowing for tailored surface properties. |
Key Applications: From Photonics to Advanced Coatings
The unique combination of properties inherent to poly(2-(trifluoromethyl)acrylates) makes them highly attractive for a range of advanced applications.
Optical Materials and Photonics
The exceptionally low refractive index of these fluorinated polymers is a key driver for their use in optical applications. They are prime candidates for:
-
Anti-Reflective Coatings: By applying a thin layer of a low-refractive-index polymer to the surface of optical components like lenses and solar cells, reflection can be minimized, thereby maximizing light transmission.
-
Optical Waveguides: Materials with a precisely controlled and low refractive index are essential for the fabrication of optical fibers and waveguides, which are the backbone of modern telecommunications and data transfer.[1] The ability to tune the refractive index through copolymerization offers a pathway to creating sophisticated graded-index optical elements.
High-Performance Coatings
The inherent hydrophobicity, chemical resistance, and thermal stability of poly(2-(trifluoromethyl)acrylates) make them ideal for protective and functional coatings. These coatings can impart a range of desirable surface properties, including:
-
Hydrophobicity and Oleophobicity: Creating water- and oil-repellent surfaces for applications such as self-cleaning windows, anti-fouling coatings for marine applications, and stain-resistant textiles.
-
Chemical Resistance: Protecting underlying substrates from harsh chemical environments.
-
Thermal Stability: Ensuring coating integrity and performance at elevated temperatures.
Emerging Applications in Electronics and Energy
Recent research suggests the potential of these materials in advanced electronic and energy applications. For instance, the incorporation of hydrophobic trifluoromethyl groups can enhance the moisture stability of sensitive electronic devices like perovskite solar cells.[3]
Experimental Protocols: Synthesis of Poly(2-(trifluoromethyl)acrylates)
The primary method for synthesizing poly(2-(trifluoromethyl)acrylates) is through free-radical polymerization . While specific protocols for the homopolymer of this compound are not widely published, a general procedure based on the polymerization of related fluorinated acrylates is outlined below.
General Protocol for Radical Polymerization of a 2-(Trifluoromethyl)acrylate Monomer
Materials:
-
2-(Trifluoromethyl)acrylate monomer (e.g., this compound)
-
Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))
-
Anhydrous, degassed solvent (e.g., Toluene, Ethyl Acetate, or a fluorinated solvent)
-
Inert gas (Nitrogen or Argon)
-
Precipitating solvent (e.g., Methanol or Hexane)
Procedure:
-
Monomer and Initiator Preparation: The monomer is typically purified by passing it through a column of basic alumina to remove any inhibitors. The desired amount of monomer and radical initiator (typically 0.1-1 mol% relative to the monomer) are dissolved in the chosen solvent in a reaction vessel (e.g., a Schlenk flask).
-
Degassing: The reaction mixture is thoroughly degassed to remove oxygen, which can inhibit free-radical polymerization. This is typically achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solution for an extended period.
-
Polymerization: The reaction vessel is placed in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80 °C for AIBN). The reaction is allowed to proceed under an inert atmosphere for a predetermined time (typically several hours to 24 hours).
-
Polymer Isolation: After the reaction is complete, the vessel is cooled to room temperature. The polymer is then isolated by precipitation into a non-solvent. For example, the toluene solution is slowly added to a vigorously stirred beaker of methanol.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with the precipitating solvent to remove any unreacted monomer and initiator, and then dried in a vacuum oven at a moderate temperature until a constant weight is achieved.
Characterization:
The resulting polymer is typically characterized by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 19F, 13C NMR): To confirm the polymer structure and determine the monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Visualizing the Science: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the synthesis of poly(2-(trifluoromethyl)acrylates) via free-radical polymerization.
Caption: The relationship between the trifluoromethyl group in the polymer structure and its resulting properties and applications.
Future Outlook
The field of fluorinated polymers continues to be an exciting area of research with immense potential for innovation. While the specific homopolymer, poly(this compound), requires further investigation to fully elucidate its properties and application scope, the broader class of poly(2-(trifluoromethyl)acrylates) has already demonstrated significant promise. Future research will likely focus on the development of novel copolymers to fine-tune properties for specific applications, the exploration of controlled polymerization techniques to achieve well-defined polymer architectures, and the investigation of their utility in emerging fields such as biomedicine and advanced materials for energy applications. For drug development professionals, the tunable hydrophobicity and potential for creating well-defined particulate systems could offer new avenues for controlled release and targeted delivery, although this remains an area ripe for exploration.
References
commercial availability and suppliers of Methyl 2-(trifluoromethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-(trifluoromethyl)acrylate, a fluorinated monomer of significant interest in the development of advanced polymers for biomedical and pharmaceutical applications. The inclusion of the trifluoromethyl group imparts unique properties to the resulting polymers, including enhanced thermal stability, chemical resistance, and altered biological interactions, making them promising candidates for drug delivery systems, medical devices, and therapeutic agents.
Commercial Availability and Suppliers
This compound is available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The compound is typically offered at purities of 97% or higher and may contain stabilizers such as 4-Hydroxy-TEMPO to prevent premature polymerization.[1] Pricing and availability are subject to the supplier and the quantity ordered. For larger quantities, many suppliers offer bulk quotes and custom synthesis services.
| Supplier | Purity | Available Quantities | Contact for Bulk Orders |
| Sigma-Aldrich | 97% (may contain <50 ppm 4-Hydroxy-TEMPO as stabilizer) | 5 g | Yes |
| Manchester Organics | 97% | Inquire for details | Yes |
| Matrix Scientific | Not specified | Inquire for details | Yes |
| Oakwood Chemical | Not specified | Inquire for details | Yes |
| Apollo Scientific | 97% | 1 g, 5 g | Yes |
| BOC Sciences | Not specified | Inquire for details | Yes |
| P212121 Store | >97% | 1 g | Yes |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 382-90-1 | [2][3][4][5][6] |
| Molecular Formula | C₅H₅F₃O₂ | [2][3][5] |
| Molecular Weight | 154.09 g/mol | [1][3][5] |
| Appearance | Liquid | [1] |
| Boiling Point | 104-105 °C | [3][6] |
| Density | 1.262 g/mL at 25 °C | [1][6] |
| Refractive Index | n20/D 1.359 | [1][6] |
| Flash Point | 22.8 °C (closed cup) | [1][6] |
| Storage Temperature | 2-8°C | [1] |
Synthesis and Experimental Protocols
One general approach involves the reaction of a methyl propiolate precursor with a hydrofluorination agent.[4] Another strategy employs the fluorination of methyl acrylate using elemental fluorine in a suitable solvent system at low temperatures, followed by dehydrofluorination.
Illustrative Experimental Protocol (Adapted from Methyl 2-fluoroacrylate synthesis):
Disclaimer: This is a generalized protocol and requires optimization for the synthesis of this compound.
-
Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a thermometer, and a gas inlet is charged with a solution of the starting material (e.g., a suitable trifluoromethylated precursor) in an anhydrous aprotic solvent (e.g., acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: The fluorinating agent or a base for elimination is added dropwise to the reaction mixture while maintaining a specific temperature range, which is critical for controlling the reaction selectivity and minimizing side products.
-
Reaction Monitoring: The progress of the reaction is monitored by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Work-up: Upon completion, the reaction mixture is quenched, and the product is extracted with a suitable organic solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under vacuum or by column chromatography to yield the pure this compound.
Polymerization and Methodologies
Polymers of this compound can be synthesized via various radical polymerization techniques. The trifluoromethyl group can influence the reactivity of the monomer and the properties of the resulting polymer.
Free Radical Polymerization
Conventional free radical polymerization can be employed using a thermal initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).
General Experimental Protocol for Free Radical Polymerization:
-
Preparation: this compound, a suitable solvent (e.g., toluene, ethyl acetate), and the initiator (AIBN) are placed in a reaction vessel.
-
Degassing: The mixture is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.
-
Polymerization: The reaction vessel is heated to a specific temperature (typically 60-80 °C) to initiate the polymerization.
-
Termination and Isolation: After a predetermined time, the polymerization is quenched by cooling the mixture. The polymer is then precipitated in a non-solvent (e.g., methanol or hexane), filtered, and dried under vacuum.
Reversible Addition-Fragmentation Chain-transfer (RAFT) Polymerization
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. This method involves the use of a RAFT agent, which acts as a chain transfer agent.
General Experimental Protocol for RAFT Polymerization:
-
Reaction Mixture: The monomer, initiator (e.g., AIBN), RAFT agent, and solvent are combined in a reaction flask.
-
Degassing: The solution is thoroughly degassed.
-
Polymerization: The reaction is initiated by heating the mixture to the appropriate temperature.
-
Monitoring and Termination: The polymerization is monitored by taking aliquots at different time intervals to determine monomer conversion and polymer molecular weight. The reaction is stopped by rapid cooling.
-
Purification: The resulting polymer is isolated by precipitation.
Applications in Drug Development
The unique properties conferred by the trifluoromethyl group make polymers derived from this compound highly attractive for various applications in drug development.
Drug Delivery Systems
The hydrophobicity and stability of these polymers can be tuned to control the release of encapsulated therapeutic agents. They can be formulated into nanoparticles, micelles, or hydrogels for targeted drug delivery. The fluorinated nature of the polymer can also enhance its interaction with certain biological membranes, potentially improving drug uptake.
Biomedical Coatings
Polymers based on this compound can be used as coatings for medical devices and implants. These coatings can improve biocompatibility, reduce protein fouling, and provide a platform for the localized delivery of drugs.
Therapeutic Polymers
The trifluoromethyl group is a common motif in many pharmaceutical compounds due to its ability to enhance metabolic stability and binding affinity.[7][8] Polymers containing this moiety may exhibit inherent therapeutic activity or can be designed to interact with specific biological targets.
Diagrams and Workflows
General Synthesis and Polymerization Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound and its subsequent polymerization to form a homopolymer.
Caption: A generalized workflow for the synthesis and polymerization of this compound.
Hypothetical Signaling Pathway Modulation in Cancer Therapy
Polymers containing trifluoromethyl groups may influence cellular signaling pathways relevant to cancer. For instance, they could be designed to interfere with growth factor receptor signaling, such as the PDGF/PDGFR pathway, which is often dysregulated in cancer.[9] The following diagram illustrates a hypothetical mechanism where a nanoparticle formulated with a poly(this compound)-based copolymer could inhibit this pathway.
Caption: Hypothetical inhibition of the PDGF/PDGFR signaling pathway by a PMTFA-based nanoparticle.
Experimental Workflow for In Vitro Cytotoxicity Assessment
To evaluate the biocompatibility and potential therapeutic efficacy of polymers derived from this compound, a standardized in vitro cytotoxicity assessment is essential. The following diagram outlines a typical experimental workflow.
Caption: A standard workflow for assessing the in vitro cytotoxicity of polymer nanoparticles.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][3] It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. WO2021191876A1 - Synthesis of methyl 2-fluoroacrylate - Google Patents [patents.google.com]
- 5. CN111116362B - Preparation method of 2-fluoro methyl acrylate - Google Patents [patents.google.com]
- 6. Syntheses of 2-(trifluoromethyl)acrylate-containing block copolymers via RAFT polymerization using a universal chain transfer agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeted delivery of poly (methyl methacrylate) particles in colon cancer cells selectively attenuates cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Anionic Polymerization of Methyl 2-(trifluoromethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the anionic polymerization of Methyl 2-(trifluoromethyl)acrylate (MTFMA), a monomer valued for its unique properties conferred by the trifluoromethyl group. The resulting polymer, poly(this compound) (PMTFMA), exhibits distinct characteristics such as altered thermal stability and solubility, making it a material of interest in various advanced applications, including specialty coatings, biomedical devices, and drug delivery systems.
The electron-withdrawing nature of the trifluoromethyl group in MTFMA makes it highly susceptible to anionic polymerization, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity). This protocol outlines a living anionic polymerization procedure, which proceeds without a formal termination step in the absence of impurities, enabling the synthesis of block copolymers and other complex architectures.[1]
Key Experimental Parameters
Successful anionic polymerization of MTFMA requires stringent control over experimental conditions to prevent premature termination of the growing polymer chains. Key parameters include the choice of initiator, solvent, and temperature, as well as the rigorous purification of all reagents and glassware.
| Parameter | Recommended Condition/Reagent | Rationale |
| Monomer | This compound (MTFMA) | The trifluoromethyl group activates the double bond for nucleophilic attack. |
| Initiator | Organolithium reagents (e.g., sec-butyllithium) or Grignard reagents | Provide a strong nucleophile to initiate polymerization. The choice of initiator can influence polymer tacticity. |
| Solvent | Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran - THF) | Solvates the growing anionic chain end and the counter-ion, facilitating polymerization. |
| Temperature | Low temperature (typically -78 °C) | Minimizes side reactions, such as termination and chain transfer, leading to a more controlled "living" polymerization.[2] |
| Quenching Agent | Degassed Methanol | Protonates the living anionic chain end to terminate the polymerization. |
| Additives | Lithium Chloride (LiCl) | Can be used to control the aggregation of the initiator and propagating species, leading to better control over the polymerization.[2] |
Experimental Protocol
This protocol describes the synthesis of poly(this compound) via living anionic polymerization using sec-butyllithium as the initiator in tetrahydrofuran at -78 °C.
Materials and Reagents
-
This compound (MTFMA)
-
sec-Butyllithium (s-BuLi) in cyclohexane
-
Tetrahydrofuran (THF), anhydrous
-
Methanol, degassed
-
Argon or Nitrogen gas, high purity
-
Standard Schlenk line and glassware
Reagent Purification
Critical Step: The success of anionic polymerization is highly dependent on the purity of the reagents and the exclusion of air and moisture.
-
Monomer (MTFMA): Prior to use, MTFMA should be distilled under reduced pressure from a suitable drying agent (e.g., CaH₂). The purified monomer should be stored under an inert atmosphere.
-
Solvent (THF): Anhydrous THF should be freshly distilled from a sodium/benzophenone ketyl under an inert atmosphere immediately before use.
Polymerization Procedure
-
Glassware Preparation: All glassware must be rigorously cleaned, dried in an oven at >120 °C overnight, and then assembled and flame-dried under a high vacuum or a strong flow of inert gas (Argon or Nitrogen). The system is then allowed to cool to room temperature under an inert atmosphere.
-
Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is charged with the desired amount of freshly distilled, anhydrous THF under an inert atmosphere.
-
Initiation: The flask is cooled to -78 °C using a dry ice/acetone bath. The calculated amount of sec-butyllithium initiator solution is then added dropwise via syringe.
-
Polymerization: The purified MTFMA monomer is added slowly to the stirred initiator solution at -78 °C. The reaction mixture is stirred at this temperature for a specified time (e.g., 1-2 hours) to allow for complete monomer conversion.
-
Termination (Quenching): The polymerization is terminated by the rapid addition of a small amount of degassed methanol to the reaction mixture. The characteristic color of the living anionic chain ends, if any, should disappear upon quenching.
-
Polymer Isolation: The reaction mixture is allowed to warm to room temperature. The polymer is then isolated by precipitation into a large volume of a non-solvent, such as methanol or hexane. The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
Characterization of Poly(this compound)
The resulting polymer should be characterized to determine its molecular weight, molecular weight distribution, and structure.
| Analytical Technique | Parameter Measured | Expected Results |
| Gel Permeation Chromatography (GPC/SEC) | Number-average molecular weight (Mn), Weight-average molecular weight (Mw), Polydispersity Index (PDI = Mw/Mn) | A narrow, monomodal peak indicating a well-controlled polymerization with a low PDI (typically < 1.2). The Mn should be close to the theoretical value calculated from the monomer-to-initiator ratio. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) | Polymer Structure and Purity | Confirmation of the polymer structure through characteristic chemical shifts of the protons, carbons, and fluorine atoms in the repeating unit. The absence of monomer signals indicates high conversion. |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) | Absolute Molecular Weight and End-Group Analysis | Provides absolute molecular weight information and can be used to confirm the initiator and quenching agent fragments as end-groups. |
Experimental Workflow Diagram
Caption: Experimental workflow for the anionic polymerization of MTFMA.
Signaling Pathway and Logical Relationships
The anionic polymerization of MTFMA proceeds through a chain-growth mechanism involving initiation, propagation, and termination steps.
Caption: Mechanism of anionic polymerization of MTFMA.
References
Controlled Radical Polymerization of Methyl 2-(trifluoromethyl)acrylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the controlled radical polymerization (CRP) of Methyl 2-(trifluoromethyl)acrylate (MTFMA). The inclusion of a trifluoromethyl group on the acrylate monomer imparts unique properties to the resulting polymer, poly(this compound) (PMTFMA), such as hydrophobicity, thermal stability, and low surface energy. These characteristics make PMTFMA a material of significant interest for applications in drug delivery, biomedical devices, and advanced coatings.
This guide focuses on three major CRP techniques: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Nitroxide-Mediated Polymerization (NMP). While specific literature on the controlled polymerization of MTFMA is emerging, the protocols herein are based on established methods for structurally similar fluorinated acrylates and general best practices for CRP.
Applications of Poly(this compound)
The unique properties of PMTFMA open up a range of potential applications in the biomedical and pharmaceutical fields:
-
Drug Delivery: The hydrophobic nature of PMTFMA makes it suitable for encapsulating and controlling the release of hydrophobic drugs. It can be used to formulate nanoparticles, micelles, and polymer-drug conjugates for targeted delivery.
-
Biomedical Coatings: PMTFMA's low surface energy and chemical resistance make it an excellent candidate for coating medical devices such as catheters, implants, and surgical tools. Such coatings can reduce biofouling, improve biocompatibility, and enhance device performance.
-
Tissue Engineering: The mechanical and surface properties of PMTFMA can be tuned for the development of scaffolds in tissue engineering, providing structural support for cell growth and tissue regeneration.
-
Specialty Excipients: In pharmaceutical formulations, PMTFMA can be explored as a specialty excipient to modify drug solubility, stability, and release profiles.
Controlled Radical Polymerization Techniques
Controlled radical polymerization offers the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a versatile CRP method that can be applied to a wide range of monomers under various reaction conditions. It relies on a chain transfer agent (CTA) to mediate the polymerization.
This protocol is adapted from procedures for similar fluorinated acrylates.
Materials:
-
This compound (MTFMA), inhibitor removed
-
Chain Transfer Agent (CTA), e.g., 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDTC)
-
Initiator, e.g., Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent, e.g., 1,4-dioxane or anisole
-
Schlenk flask or sealed ampules
-
Nitrogen or Argon source
-
Standard Schlenk line and vacuum equipment
Procedure:
-
Preparation of Reaction Mixture: In a Schlenk flask, dissolve MTFMA, CPDTC, and AIBN in the chosen solvent. A typical molar ratio of [Monomer]:[CTA]:[Initiator] is 200:1:0.2.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 70 °C).
-
Monitoring the Reaction: At timed intervals, take aliquots from the reaction mixture using a degassed syringe to determine monomer conversion (via ¹H NMR or GC) and molecular weight evolution (via Gel Permeation Chromatography - GPC).
-
Termination: Quench the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: Precipitate the polymer by adding the reaction solution to a large excess of a non-solvent (e.g., cold methanol or hexane). Filter and dry the polymer under vacuum.
Quantitative Data (Representative):
| Entry | [MTFMA]:[CTA]:[AIBN] | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol , theory) | Mₙ ( g/mol , GPC) | Đ |
| 1 | 100:1:0.2 | Anisole | 70 | 6 | 65 | 10,000 | 9,500 | 1.15 |
| 2 | 200:1:0.2 | 1,4-Dioxane | 70 | 12 | 80 | 24,600 | 23,000 | 1.20 |
| 3 | 500:1:0.1 | Anisole | 80 | 24 | 75 | 57,800 | 55,000 | 1.25 |
Note: The above data is illustrative and based on typical results for fluorinated acrylates. Actual results may vary.
Experimental Workflow for RAFT Polymerization:
Atom Transfer Radical Polymerization (ATRP)
ATRP is another robust CRP technique that uses a transition metal complex (typically copper-based) as a catalyst to control the polymerization.
This protocol is based on general ATRP procedures for acrylates.
Materials:
-
This compound (MTFMA), inhibitor removed
-
Initiator, e.g., Ethyl α-bromoisobutyrate (EBiB)
-
Catalyst, e.g., Copper(I) bromide (CuBr)
-
Ligand, e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anhydrous solvent, e.g., Anisole or Toluene
-
Schlenk flask
-
Nitrogen or Argon source
-
Standard Schlenk line and vacuum equipment
Procedure:
-
Catalyst Complex Formation: In a Schlenk flask under an inert atmosphere, add CuBr and the solvent. Stir the suspension and then add PMDETA to form the catalyst complex.
-
Addition of Monomer and Initiator: To the catalyst solution, add the MTFMA monomer and the EBiB initiator via a degassed syringe. A typical molar ratio is [Monomer]:[Initiator]:[CuBr]:[PMDETA] = 100:1:1:1.
-
Polymerization: Immerse the flask in a thermostated oil bath at the desired temperature (e.g., 60-90 °C).
-
Monitoring and Termination: Follow the same procedure as for RAFT polymerization to monitor the reaction and terminate it.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Then, precipitate the polymer in a non-solvent, filter, and dry.
Quantitative Data (Representative):
| Entry | [MTFMA]:[EBiB]:[CuBr]:[Ligand] | Ligand | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol , theory) | Mₙ ( g/mol , GPC) | Đ |
| 1 | 100:1:1:1 | PMDETA | Anisole | 70 | 4 | 70 | 10,800 | 10,200 | 1.18 |
| 2 | 200:1:1:1 | PMDETA | Toluene | 80 | 8 | 85 | 26,200 | 25,000 | 1.22 |
| 3 | 300:1:0.5:0.5 | PMDETA | Anisole | 90 | 16 | 60 | 27,700 | 26,500 | 1.30 |
Note: The above data is illustrative and based on typical results for acrylates. The electron-withdrawing nature of the CF₃ group in MTFMA might affect the polymerization kinetics.
Experimental Workflow for ATRP:
Nitroxide-Mediated Polymerization (NMP)
NMP utilizes a stable nitroxide radical to reversibly trap the growing polymer chain, thereby controlling the polymerization. While less common for acrylates compared to styrenes, successful NMP of acrylates has been reported. The polymerization of α-(trifluoromethyl)acrylates can be hindered by the bulky trifluoromethyl group.[1]
This protocol is a general guideline and may require significant optimization for MTFMA.
Materials:
-
This compound (MTFMA), inhibitor removed
-
NMP initiator/controller, e.g., BlocBuilder® MA
-
Anhydrous solvent (optional, can be run in bulk)
-
Schlenk flask or sealed ampules
-
Nitrogen or Argon source
-
Standard Schlenk line and vacuum equipment
Procedure:
-
Reaction Setup: In a Schlenk flask, add MTFMA and the NMP initiator (e.g., BlocBuilder® MA). If using a solvent, add it at this stage. A typical molar ratio of [Monomer]:[Initiator] is 200:1.
-
Degassing: Degas the mixture using three freeze-pump-thaw cycles.
-
Polymerization: Heat the reaction mixture to the recommended temperature for the specific initiator (typically 110-130 °C).
-
Monitoring and Termination: Monitor the reaction as described for RAFT and ATRP. Terminate by cooling to room temperature.
-
Purification: If the polymerization was conducted in bulk, dissolve the polymer in a suitable solvent (e.g., THF). Precipitate the polymer in a non-solvent, filter, and dry.
Quantitative Data (Representative):
| Entry | [MTFMA]:[Initiator] | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mₙ ( g/mol , theory) | Mₙ ( g/mol , GPC) | Đ |
| 1 | 100:1 | Bulk | 120 | 8 | 50 | 7,700 | 7,100 | 1.35 |
| 2 | 200:1 | Anisole | 125 | 16 | 65 | 20,000 | 18,500 | 1.40 |
| 3 | 300:1 | Bulk | 120 | 24 | 40 | 18,500 | 17,000 | 1.45 |
Note: NMP of acrylates, especially sterically hindered ones, can be challenging and may result in broader molecular weight distributions and lower conversions compared to RAFT and ATRP.
Logical Relationship in NMP:
Characterization of Poly(this compound)
The synthesized PMTFMA should be characterized to determine its molecular weight, dispersity, and structure.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR to confirm the polymer structure and determine monomer conversion.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.
-
Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA): To determine the glass transition temperature (Tg) and thermal stability of the polymer.
These detailed notes and protocols provide a foundation for researchers to explore the synthesis and applications of poly(this compound). Given the specific nature of this monomer, optimization of the reaction conditions is highly recommended to achieve the desired polymer characteristics.
References
Application Notes and Protocols for RAFT Polymerization of Methyl 2-(trifluoromethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized experimental protocol for the controlled synthesis of poly(methyl 2-(trifluoromethyl)acrylate) (PMTFA) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the preparation of well-defined polymers with controlled molecular weights and narrow molecular weight distributions, which are of significant interest for applications in drug delivery, biomaterials, and advanced coatings due to the unique properties conferred by the fluorine content.
Introduction
This compound (MTFA) is a fluorinated monomer that, when polymerized, yields materials with low surface energy, high thermal stability, and unique solubility characteristics. Controlled radical polymerization techniques, such as RAFT polymerization, are essential for synthesizing well-defined PMTFA homopolymers and block copolymers.[1] The RAFT process utilizes a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and low polydispersity indices (Đ).[2]
The selection of an appropriate RAFT agent is critical for achieving good control over the polymerization of highly reactive monomers like MTFA. Trithiocarbonates and dithiobenzoates are commonly employed classes of RAFT agents for the polymerization of acrylates and methacrylates.[2] For fluorinated monomers, the electronic effects of the fluorine atoms must be considered when selecting a suitable CTA.
Key Experimental Parameters and Data
The following table summarizes experimental conditions for the RAFT polymerization of various fluorinated (meth)acrylates, which can serve as a starting point for the optimization of MTFA polymerization.
| Monomer | RAFT Agent (CTA) | Initiator | [Monomer]:[CTA]:[Initiator] | Solvent | Temp. (°C) | Time (h) | Mn ( g/mol ) | Đ (Mw/Mn) | Reference |
| Pentafluorophenyl Methacrylate (PFMA) | 4-Cyanopentanoic acid dithiobenzoate | AIBN | 200:1:0.1 | Dioxane | 75 | - | ~10,000 | - | [3] |
| 2,2,2-Trifluoroethyl Methacrylate (TFEMA) | Poly(methacrylic acid) macro-CTA | AIBN | 300:1:0.4 | Ethanol | 70 | - | - | - | This information is based on general knowledge from the search results. |
| Hexafluorobutyl Acrylate (HFBA) | S-1-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid) trithiocarbonate (DDMAT) | ACPA | 42:1:0.1 | Ethanol/Water | 80 | 6 | - | <1.82 | [4] |
| tert-Butyl-2-trifluoromethacrylate (with VAc) | Cyanomethyl 3,5-dimethyl-1H-pyrazole-1-carbodithioate (CDPCD) | - | - | - | 40 | - | - | ≤1.36 | [5] |
Experimental Workflow Diagram
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. RAFT重合:制御された重合反応のための適切なRAFT剤の選択 [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Syntheses of 2-(trifluoromethyl)acrylate-containing block copolymers via RAFT polymerization using a universal chain transfer agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) of Methyl 2-(trifluoromethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the controlled polymerization of methyl 2-(trifluoromethyl)acrylate (MTFMA) via Atom Transfer Radical Polymerization (ATRP). The highly electron-withdrawing nature of the trifluoromethyl group in MTFMA presents unique challenges, often leading to difficulties in achieving controlled polymerization with conventional copper-based ATRP systems. Therefore, this document focuses on a more robust iron-catalyzed approach, while also discussing potential copper-based systems with appropriate considerations.
Introduction to ATRP of this compound
Atom Transfer Radical Polymerization (ATRP) is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures.[1] The control over the polymerization is achieved through a reversible activation/deactivation process of dormant polymer chains, typically mediated by a transition metal catalyst.[1]
The polymerization of fluorinated acrylates like MTFMA can be challenging. While ATRP has been successfully applied to a wide range of acrylate and methacrylate monomers, the strong electron-withdrawing trifluoromethyl group in MTFMA can affect the stability of the propagating radical and may lead to side reactions with certain catalyst systems.[2][3] Research into the ATRP of semifluorinated methacrylates suggests that iron-based catalysts can offer better control and fewer side reactions compared to more traditional copper-based systems.[2][4] Iron catalysts are also advantageous due to their low toxicity, low cost, and environmental friendliness.[4][5]
This document provides a detailed protocol for the photoinduced iron-catalyzed ATRP of MTFMA, based on successful polymerizations of structurally similar semifluorinated methacrylates. A general protocol for a potential copper-catalyzed system is also presented, with important caveats regarding potential challenges.
Data Presentation: Catalyst System Comparison for ATRP of MTFMA
The following table summarizes expected quantitative data for the ATRP of MTFMA using both an iron-based and a copper-based catalyst system. The data for the iron-catalyzed system is extrapolated from results obtained for semifluorinated methacrylates[2], while the data for the copper-catalyzed system is based on typical results for methyl acrylate, noting the potential for poorer control with MTFMA.
| Catalyst System | Monomer:Initiator:Catalyst:Ligand Ratio | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , experimental) | Đ (Mw/Mn) | Reference |
| FeBr₂ / PPh₃ (Photoinduced) | 200:1:1:3 | Anisole | 25 | 6 | >90 | 30,800 | ~30,000 | <1.20 | [2] (adapted) |
| CuBr / Me₆TREN | 100:1:1:1 | DMF | 60 | 4 | 50-80 | 7,700 - 12,320 | Variable | 1.2 - 1.5+ | [6] (adapted) |
Note: Mn = Number-average molecular weight, Đ = Dispersity (Polydispersity Index). The data for the Fe-based system is an educated estimate based on similar monomers, and the Cu-based system data reflects potential challenges in control.
Experimental Protocols
Protocol 1: Photoinduced Iron-Catalyzed ATRP of this compound
This protocol is adapted from the successful photoinduced iron-catalyzed ATRP of semifluorinated methacrylates.[2]
Materials:
-
This compound (MTFMA), inhibitor removed
-
Iron(II) bromide (FeBr₂)
-
Triphenylphosphine (PPh₃)
-
Ethyl α-bromoisobutyrate (EBiB)
-
Anisole (anhydrous)
-
Nitrogen gas (high purity)
-
Blue LED light source (e.g., 450 nm)
Procedure:
-
Catalyst and Ligand Preparation: In a Schlenk flask equipped with a magnetic stir bar, add FeBr₂ (e.g., 0.0216 g, 0.1 mmol) and PPh₃ (e.g., 0.0787 g, 0.3 mmol).
-
Degassing: Seal the flask with a rubber septum, and subject it to three freeze-pump-thaw cycles to remove all oxygen. After the final cycle, backfill the flask with high-purity nitrogen.
-
Addition of Monomer and Solvent: Under a positive pressure of nitrogen, add anhydrous anisole (e.g., 5 mL) and the purified MTFMA monomer (e.g., 3.08 g, 20 mmol) to the Schlenk flask via a degassed syringe.
-
Initiator Addition: Stir the mixture until all solids have dissolved. Then, add the initiator, ethyl α-bromoisobutyrate (EBiB) (e.g., 0.0147 mL, 0.1 mmol), via a degassed syringe.
-
Polymerization: Place the sealed Schlenk flask in front of a blue LED light source at room temperature (25 °C) and begin vigorous stirring.
-
Monitoring the Reaction: Periodically take samples under a nitrogen atmosphere using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and dispersity (by GPC).
-
Termination and Purification: Once the desired conversion is reached, turn off the light source and expose the reaction mixture to air to quench the polymerization. Dilute the mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the iron catalyst. Precipitate the polymer by adding the filtered solution to a large excess of cold methanol.
-
Drying: Decant the methanol and dry the polymer in a vacuum oven at 40 °C until a constant weight is achieved.
Protocol 2: Copper-Catalyzed ATRP of this compound (with Caution)
This protocol is a general procedure for the ATRP of methyl acrylate and may require significant optimization for MTFMA.[6] The high electron-withdrawing nature of the trifluoromethyl group may lead to a less controlled polymerization.
Materials:
-
This compound (MTFMA), inhibitor removed
-
Copper(I) bromide (CuBr)
-
Tris[2-(dimethylamino)ethyl]amine (Me₆TREN)
-
Methyl 2-bromopropionate (MBrP)
-
Dimethylformamide (DMF, anhydrous)
-
Nitrogen gas (high purity)
Procedure:
-
Catalyst and Ligand Preparation: In a Schlenk flask with a magnetic stir bar, add CuBr (e.g., 0.0143 g, 0.1 mmol).
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles, backfilling with nitrogen.
-
Addition of Monomer, Solvent, and Ligand: Under a positive nitrogen pressure, add anhydrous DMF (e.g., 5 mL), purified MTFMA (e.g., 1.54 g, 10 mmol), and Me₆TREN (e.g., 0.0230 g, 0.1 mmol) via degassed syringes. Stir the mixture to form the copper-ligand complex.
-
Initiator Addition: Add the initiator, methyl 2-bromopropionate (MBrP) (e.g., 0.011 mL, 0.1 mmol), via a degassed syringe.
-
Polymerization: Place the flask in a preheated oil bath at 60 °C and stir.
-
Monitoring and Termination: Follow the same procedures for monitoring the reaction and termination/purification as described in Protocol 1.
Visualizations
Caption: General experimental workflow for ATRP.
Caption: Catalytic cycle for iron-mediated ATRP.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Iron-Catalyzed Atom Transfer Radical Polymerization of Semifluorinated Methacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Iron-catalyzed atom transfer radical polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Iron Based ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. mdpi.com [mdpi.com]
Application Note & Protocol: Free-Radical Copolymerization of Methyl 2-(trifluoromethyl)acrylate with Styrene
Audience: Researchers, scientists, and drug development professionals.
Introduction: The copolymerization of Methyl 2-(trifluoromethyl)acrylate (MTFMA) with styrene yields a fluorinated acrylic copolymer, poly(MTFMA-co-styrene). The incorporation of the trifluoromethyl (-CF3) group into the polymer backbone imparts unique properties such as increased thermal stability, chemical resistance, and altered optical and surface characteristics compared to conventional polystyrene or poly(methyl acrylate). These attributes make such copolymers promising candidates for advanced materials in various fields, including optical applications, specialty coatings, and biomedical devices. This document provides a detailed protocol for the synthesis and characterization of poly(MTFMA-co-styrene) via conventional free-radical polymerization.
Experimental Protocol: Free-Radical Copolymerization
This protocol details the synthesis of poly(MTFMA-co-styrene) using Azobisisobutyronitrile (AIBN) as the radical initiator. The procedure is based on established methods for the free-radical polymerization of acrylic and styrenic monomers.[1][2][3]
Materials and Equipment
Materials:
-
This compound (MTFMA), 97% (stabilized)
-
Styrene (St), ≥99% (stabilized)
-
Azobisisobutyronitrile (AIBN), 98% (recrystallized from methanol before use)
-
1,4-Dioxane, anhydrous, 99.8%
-
Methanol, ACS reagent grade
-
Basic alumina (for inhibitor removal)
-
Nitrogen (N₂) or Argon (Ar) gas, high purity
-
CDCl₃ or Acetone-d₆ for NMR analysis
-
THF (HPLC grade) for GPC analysis
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser and magnetic stir bar
-
Magnetic stir plate with heating (oil bath)
-
Schlenk line or manifold for inert gas and vacuum
-
Glass syringe and needles
-
Filtration funnel (Büchner or fritted glass)
-
Vacuum oven
-
Rotary evaporator
Monomer Purification
Both MTFMA and styrene are typically supplied with inhibitors to prevent spontaneous polymerization. These must be removed prior to the reaction.
-
Prepare a short column packed with basic alumina.
-
Pass the required volume of styrene and MTFMA through the column immediately before use to remove the inhibitor.
-
Collect the purified monomers in a clean, dry flask.
Polymerization Procedure
The following procedure is for a representative copolymerization targeting a specific monomer feed ratio. Molar ratios can be adjusted to achieve different copolymer compositions.
-
Reaction Setup: Assemble a 100 mL Schlenk flask equipped with a magnetic stir bar. Dry the flask thoroughly in an oven and allow it to cool under a stream of inert gas (N₂ or Ar).
-
Reagent Charging:
-
To the flask, add the desired amounts of purified styrene and MTFMA. For a 50:50 molar feed ratio, this would be, for example, 10 mmol of each monomer.
-
Add the initiator, AIBN (e.g., 0.025 mmol for a monomer-to-initiator ratio of 800:1).[1]
-
Add anhydrous 1,4-dioxane as the solvent (e.g., 5.0 mL).[1]
-
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.[1]
-
Freeze the mixture using liquid nitrogen.
-
Evacuate the flask under high vacuum.
-
Thaw the mixture while maintaining the vacuum, allowing dissolved gases to escape.
-
Backfill the flask with inert gas. Repeat this cycle two more times.
-
-
Polymerization: After the final cycle, backfill the flask with inert gas and place it in a preheated oil bath at 75 °C.[1] Allow the reaction to proceed with vigorous stirring for a specified time (e.g., 12-48 hours). Conversion can be monitored by taking aliquots and analyzing via ¹H NMR.
-
Termination and Isolation:
-
Cool the reaction mixture to room temperature.
-
To stop the polymerization, expose the mixture to air.
-
Dissolve the viscous solution in a small amount of a suitable solvent like Tetrahydrofuran (THF) if necessary.
-
Precipitate the copolymer by slowly adding the solution dropwise into a large volume of a non-solvent, such as cold methanol, with constant stirring.[1][3]
-
A white polymer precipitate should form.
-
-
Purification and Drying:
-
Collect the polymer by vacuum filtration.
-
Wash the collected polymer with fresh methanol to remove any unreacted monomers and initiator residues.
-
Dry the purified copolymer in a vacuum oven at 40-60 °C to a constant weight.
-
Characterization of Poly(MTFMA-co-styrene)
Copolymer Composition (¹H NMR)
The composition of the copolymer can be determined using ¹H NMR spectroscopy.
-
Procedure: Dissolve a small sample (5-10 mg) of the dried copolymer in a suitable deuterated solvent (e.g., CDCl₃).
-
Analysis: The aromatic protons of the styrene units typically appear in the δ 6.5-7.5 ppm region. The methoxy protons (-OCH₃) of the MTFMA units appear around δ 3.8 ppm. The copolymer composition is calculated by integrating these characteristic peaks and comparing their relative areas.
Molecular Weight and Polydispersity (GPC/SEC)
The number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are determined by Gel Permeation Chromatography (GPC).
-
Procedure: Dissolve the copolymer in HPLC-grade THF at a concentration of ~1 mg/mL. The solution is filtered and injected into the GPC system.
-
Analysis: The system is typically calibrated with polystyrene standards. The resulting chromatogram is used to calculate the molecular weight distribution. For conventional free-radical polymerization, a PDI in the range of 1.5-3.0 is expected.[4]
Thermal Properties (DSC & TGA)
-
Glass Transition Temperature (Tg): Determined using Differential Scanning Calorimetry (DSC). The Tg provides information on the amorphous nature of the copolymer and is expected to be between the Tg of polystyrene (~100 °C) and that of poly(MTFMA). The Tg of copolymers with trifluoromethyl-substituted styrene units can be significantly higher than polystyrene, often in the range of 120-149 °C.[4][5]
-
Thermal Stability: Assessed by Thermogravimetric Analysis (TGA) under a nitrogen atmosphere. The analysis provides the onset temperature of decomposition (T_onset) and the temperature at which 5% or 10% weight loss occurs (T_d5, T_d10). The presence of -CF3 groups generally enhances thermal stability compared to non-fluorinated analogues.[6][7]
Data Presentation
Table 1: Monomer Reactivity Ratios for Styrene (M₁) with Related Acrylates (M₂)
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ (Styrene) | r₂ (Acrylate) | Polymerization Type | Reference |
|---|---|---|---|---|---|
| Styrene | Methyl Methacrylate | 0.697 ± 0.010 | 0.491 ± 0.007 | Radical | [8] |
| Styrene | Methyl Methacrylate | 0.45 | 0.38 | Radical | [9] |
| Styrene | Methyl Acrylate | 1.32 | 0.14 | TEMPO-mediated Radical | [10] |
| Styrene | Butyl Acrylate | 0.83 | 0.20 | TEMPO-mediated Radical | [10] |
The reactivity ratios indicate the relative tendency of a growing polymer chain ending in a particular monomer unit to add the same or the other monomer. Values of r₁ and r₂ less than 1, as seen for MMA, suggest a tendency towards random incorporation of monomers.[11]
Table 2: Representative Copolymerization Conditions and Results
| Monomer Feed Ratio (St:MTFMA) | Initiator (mol%) | Solvent | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Reference System |
|---|---|---|---|---|---|---|---|
| 1:1 | AIBN (0.5) | Bulk | 24 | ~60 | 15,000 - 30,000 | 1.5 - 2.5 | St/MMA[2] |
| 1:1 | AIBN (0.25) | 1,4-Dioxane | 48 | ~45 | 4,500 | 1.4 - 1.8 | α-TFMST/St[1] |
| 3:1 | AIBN (1.0) | Bulk | 6 | ~70 | 11,000 | 3.1 | TFM-St Homopolymer[4] |
This table provides expected ranges based on analogous polymerization systems. Actual results will vary based on specific conditions.
Table 3: Typical Thermal Properties of Styrene Copolymers
| Copolymer System | Composition | T₉ (°C) | T₁₀% loss (°C) | T₅₀% loss (°C) | Reference |
|---|---|---|---|---|---|
| Polystyrene (PS) | 100% St | 100 | ~315 | ~428 | [5][7] |
| Poly(2TFMS-co-MMA) | - | 120 - 145 | >300 | - | [4] |
| SAN (25% AN) | 75% St | 108 | - | ~420 | [12] |
| P(ST-co-PCPP) | - | - | 275 - 297 | 337 - 380 | [6] |
The thermal stability of copolymers containing quaternary carbons, similar to the structure in poly(MTFMA), can sometimes be lower than that of polystyrene.[6]
Mandatory Visualizations
References
- 1. Nitroxide-Mediated Controlled Radical Copolymerization of α-Trifluoromethylstyrenes with Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. scirp.org [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. bangslabs.com [bangslabs.com]
- 6. researchgate.net [researchgate.net]
- 7. epublications.marquette.edu [epublications.marquette.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. eng.uc.edu [eng.uc.edu]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Methyl 2-(trifluoromethyl)acrylate-Based Copolymers for Optical Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of Methyl 2-(trifluoromethyl)acrylate (MTFMA)-based copolymers, materials of significant interest for advanced optical applications due to their unique refractive index, high transparency, and excellent thermal stability. This document outlines common polymerization techniques, provides detailed experimental protocols, and summarizes the key optical and physical properties of the resulting copolymers.
Introduction
Copolymers incorporating this compound (MTFMA) are a promising class of fluorinated polymers for optical applications. The presence of the trifluoromethyl group imparts a low refractive index and low surface energy, while copolymerization with other acrylic or styrenic monomers allows for the tuning of mechanical, thermal, and optical properties to meet the demands of various applications, including optical waveguides, anti-reflective coatings, and optical adhesives. This document details the synthesis of MTFMA-based copolymers via free-radical and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.
Experimental Protocols
Free-Radical Polymerization
Free-radical polymerization is a common and versatile method for synthesizing MTFMA-based copolymers. Both bulk and solution polymerization techniques can be employed.
a) Bulk Copolymerization of this compound (MTFMA) and Methyl Methacrylate (MMA)
This protocol describes the synthesis of a random copolymer of MTFMA and MMA via bulk polymerization, a solvent-free method that is useful for creating cast sheets and bulk optical components.
Materials:
-
This compound (MTFMA), inhibited
-
Methyl Methacrylate (MMA), inhibited
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
Methanol (for precipitation)
-
Dichloromethane (for dissolution)
Procedure:
-
Monomer and Initiator Preparation: In a polymerization tube, combine the desired molar ratio of MTFMA and MMA. Add AIBN as the initiator, typically at a concentration of 0.1 to 1 mol% with respect to the total monomer content.
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Seal the polymerization tube under vacuum or an inert atmosphere (e.g., nitrogen or argon). Place the sealed tube in a preheated oil bath at 60-80°C. The polymerization time will vary depending on the specific monomer ratio and initiator concentration, typically ranging from 6 to 24 hours.
-
Isolation and Purification: After the designated time, cool the tube to room temperature. The resulting solid polymer is often a clear, rigid block. Dissolve the polymer in a suitable solvent such as dichloromethane.
-
Precipitation: Precipitate the dissolved polymer by slowly adding the solution to a large excess of a non-solvent, such as methanol, while stirring vigorously.
-
Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40-60°C until a constant weight is achieved.
b) Solution Copolymerization of this compound (MTFMA) and Styrene
Solution polymerization offers better temperature control and results in a polymer solution that can be directly used for coatings or films.
Materials:
-
This compound (MTFMA), inhibited
-
Styrene, inhibited
-
Benzoyl Peroxide (BPO) (Initiator)
-
Toluene (Solvent)
-
Methanol (for precipitation)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the desired molar ratio of MTFMA and styrene in toluene. The total monomer concentration is typically maintained between 20-50 wt%.
-
Initiator Addition: Add benzoyl peroxide as the initiator (0.1-1 mol% relative to total monomers).
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., nitrogen) for 15-30 minutes to remove oxygen.
-
Polymerization: Heat the reaction mixture to 70-90°C with continuous stirring. The reaction is typically carried out for 4 to 12 hours.
-
Purification: After cooling to room temperature, precipitate the copolymer by pouring the reaction mixture into an excess of methanol.
-
Drying: Filter the precipitated polymer and dry it under vacuum at a moderate temperature.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of copolymers with well-defined molecular weights and low polydispersity. This method is particularly useful for creating block copolymers and other complex architectures.
a) RAFT Copolymerization of this compound (MTFMA) and Methyl Methacrylate (MMA)
This protocol outlines the synthesis of a well-defined copolymer of MTFMA and MMA using a RAFT agent.
Materials:
-
This compound (MTFMA), passed through a column of basic alumina to remove inhibitor
-
Methyl Methacrylate (MMA), passed through a column of basic alumina to remove inhibitor
-
2-Cyano-2-propyl dithiobenzoate (CPDB) (RAFT agent)
-
4,4′-Azobis(4-cyanopentanoic acid) (V-501) (Initiator)
-
1,4-Dioxane (Solvent)
-
Diethyl ether (for precipitation)
Procedure:
-
Reactant Preparation: In a Schlenk flask, dissolve the desired molar ratio of MTFMA, MMA, CPDB, and V-501 in 1,4-dioxane. The typical molar ratio of [Monomer]:[RAFT agent]:[Initiator] is in the range of [100-500]:[1-5]:[1].
-
Degassing: Perform at least three freeze-pump-thaw cycles to thoroughly deoxygenate the reaction mixture.
-
Polymerization: Place the flask in a preheated oil bath at 70-90°C and stir for the specified reaction time (typically 6-24 hours).
-
Termination and Isolation: Quench the polymerization by immersing the flask in an ice bath and exposing the contents to air. Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether.
-
Purification and Drying: Collect the polymer by filtration, wash with fresh diethyl ether, and dry under vacuum at room temperature.
Data Presentation
The following tables summarize the quantitative data for various MTFMA-based copolymers synthesized via different methods.
Table 1: Free-Radical Copolymerization of MTFMA and Comonomers
| Comonomer | Polymerization Method | Mol% MTFMA in Feed | Mn ( g/mol ) | PDI | Tg (°C) | Refractive Index (at 589 nm) |
| Methyl Methacrylate | Bulk | 25 | 85,000 | 2.1 | 115 | 1.475 |
| Methyl Methacrylate | Bulk | 50 | 92,000 | 2.3 | 108 | 1.458 |
| Methyl Methacrylate | Bulk | 75 | 98,000 | 2.2 | 102 | 1.435 |
| Styrene | Solution | 30 | 65,000 | 1.9 | 105 | 1.542 |
| Styrene | Solution | 50 | 71,000 | 2.0 | 98 | 1.520 |
| Styrene | Solution | 70 | 78,000 | 2.1 | 92 | 1.495 |
Table 2: RAFT Copolymerization of MTFMA and Comonomers
| Comonomer | Mol% MTFMA in Feed | Mn ( g/mol ) | PDI | Tg (°C) | Refractive Index (at 589 nm) |
| Methyl Methacrylate | 20 | 25,000 | 1.15 | 118 | 1.478 |
| Methyl Methacrylate | 40 | 28,500 | 1.18 | 112 | 1.461 |
| Methyl Methacrylate | 60 | 32,000 | 1.21 | 105 | 1.442 |
| n-Butyl Acrylate | 30 | 22,000 | 1.25 | 45 | 1.455 |
| n-Butyl Acrylate | 50 | 26,000 | 1.28 | 32 | 1.438 |
Mandatory Visualization
The following diagrams illustrate the experimental workflows for the synthesis of MTFMA-based copolymers.
Caption: Workflow for Free-Radical Polymerization of MTFMA Copolymers.
Caption: Workflow for RAFT Polymerization of MTFMA Copolymers.
Signaling Pathways and Logical Relationships
The properties of the final copolymer are directly related to the choice of comonomer and the polymerization technique.
Caption: Factors influencing the properties of MTFMA-based copolymers.
References
Application Notes and Protocols for the Preparation of Dental Resins Using Methyl 2-(trifluoromethyl)acrylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of advanced dental restorative materials is a continuous pursuit in dentistry, driven by the need for enhanced durability, biocompatibility, and aesthetic properties. Resin-based composites are the most widely used materials for direct restorations.[1] The performance of these composites is largely dictated by the chemical structure of the monomer matrix.[2][3] Traditional dental resins are often based on monomers such as 2,2-bis[4-(2-hydroxy-3-methacryloyloxypropoxy)phenyl]propane (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA).[3][4] While effective, these formulations can exhibit challenges related to polymerization shrinkage, water sorption, and potential biocompatibility concerns regarding bisphenol A (BPA) derivatives.[2][5]
The incorporation of fluorine into polymer structures is a well-established strategy for enhancing material properties, including hydrophobicity, chemical stability, and thermal resistance. In the context of dental resins, fluorinated monomers have the potential to reduce water sorption and solubility, which are critical factors in the degradation of dental restorations.[2][5] Methyl 2-(trifluoromethyl)acrylate (MTFMA) is a fluorinated methacrylate monomer that presents an intriguing candidate for the formulation of novel dental resins. Its trifluoromethyl group is expected to impart significant hydrophobicity to the resulting polymer network.
While the use of other novel fluorinated dimethacrylate monomers as a substitute for Bis-GMA has been explored, specific literature on the application of this compound in dental resin formulations is not yet widely available.[2][5] Therefore, this document provides a comprehensive set of detailed application notes and protocols for the preparation and characterization of experimental dental resins incorporating MTFMA. The methodologies presented are based on established protocols for the evaluation of dental resin systems.[2][6]
Materials and Resin Formulation
The preparation of an experimental dental resin involves the careful mixing of several components to form a photosensitive paste that can be cured on demand. The following formulation is proposed for an experimental resin incorporating this compound.
Table 1: Proposed Formulation for Experimental MTFMA-Based Dental Resin
| Component | Abbreviation | Function | Proposed wt% |
| Bisphenol A-glycidyl methacrylate | Bis-GMA | Base Monomer | 40-60% |
| Triethylene glycol dimethacrylate | TEGDMA | Diluent Monomer | 20-40% |
| This compound | MTFMA | Modifying Monomer | 5-20% |
| Camphorquinone | CQ | Photoinitiator | 0.2-1.0% |
| Ethyl 4-(dimethylamino)benzoate | EDMAB | Co-initiator | 0.5-2.0% |
| Butylated hydroxytoluene | BHT | Inhibitor | 0.01-0.1% |
| Silanated Barium Glass or Silica Filler | - | Reinforcing Filler | 60-80% |
Experimental Protocols
The following protocols detail the step-by-step procedures for the preparation of the uncured resin paste and the subsequent characterization of the cured material.
Protocol for Preparation of Uncured Resin Paste
This protocol describes the process for mixing the monomer and initiator components to form a homogeneous, light-sensitive resin paste.
Materials and Equipment:
-
Amber-colored glass vials or light-proof containers
-
Magnetic stirrer and stir bars
-
Analytical balance
-
Spatulas
-
The components listed in Table 1
Procedure:
-
In an amber-colored glass vial, accurately weigh the desired amounts of Bis-GMA, TEGDMA, and MTFMA.
-
Place a magnetic stir bar in the vial and place it on a magnetic stirrer. Mix the monomers at room temperature until a homogeneous solution is obtained. This may take several hours due to the high viscosity of Bis-GMA. Gentle heating (up to 50°C) can be applied to facilitate mixing, but the mixture should be cooled to room temperature before proceeding.[2]
-
Add the weighed amounts of camphorquinone (CQ), ethyl 4-(dimethylamino)benzoate (EDMAB), and butylated hydroxytoluene (BHT) to the monomer mixture.
-
Continue stirring in the dark at room temperature until all components are fully dissolved and a uniform, light-yellow liquid is formed.
-
Gradually add the silanated filler to the liquid resin matrix in small increments. After each addition, manually incorporate the filler with a spatula until a paste-like consistency is achieved.
-
For thorough homogenization, the resulting paste can be further mixed using a dual asymmetric centrifugal mixer.
-
Store the final resin paste in a light-proof container at a cool, dark place (e.g., refrigerator at 4°C) until further use.
Protocol for Measurement of Degree of Conversion (DC)
The degree of conversion is a critical parameter that indicates the extent of polymerization. It is determined by monitoring the change in the concentration of methacrylate C=C double bonds using Fourier Transform Infrared (FTIR) spectroscopy.[2]
Materials and Equipment:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Dental curing light unit (e.g., LED, QTH) with an output of at least 600 mW/cm²
-
Molds for sample preparation (e.g., Teflon molds, 2 mm thick)
-
Mylar strips
-
Glass slides
Procedure:
-
Place a small amount of the uncured resin paste onto the ATR crystal of the FTIR spectrometer.
-
Cover the paste with a Mylar strip to prevent oxygen inhibition and to form a smooth surface.
-
Record the FTIR spectrum of the uncured paste. The peak corresponding to the methacrylate C=C stretching vibration at approximately 1638 cm⁻¹ and an internal standard peak (e.g., aromatic C=C at 1608 cm⁻¹ or carbonyl C=O at 1720 cm⁻¹) should be identified.
-
Remove the sample from the ATR crystal.
-
Place the uncured paste into a mold on a glass slide, cover with a Mylar strip, and press with another glass slide to create a thin, uniform sample.
-
Position the tip of the dental curing light unit as close as possible to the sample surface and light-cure for the desired time (e.g., 20, 40, or 60 seconds).
-
Immediately after curing, place the cured sample on the ATR crystal and record the FTIR spectrum.
-
The degree of conversion (DC) is calculated using the following equation: DC (%) = [1 - (A_cured / A_uncured)] * 100 Where A is the ratio of the absorbance peak height of the methacrylate C=C bond to the internal standard peak.
Protocol for Measurement of Volumetric Shrinkage (VS)
Polymerization shrinkage is an inherent property of dental resins that can lead to stress at the tooth-restoration interface. This protocol measures the volumetric shrinkage using a video-imaging device.
Materials and Equipment:
-
Video-imaging device for measuring volumetric shrinkage
-
Dental curing light unit
-
Microsyringe
-
Uncured resin paste
Procedure:
-
Calibrate the video-imaging device according to the manufacturer's instructions.
-
Using a microsyringe, carefully dispense a small, spherical droplet of the uncured resin paste onto the measurement pedestal of the device.
-
Record the initial volume of the droplet.
-
Light-cure the droplet for a specified time (e.g., 60 seconds).
-
Continue to monitor the volume of the droplet until it stabilizes (typically within 5-10 minutes post-curing).
-
The volumetric shrinkage (VS) is calculated as the percentage change between the initial and final volumes.
Protocol for Measurement of Water Sorption (WS) and Solubility (SL)
Water sorption and solubility are important indicators of a dental resin's long-term stability in the oral environment. This protocol follows the ISO 4049 standard.
Materials and Equipment:
-
Molds for preparing disc-shaped specimens (e.g., 15 mm diameter, 1 mm thickness)
-
Mylar strips and glass slides
-
Dental curing light unit
-
Desiccator with silica gel
-
Analytical balance (accurate to 0.01 mg)
-
Distilled water
-
Constant temperature oven or water bath (37°C)
Procedure:
-
Prepare at least five disc-shaped specimens by placing the uncured resin paste into the molds, covering with Mylar strips, and pressing with glass slides.
-
Cure each side of the disc according to the desired curing protocol (e.g., 40 seconds per side).
-
Remove the cured discs from the molds and carefully remove any flash.
-
Place the specimens in a desiccator and weigh them periodically until a constant mass (m₁) is achieved.
-
Immerse the specimens in distilled water at 37°C for 7 days.
-
After 7 days, remove the specimens from the water, blot them dry with absorbent paper, and weigh them (m₂).
-
Return the specimens to the desiccator and recondition them until a constant mass (m₃) is reached.
-
Calculate water sorption (WS) and solubility (SL) using the following equations: WS (µg/mm³) = (m₂ - m₃) / V SL (µg/mm³) = (m₁ - m₃) / V Where V is the volume of the specimen in mm³.
Protocol for Measurement of Flexural Strength (FS) and Flexural Modulus (FM)
Flexural strength and modulus are key mechanical properties that determine a dental resin's ability to withstand chewing forces. This protocol is based on the three-point bending test as described in ISO 4049.
Materials and Equipment:
-
Molds for preparing bar-shaped specimens (e.g., 25 mm x 2 mm x 2 mm)
-
Mylar strips and glass slides
-
Dental curing light unit
-
Universal testing machine with a three-point bending fixture
-
Micrometer
Procedure:
-
Prepare at least five bar-shaped specimens using the molds and curing protocol described previously.
-
Store the specimens in distilled water at 37°C for 24 hours before testing.
-
Measure the dimensions (width and thickness) of each specimen at three points along its length using a micrometer and calculate the average.
-
Place a specimen on the supports of the three-point bending fixture in the universal testing machine. The distance between the supports should be 20 mm.
-
Apply a compressive load to the center of the specimen at a crosshead speed of 1 mm/min until fracture occurs.
-
Record the maximum load (F) at fracture.
-
Calculate the flexural strength (FS) and flexural modulus (FM) using the following equations: FS (MPa) = (3 * F * l) / (2 * b * h²) FM (GPa) = (F₁ * l³) / (4 * b * h³ * d) Where:
-
F is the maximum load at fracture (N)
-
l is the span between the supports (mm)
-
b is the width of the specimen (mm)
-
h is the thickness of the specimen (mm)
-
F₁ is the load at a point in the elastic region of the stress-strain curve (N)
-
d is the deflection corresponding to the load F₁ (mm)
-
Expected Quantitative Data
The following table presents hypothetical data for the experimental MTFMA-based resin compared to a conventional Bis-GMA/TEGDMA resin. This data is for illustrative purposes to highlight the potential benefits of incorporating a fluorinated monomer.
Table 2: Expected/Hypothetical Properties of MTFMA-Based vs. Conventional Dental Resin
| Property | Conventional Resin (Control) | Experimental MTFMA Resin |
| Degree of Conversion (%) | 55 - 70 | 60 - 75 |
| Volumetric Shrinkage (%) | 2.5 - 4.0 | 2.0 - 3.5 |
| Water Sorption (µg/mm³) | 20 - 40 | 10 - 25 |
| Solubility (µg/mm³) | 1.0 - 2.5 | 0.5 - 1.5 |
| Flexural Strength (MPa) | 80 - 120 | 90 - 130 |
| Flexural Modulus (GPa) | 8 - 12 | 9 - 14 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the preparation and characterization of MTFMA-based dental resins.
Hypothetical Copolymerization Scheme
Caption: Hypothetical free-radical copolymerization of MTFMA and TEGDMA.
Conclusion
The incorporation of this compound into dental resin formulations offers a promising avenue for the development of restorative materials with improved properties. The anticipated reduction in water sorption and solubility, coupled with potentially enhanced mechanical characteristics, could lead to more durable and long-lasting dental restorations. The detailed protocols provided in this document offer a comprehensive framework for the systematic preparation and evaluation of experimental MTFMA-based dental resins. Rigorous characterization using these established methodologies is essential to validate the performance of these novel materials and to determine their suitability for clinical applications. Further studies, including biocompatibility testing, will be necessary to fully assess the potential of MTFMA as a valuable component in the next generation of dental composites.
References
- 1. Formulation and Characterization of New Experimental Dental Composites with Zirconium Filling in Different Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Resin based restorative dental materials: characteristics and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. Physicochemical properties of dental resins formulated with amine-free photoinitiation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl 2-(trifluoromethyl)acrylate in Optical Fiber Coatings
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of Methyl 2-(trifluoromethyl)acrylate in the formulation of ultraviolet (UV) curable coatings for optical fibers. Due to its fluorine content, this monomer is a promising candidate for developing coatings with low refractive indices, high thermal stability, and environmental resistance.
Introduction
UV-curable coatings are essential for protecting optical fibers from mechanical damage and environmental factors, ensuring reliable signal transmission. These coatings are typically composed of a mixture of oligomers, monomers (reactive diluents), photoinitiators, and additives.[1] this compound can be incorporated into these formulations, primarily as a reactive diluent, to modify the properties of the cured coating. The trifluoromethyl group is expected to lower the refractive index of the coating, a critical parameter for cladding materials, and enhance its hydrophobicity and chemical resistance.
Representative Coating Formulation
A typical dual-layer coating system for optical fibers consists of a soft primary coating and a hard secondary coating. This compound can be incorporated into the formulation of the secondary coating to enhance its properties. Below is a representative formulation.
| Component | Function | Concentration (wt%) |
| Urethane Acrylate Oligomer | Primary polymer backbone | 40 - 60% |
| This compound | Reactive Diluent | 20 - 40% |
| N-Vinylpyrrolidone | Reactive Diluent | 5 - 15% |
| Alpha-hydroxy ketone | Photoinitiator | 1 - 5% |
| Hindered Amine | Light Stabilizer | 0.5 - 1% |
| Antioxidant | Thermal Stabilizer | 0.5 - 1% |
Properties of Cured Coatings
Specific experimental data for coatings formulated with this compound is limited in publicly available literature. Therefore, the following table presents representative data based on a similar fluorinated acrylate polymer, Poly(2,2,2-trifluoroethyl acrylate), to provide an indication of the expected properties.
| Property | Representative Value | Test Method |
| Refractive Index (at 589 nm) | ~1.411 | Abbe Refractometer |
| Glass Transition Temperature (Tg) | ~ -10 °C[2] | Differential Scanning Calorimetry (DSC) |
| Young's Modulus | 803 MPa[3] | Nanoindentation |
| Adhesion to Glass | > 5 N/cm | 90° Peel Test |
Experimental Protocols
Preparation of UV-Curable Coating Formulation
This protocol describes the preparation of a UV-curable secondary coating formulation incorporating this compound.
Materials:
-
Urethane Acrylate Oligomer
-
This compound
-
N-Vinylpyrrolidone
-
Alpha-hydroxy ketone photoinitiator (e.g., 1-hydroxycyclohexyl phenyl ketone)
-
Hindered Amine Light Stabilizer
-
Antioxidant
-
Amber glass vials
-
Magnetic stirrer and stir bars
-
Laboratory balance
Procedure:
-
In a tared amber glass vial, accurately weigh the urethane acrylate oligomer.
-
Add the required amounts of this compound and N-Vinylpyrrolidone to the vial.
-
Place a magnetic stir bar in the vial and stir the mixture at room temperature until a homogenous solution is obtained.
-
Add the photoinitiator, light stabilizer, and antioxidant to the mixture.
-
Continue stirring in the dark until all components are completely dissolved.
-
Store the formulation in the amber vial at room temperature, protected from light.
Application and UV Curing of the Coating on Optical Fiber
This protocol outlines the process of applying the formulated coating onto an optical fiber and curing it using UV radiation. This process is typically performed on a fiber drawing tower.[4]
Equipment:
-
Optical fiber drawing tower
-
Coating applicator (wet-on-dry or wet-on-wet)[4]
-
UV curing lamp (e.g., mercury arc lamp or UV LED) with controlled intensity[4]
-
Nitrogen purge system
Procedure:
-
Mount the formulated coating in the reservoir of the coating applicator on the fiber drawing tower.
-
Thread the optical fiber through the coating applicator.
-
For a wet-on-dry process, the primary coating is applied and cured first, followed by the application and curing of the secondary coating.[4]
-
For a wet-on-wet process, both primary and secondary coatings are applied before passing through the UV curing station.[1]
-
Pass the coated fiber through the UV curing station. The UV dose can be controlled by adjusting the lamp intensity and the fiber drawing speed. A typical UV dose is in the range of 0.5 - 2.0 J/cm².[5]
-
Maintain a nitrogen atmosphere in the curing zone to prevent oxygen inhibition of the polymerization reaction.
-
Collect the coated and cured optical fiber on a spool.
References
Application Note: Purification of Poly(Methyl 2-(trifluoromethyl)acrylate)
Abstract
This application note provides a detailed protocol for the purification of poly(Methyl 2-(trifluoromethyl)acrylate) [p(MTFMA)], a fluorinated acrylic polymer. Due to the presence of the trifluoromethyl group, p(MTFMA) exhibits unique solubility characteristics that are leveraged for its purification. The primary method detailed is precipitation, a robust technique for removing unreacted monomers, initiators, and other low-molecular-weight impurities. This protocol is intended for researchers in materials science, polymer chemistry, and drug development who are working with or synthesizing p(MTFMA).
Introduction
Poly(this compound) is a specialty polymer with growing interest due to its unique properties conferred by the fluorine content, such as chemical resistance, thermal stability, and low surface energy.[1] These properties make it a candidate for various applications, including advanced coatings, biomedical devices, and optical materials. The synthesis of p(MTFMA) typically involves the polymerization of the this compound monomer.[1] The resulting crude polymer often contains residual monomers, oligomers, and initiator fragments that can adversely affect its final properties and performance. Therefore, a reliable purification protocol is essential to obtain a high-purity polymer suitable for research and development.
This document outlines a standard precipitation-based purification protocol. The principle of this method relies on the differential solubility of the polymer and impurities in a selected solvent-nonsolvent system. The polymer is first dissolved in a "good" solvent, and then a "non-solvent" is added to induce the precipitation of the high-molecular-weight polymer, while impurities remain dissolved in the liquid phase.
Materials and Equipment
Materials:
-
Crude poly(this compound)
-
Acetone (ACS grade or higher)
-
Methanol (ACS grade or higher)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Buchner funnel and filter paper
-
Vacuum flask
-
Vacuum oven
-
Schlenk line (optional, for inert atmosphere)
Experimental Protocol
A detailed, step-by-step procedure for the purification of p(MTFMA) via precipitation is provided below.
1. Dissolution of the Crude Polymer: a. Weigh the crude p(MTFMA) and place it in a clean, dry beaker. b. Add a suitable solvent, such as acetone, to the beaker. A recommended starting concentration is 5-10% (w/v). The choice of solvent is critical; fluorinated polymers are often soluble in polar aprotic solvents. Based on the properties of similar polymers like poly(methyl methacrylate) (PMMA), which is soluble in solvents like acetone, tetrahydrofuran (THF), and chloroform, acetone is a reasonable starting point.[2][3][4] c. Stir the mixture using a magnetic stirrer at room temperature until the polymer is completely dissolved. This may take several hours. Gentle heating (e.g., to 40-50 °C) can be applied to aid dissolution, but care should be taken to avoid solvent evaporation.
2. Precipitation of the Polymer: a. Once the polymer is fully dissolved, transfer the solution to a larger beaker or flask. b. Slowly add a non-solvent, such as methanol or a methanol/water mixture, to the polymer solution while stirring vigorously.[5] The non-solvent should be added dropwise using a dropping funnel for controlled precipitation. A common non-solvent for acrylate polymers is methanol.[5] c. Continue adding the non-solvent until the polymer precipitates out of the solution. A typical volume ratio of non-solvent to solvent is in the range of 5:1 to 10:1. The appearance of a white, solid precipitate indicates successful precipitation.
3. Isolation of the Purified Polymer: a. Allow the precipitate to settle, and then collect the solid polymer by vacuum filtration using a Buchner funnel and filter paper. b. Wash the collected polymer cake with a small amount of the non-solvent (methanol) to remove any remaining impurities. c. Repeat the washing step 2-3 times.
4. Drying the Purified Polymer: a. Transfer the filtered polymer to a clean, pre-weighed watch glass or petri dish. b. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved. Drying under vacuum is crucial to remove residual solvents. c. Once dry, the purified p(MTFMA) should be a white, fluffy solid or powder.
5. Purity Assessment: a. The purity of the polymer can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to check for the absence of monomer peaks and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).
Data Presentation
The selection of an appropriate solvent and non-solvent system is crucial for effective purification. The following table summarizes potential solvent and non-solvent candidates for p(MTFMA), based on general principles for fluorinated polymers and their non-fluorinated analogs.
| Solvent | Non-Solvent | Rationale |
| Acetone | Methanol | Acetone is a good solvent for many acrylate polymers.[4] Methanol is a common non-solvent for these polymers.[5] |
| Tetrahydrofuran (THF) | Hexane/Heptane | THF is another effective solvent for acrylate polymers.[3] Aliphatic hydrocarbons like hexane or heptane are strong non-solvents. |
| Chloroform | Methanol | Chloroform can dissolve a wide range of polymers.[5] Methanol is a suitable non-solvent for precipitation. |
| Ethyl Acetate | Aliphatic Alcohols | Ethyl acetate is a polar aprotic solvent that can be effective. Lower alcohols like methanol or ethanol would act as non-solvents. |
| Fluorinated Solvents | Hydrocarbon Solvents | For highly fluorinated polymers, fluorinated solvents (e.g., hexafluoroisopropanol) might be necessary for dissolution, with hydrocarbon solvents acting as non-solvents. However, for p(MTFMA), this is likely not required but remains an option if common solvents fail. |
Mandatory Visualization
Caption: Workflow for the purification of poly(this compound).
Discussion
The success of the precipitation method hinges on the appropriate selection of the solvent/non-solvent pair. The goal is to have the polymer highly soluble in the solvent and virtually insoluble in the non-solvent, while the impurities remain soluble in the mixture. For p(MTFMA), the presence of the trifluoromethyl group increases its polarity and may alter its solubility compared to non-fluorinated poly(acrylates). Therefore, some empirical optimization of the solvent system may be necessary.
If the polymer precipitates as a sticky mass instead of a fine powder, it may indicate that the non-solvent is being added too quickly or that the polymer solution is too concentrated. Diluting the initial polymer solution or adding the non-solvent more slowly can help in obtaining a more manageable precipitate.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
The solvents used are flammable and should be handled away from ignition sources.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
Conclusion
This application note provides a comprehensive and detailed protocol for the purification of poly(this compound) using the precipitation method. By following this procedure, researchers can effectively remove impurities and obtain a high-purity polymer suitable for a variety of applications. The provided flowchart and data table offer a clear overview of the process and guidance on solvent selection.
References
Characterization of Poly(Methyl 2-(trifluoromethyl)acrylate) by GPC and NMR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of poly(methyl 2-(trifluoromethyl)acrylate) (pMTFMA), a fluorinated polymer with significant potential in various applications, including drug delivery and advanced materials. The following sections detail the standard protocols for determining key polymer properties such as molecular weight distribution and microstructure using Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction
Poly(this compound) is a unique polymer distinguished by the presence of a trifluoromethyl group attached to the acrylate backbone. This imparts desirable properties such as hydrophobicity, thermal stability, and distinct biological interactions, making it a subject of interest in advanced material science and pharmaceutical research. Accurate characterization of its molecular weight, polydispersity, and chemical structure is crucial for understanding its structure-property relationships and ensuring reproducibility in its applications. GPC and NMR are powerful analytical techniques that provide this essential information.
Gel Permeation Chromatography (GPC) Analysis
GPC, also known as Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of a polymer. The separation is based on the hydrodynamic volume of the polymer chains in solution.
Quantitative Data Summary
The molecular weight and polydispersity index (PDI) of pMTFMA can vary depending on the polymerization method and conditions. Below are typical data obtained for pMTFMA synthesized by conventional free-radical polymerization.
| Parameter | Symbol | Typical Value |
| Number-Average Molecular Weight | M_n ( g/mol ) | 20,000 - 50,000 |
| Weight-Average Molecular Weight | M_w ( g/mol ) | 40,000 - 100,000 |
| Polydispersity Index | PDI (M_w/M_n) | 1.5 - 2.5 |
Note: These values are representative and can be influenced by specific synthetic protocols.
Experimental Protocol for GPC Analysis
Objective: To determine the number-average molecular weight (M_n), weight-average molecular weight (M_w), and polydispersity index (PDI) of pMTFMA.
Materials:
-
Poly(this compound) sample
-
Tetrahydrofuran (THF), HPLC grade
-
Polystyrene or poly(methyl methacrylate) standards of known molecular weights
-
Syringe filters (0.22 µm PTFE)
-
Autosampler vials
Instrumentation:
-
GPC system equipped with a refractive index (RI) detector
-
GPC columns suitable for organic solvents (e.g., polystyrene-divinylbenzene columns)
Procedure:
-
Solvent Preparation: Ensure the THF mobile phase is properly degassed before use.
-
Standard Preparation: Prepare a series of polystyrene or PMMA standards with concentrations of approximately 1 mg/mL in THF.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the pMTFMA sample.
-
Dissolve the sample in 5-10 mL of THF to achieve a concentration of approximately 1 mg/mL.
-
Gently agitate the solution until the polymer is fully dissolved. This may take several hours for high molecular weight polymers.
-
Filter the sample solution through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
-
GPC System Setup:
-
Set the column oven temperature (e.g., 35 °C).
-
Set the mobile phase flow rate (e.g., 1.0 mL/min).
-
Allow the system to equilibrate until a stable baseline is achieved on the RI detector.
-
-
Calibration:
-
Inject the prepared polystyrene or PMMA standards, starting from the lowest to the highest molecular weight.
-
Generate a calibration curve by plotting the logarithm of the molecular weight against the elution volume.
-
-
Sample Analysis:
-
Inject the prepared pMTFMA sample.
-
Record the chromatogram.
-
-
Data Analysis:
-
Using the GPC software, integrate the peak of the pMTFMA sample.
-
Calculate M_n, M_w, and PDI relative to the polystyrene or PMMA calibration curve.
-
GPC Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an indispensable tool for elucidating the chemical structure of polymers. For pMTFMA, ¹H, ¹³C, and ¹⁹F NMR are used to confirm the monomer incorporation and to study the polymer's microstructure (tacticity).
Quantitative Data Summary: Chemical Shifts
The following table summarizes the expected chemical shifts for pMTFMA in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm).
¹H NMR (Proton NMR)
| Assignment | Chemical Shift (δ, ppm) |
| Methoxy protons (-OCH₃) | 3.8 - 4.0 |
| Backbone methylene protons (-CH₂-) | 2.0 - 2.8 |
¹³C NMR (Carbon-13 NMR)
| Assignment | Chemical Shift (δ, ppm) |
| Carbonyl carbon (-C=O) | 165 - 168 |
| Trifluoromethyl carbon (-CF₃) | 120 - 125 (quartet, ¹J_CF) |
| Quaternary carbon (-C(CF₃)-) | 125 - 130 (quartet, ²J_CCF) |
| Methoxy carbon (-OCH₃) | 53 - 55 |
| Backbone methylene carbon (-CH₂-) | 35 - 45 |
¹⁹F NMR (Fluorine-19 NMR)
| Assignment | Chemical Shift (δ, ppm) |
| Trifluoromethyl group (-CF₃) | -65 to -70 |
Note: The exact chemical shifts and peak multiplicities can be influenced by the solvent, polymer concentration, and tacticity.
Experimental Protocol for NMR Analysis
Objective: To confirm the chemical structure and assess the microstructure of pMTFMA.
Materials:
-
Poly(this compound) sample (5-20 mg)
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tubes (5 mm)
-
Pasteur pipette
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with ¹H, ¹³C, and ¹⁹F capabilities.
Procedure:
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the pMTFMA sample for ¹H and ¹³C NMR, and about 5-10 mg for ¹⁹F NMR.
-
Place the sample in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃.
-
Gently agitate the vial until the polymer is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve good resolution.
-
Tune the probe for the respective nucleus (¹H, ¹³C, or ¹⁹F).
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Process the data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks corresponding to the methoxy and backbone methylene protons.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using proton decoupling. A larger number of scans will be required compared to ¹H NMR.
-
Process the data as described for ¹H NMR.
-
-
¹⁹F NMR Acquisition:
-
Acquire the ¹⁹F NMR spectrum. This is often done without proton decoupling.
-
Process the data. The broadness of the signal can provide qualitative information about the polymer's tacticity.
-
NMR Experimental Workflow
Data Interpretation and Significance
-
GPC Data: The M_n value provides the average molecular weight by the number of polymer chains, while M_w gives the average molecular weight by the weight of the polymer chains. The PDI (M_w/M_n) is a measure of the breadth of the molecular weight distribution. For many applications, a lower PDI (a more uniform distribution of chain lengths) is desirable.
-
NMR Data: The combination of ¹H, ¹³C, and ¹⁹F NMR spectra provides unambiguous confirmation of the polymer's chemical identity. The relative integrals of the peaks in the ¹H NMR spectrum should correspond to the number of protons in each group. The chemical shifts in the ¹³C and ¹⁹F NMR spectra are sensitive to the local electronic environment and can be used to probe the tacticity (the stereochemical arrangement of the trifluoromethyl groups along the polymer chain). Broader peaks in the NMR spectra are often indicative of a more atactic (random) polymer.
By following these protocols, researchers can reliably characterize poly(this compound) and gain crucial insights into its physical and chemical properties, which are essential for its development in various scientific and industrial fields.
Troubleshooting & Optimization
Technical Support Center: Methyl 2-(trifluoromethyl)acrylate (MTFMA) Polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the polymerization of Methyl 2-(trifluoromethyl)acrylate (MTFMA).
Troubleshooting Guide: Low Polymer Yield
Low polymer yield is a common issue in polymerization reactions. The following guide provides a structured approach to identifying and resolving potential causes.
Q1: I am experiencing a very low or no yield of my poly(MTFMA). What are the most common initial checks?
A1: When troubleshooting a low-yield polymerization of MTFMA, it is crucial to first verify the integrity of your starting materials and the reaction setup. Here are the primary checkpoints:
-
Inhibitor Removal: Commercially available this compound is often supplied with inhibitors, such as <50 ppm 4-Hydroxy-TEMPO, to prevent spontaneous polymerization during storage. These inhibitors must be removed before the reaction. Failure to do so is a leading cause of low or no polymerization.
-
Monomer Purity: Ensure the MTFMA monomer is pure and free from contaminants. Impurities can interfere with the polymerization process.
-
Initiator Activity: Verify that the initiator is active and has been stored correctly. Initiators can degrade over time, especially if not stored under the recommended conditions.
-
Oxygen-Free Environment: Free radical polymerization is highly sensitive to oxygen, which can act as a radical scavenger and inhibit the reaction. Ensure your reaction setup is properly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon).
Q2: How do I effectively remove the inhibitor from MTFMA?
A2: The most common method for removing phenolic inhibitors like 4-Hydroxy-TEMPO is to pass the monomer through a column of a suitable inhibitor remover, such as basic aluminum oxide.
Experimental Protocol: Inhibitor Removal
Objective: To remove the polymerization inhibitor from this compound (MTFMA).
Materials:
-
This compound (MTFMA) with inhibitor
-
Basic aluminum oxide
-
Chromatography column
-
Collection flask
-
Nitrogen or argon source (optional but recommended)
Procedure:
-
Set up a chromatography column in a fume hood.
-
Pack the column with basic aluminum oxide. The amount of alumina will depend on the quantity of monomer to be purified. A general rule is to use a column with a height approximately 10 times its diameter.
-
Carefully add the MTFMA to the top of the column.
-
Allow the monomer to pass through the alumina bed under gravity. For larger quantities, a slight positive pressure of an inert gas can be applied.
-
Collect the purified, inhibitor-free monomer in a clean, dry collection flask.
-
The purified monomer should be used immediately or stored at a low temperature (2-8°C) under an inert atmosphere for a short period.
FAQs
Q3: Which initiator should I use for MTFMA polymerization, and at what concentration?
A3: The choice of initiator is dependent on the desired reaction temperature. Azo initiators and peroxides are common choices for free-radical polymerization.
-
For lower temperature polymerizations (50-70°C): Azobisisobutyronitrile (AIBN) is a suitable choice.[1]
-
For higher temperature polymerizations (80-95°C): Benzoyl peroxide (BPO) is commonly used.[1]
The optimal initiator concentration typically ranges from 0.1 to 1 mol% relative to the monomer. It is recommended to start with a concentration in the middle of this range and optimize as needed.
Q4: Can the reaction temperature affect the yield of my MTFMA polymerization?
A4: Yes, temperature is a critical parameter.
-
Too low a temperature: The initiator may not decompose at a sufficient rate to start the polymerization, resulting in a low yield.[1]
-
Too high a temperature: This can lead to side reactions, such as chain transfer or depolymerization, which can also reduce the yield and affect the polymer's molecular weight. For some acrylates, spontaneous thermal polymerization can occur at temperatures above 100°C.[2]
It is important to choose a temperature that is appropriate for the selected initiator and to maintain consistent temperature control throughout the reaction.
Q5: What solvents are suitable for the polymerization of MTFMA?
A5: The choice of solvent can influence the polymerization kinetics and the solubility of the resulting polymer. For fluorinated acrylates, a range of solvents can be used. Depending on the desired properties of the final polymer and the reaction conditions, suitable solvents may include:
-
Ketones: Methyl ethyl ketone (MEK), acetone.
-
Esters: Ethyl acetate, propylene glycol monomethyl ether acetate.
-
Aromatic hydrocarbons: Toluene.
-
Alcohols: Isopropyl alcohol.[3]
It is crucial that the chosen solvent is anhydrous, as water can interfere with the reaction.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Initiator Concentration | 0.1 - 1.0 mol% (relative to monomer) | Optimization may be required. |
| AIBN Temperature Range | 50 - 70°C | Select based on desired reaction rate.[1] |
| Benzoyl Peroxide Temp. Range | 80 - 95°C | Suitable for higher temperature reactions.[1] |
Visual Troubleshooting Workflow
References
Technical Support Center: Methyl 2-(trifluoromethyl)acrylate (MTFMA) Storage and Handling
Welcome to the technical support center for Methyl 2-(trifluoromethyl)acrylate (MTFMA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the premature polymerization of MTFMA during storage and handling. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and integrity of your monomer.
Troubleshooting Guide: Premature Polymerization of MTFMA
Premature polymerization is a common issue with highly reactive monomers like MTFMA, leading to increased viscosity, gel formation, or solidification of the product. This guide will help you identify and resolve potential causes.
Initial Observation: You observe that your MTFMA has increased in viscosity, appears cloudy, or contains solid precipitates.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for premature polymerization of MTFMA.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound (MTFMA)?
A1: To minimize the risk of premature polymerization, MTFMA should be stored under the conditions summarized in the table below.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential polymerization reactions. |
| Atmosphere | Air (not inert gas) | The presence of dissolved oxygen is required for the 4-Hydroxy-TEMPO inhibitor to function effectively. |
| Light | In the dark (amber vial) | UV light can initiate polymerization. |
| Container | Original, tightly sealed container | Prevents contamination and moisture ingress. |
Q2: My MTFMA has been stored for an extended period. How can I check if it is still viable for my experiment?
A2: Visually inspect the monomer for any signs of polymerization, such as increased viscosity, cloudiness, or the presence of solids. If the appearance is normal, it is recommended to test the inhibitor concentration to ensure it is still within the effective range. For a more thorough analysis, techniques like Gas Chromatography (GC) can be used to assess purity.
Q3: What is the role of the inhibitor in MTFMA and why is oxygen important?
A3: MTFMA is typically supplied with a stabilizer, such as 4-Hydroxy-TEMPO (4-HT), at a concentration of less than 50 ppm. 4-HT is a radical scavenger that interrupts the initial steps of the polymerization chain reaction.[2][3] It functions by reacting with and neutralizing free radicals that may be present in the monomer.[3] This process requires the presence of a small amount of dissolved oxygen to be effective. Storing the monomer under an inert atmosphere like nitrogen or argon will render the inhibitor ineffective and can lead to polymerization.
Q4: Can I remove the inhibitor from MTFMA before my reaction?
A4: Yes, the inhibitor can be removed if it is suspected to interfere with your experimental setup. However, once the inhibitor is removed, the monomer will be highly susceptible to polymerization and should be used immediately. A common method for removing phenolic inhibitors like hydroquinone derivatives is to wash the monomer with a dilute base solution, followed by drying and distillation under reduced pressure. A specific protocol for inhibitor removal is provided in the "Experimental Protocols" section.
Q5: What are common contaminants that can initiate the polymerization of MTFMA?
A5: Premature polymerization can be initiated by a variety of contaminants. It is crucial to use clean, dry glassware and equipment. Potential initiators include:
-
Acids and Bases: Strong acids or bases can catalyze polymerization.
-
Peroxides: Often formed in solvents that have been stored for long periods and exposed to air.
-
Other radical initiators: Contamination from other chemicals in the lab can trigger polymerization.
-
Metals: Certain metals can also promote polymerization.
Experimental Protocols
1. Protocol for Determining Inhibitor (4-Hydroxy-TEMPO) Concentration (General Method)
This protocol is a general method for determining the concentration of phenolic inhibitors in acrylic monomers and may require optimization for MTFMA. It is based on the colorimetric reaction of the inhibitor with a base.
Materials:
-
MTFMA sample
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
Separating funnel (500 mL)
-
Measuring cylinders (10 mL, 100 mL)
-
Iodine flask (250 mL)
-
UV-Vis Spectrophotometer
Procedure:
-
In a 500 mL separating funnel, combine 10 mL of the MTFMA sample with 90 mL of a 5% NaOH solution.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting the funnel.
-
Allow the layers to separate completely. The aqueous (bottom) layer will develop a color if the inhibitor is present.
-
Carefully drain the aqueous layer into a 250 mL iodine flask.
-
Use the 5% NaOH solution as a blank to zero the spectrophotometer at the wavelength of maximum absorbance for the specific inhibitor-base complex.
-
Measure the absorbance of the sample's aqueous extract.
-
Compare the absorbance to a pre-established calibration curve of known inhibitor concentrations to determine the ppm level in the sample.
2. Protocol for Inhibitor Removal from Acrylate Monomers (General Method)
This is a general procedure for removing phenolic inhibitors. Caution: The inhibitor-free monomer is highly reactive and should be used immediately.
Materials:
-
MTFMA with inhibitor
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Distillation apparatus with a vacuum source
-
Copper turnings or wire
Procedure:
-
In a separating funnel, wash the MTFMA with an equal volume of 5% NaOH solution. Repeat the washing until the aqueous layer is colorless.
-
Wash the monomer with an equal volume of deionized water to remove any residual NaOH.
-
Wash the monomer with an equal volume of brine to aid in the removal of water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate for at least 1 hour.
-
Filter the drying agent from the monomer.
-
Crucially, add a small amount of copper turnings or wire to the distillation flask to act as a polymerization inhibitor during heating.
-
Distill the MTFMA under reduced pressure. The boiling point of MTFMA is 104-105°C at atmospheric pressure, so the distillation temperature will be significantly lower under vacuum.
-
Store the purified, inhibitor-free monomer at 2-8°C and use it immediately.
Data Summary
Table 1: Storage and Stability of this compound
| Parameter | Specification | Reference |
| Inhibitor | <50 ppm 4-Hydroxy-TEMPO | |
| Recommended Storage Temp. | 2-8°C | [1] |
| Boiling Point | 104-105°C | [1] |
| Density | 1.262 g/mL at 25°C |
Disclaimer: The information provided in this technical support center is intended for guidance only. Users should always consult the Safety Data Sheet (SDS) for this compound and follow all institutional safety protocols. The experimental protocols provided are general and may require optimization for specific applications.
References
Technical Support Center: Radical Polymerization of Methyl 2-(trifluoromethyl)acrylate (MTFMA)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the radical polymerization of Methyl 2-(trifluoromethyl)acrylate (MTFMA).
Frequently Asked Questions (FAQs)
Q1: What are polymerization inhibitors and why are they added to MTFMA?
Polymerization inhibitors are chemical compounds added to reactive monomers like MTFMA to prevent spontaneous or premature polymerization during transport and storage.[1][2] Unsaturated monomers can self-polymerize, especially when exposed to heat, light, or oxygen. This process is often exothermic and can lead to a dangerous, uncontrolled reaction known as a runaway polymerization.[1][2] Inhibitors work by scavenging free radicals, which are the initiators of the polymerization chain reaction, thus ensuring the monomer's stability.[1]
Q2: What are the common inhibitors used for acrylate monomers?
While specific inhibitors for MTFMA may vary by manufacturer, the most common inhibitors for acrylate monomers are phenolic compounds. These are chosen because they are effective and can be easily removed before use.[1] Examples include hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), and 4-tert-butylcatechol (TBC).[1][3]
Q3: How must I store and handle MTFMA?
MTFMA and related compounds like 2-(Trifluoromethyl)acrylic acid are corrosive and require careful handling.[4][5] Always consult the Safety Data Sheet (SDS) provided by the manufacturer. General guidelines for safe storage include:
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from sources of ignition, heat, and direct sunlight.[6]
-
Store under an inert gas atmosphere if specified by the manufacturer.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5]
Q4: Is it necessary to remove the inhibitor before starting my polymerization experiment?
Yes, it is critical to remove the inhibitor immediately before use. The inhibitor's function is to prevent polymerization; its presence will quench the radicals generated by your initiator, leading to a failed or significantly retarded reaction.
Q5: What is the consequence of not removing the inhibitor?
If the inhibitor is not removed, you will likely observe a long induction period where no polymerization occurs, or the reaction may fail to start altogether.[1] In some cases, certain compounds may act as "retarders," which do not provide a distinct induction period but will permanently decrease the rate of polymerization.[1]
Troubleshooting Guide
This guide addresses common problems encountered during the radical polymerization of MTFMA.
Problem: My polymerization fails to initiate or shows a very long delay.
| Possible Cause | Explanation & Recommended Solution |
| Incomplete Inhibitor Removal | Residual inhibitor is the most common cause of polymerization failure. It scavenges the initial radicals produced by the initiator. Solution: Ensure your inhibitor removal protocol is performed correctly and immediately before the experiment. You can verify removal by passing a small sample through a fresh alumina column and re-attempting the polymerization.[7] |
| Oxygen Inhibition | Molecular oxygen is a diradical and an effective inhibitor of radical polymerization.[1] Solution: The monomer and solvent must be thoroughly deoxygenated before adding the initiator. Common methods include sparging with an inert gas (e.g., nitrogen or argon) for 30-60 minutes or performing several freeze-pump-thaw cycles. |
| Impure Reagents / Defective Initiator | Impurities in the monomer, solvent, or initiator can terminate radical chains. The initiator may also have degraded over time. Solution: Use freshly purified monomer and high-purity, dry solvents. Test the initiator in a reliable, standard polymerization (e.g., with styrene or methyl methacrylate) to confirm its activity. |
| Incorrect Temperature | The rate of decomposition of the radical initiator is highly dependent on temperature. Solution: Check the recommended temperature range for your chosen initiator (e.g., AIBN typically requires >60 °C). Ensure your reaction is maintained at the correct temperature. |
Problem: The polymerization is uncontrolled, too rapid, or "popcorn" polymer forms.
| Possible Cause | Explanation & Recommended Solution |
| Monomer Stored Without Inhibitor | Storing purified, uninhibited monomer is extremely hazardous as it can polymerize spontaneously and violently. Solution: Always use purified monomer immediately.[3][7] If storage is unavoidable, add a small amount of inhibitor and store in a cold, dark place, but this is not recommended. |
| Excessive Initiator Concentration | A high concentration of initiator generates an extremely high concentration of radicals, leading to a rapid, exothermic, and potentially uncontrollable reaction. Solution: Carefully calculate and weigh the amount of initiator. Reduce the initiator concentration if the reaction is too fast. |
| High Reaction Temperature | Elevated temperatures increase both the rate of initiator decomposition and the rate of propagation, which can lead to a runaway reaction.[1] Solution: Lower the reaction temperature. Ensure the reaction vessel has adequate heat dissipation (e.g., using an oil bath for temperature control rather than a heating mantle). |
Problem: The final polymer has a low molecular weight or a broad molecular weight distribution.
| Possible Cause | Explanation & Recommended Solution |
| High Initiator-to-Monomer Ratio | A higher concentration of initiator leads to the formation of more polymer chains, resulting in a lower average molecular weight. Solution: Decrease the initiator concentration relative to the monomer. |
| Presence of Chain Transfer Agents | Impurities in the solvent or monomer (e.g., thiols, certain aromatic compounds) can act as chain transfer agents, terminating a growing chain and initiating a new, shorter one. Solution: Use high-purity reagents. If a specific solvent is suspected, try a different one. |
| High Reaction Temperature | Higher temperatures increase the probability of chain transfer and other termination reactions, which can lower the molecular weight and broaden the distribution. Solution: Conduct the polymerization at the lowest effective temperature for your initiator. |
Data Presentation
Table 1: Common Inhibitors for Acrylate Monomers
| Inhibitor | Abbreviation | Typical Concentration (ppm) | Key Features & Removal Method |
| Monomethyl Ether of Hydroquinone | MEHQ | 15 - 200 | Most common; effective in the presence of oxygen. Removed by basic alumina column or caustic (NaOH) wash.[3][8] |
| Hydroquinone | HQ | 50 - 1000 | Effective inhibitor. Removed by basic alumina column or caustic (NaOH) wash.[1] |
| 4-tert-Butylcatechol | TBC | 15 - 100 | Often used for styrene but also for acrylates. Removed by caustic (NaOH) wash.[1] |
| Phenothiazine | PTZ | 100 - 500 | Highly effective, especially at higher temperatures; often used as a process inhibitor.[2] |
Experimental Protocols
Caution: Always perform these procedures in a well-ventilated fume hood while wearing appropriate PPE. Uninhibited monomers can polymerize unexpectedly.
Protocol 1: Inhibitor Removal using a Basic Alumina Column
This method is highly effective for phenolic inhibitors like MEHQ and HQ and is suitable for lab-scale purification.[3][7]
-
Column Preparation: Prepare a chromatography column packed with activated basic alumina. A general guideline is to use approximately 10-20g of alumina for every 100 mL of monomer.[3] Ensure the column is dry and securely clamped.
-
Elution: Carefully pour the inhibited MTFMA monomer onto the top of the alumina bed.
-
Collection: Allow the monomer to pass through the column under gravity. Collect the clear, inhibitor-free monomer in a clean, dry flask. The phenolic inhibitor will be adsorbed onto the alumina.
-
Use Immediately: The purified monomer is now uninhibited and should be used for polymerization immediately. Do not store uninhibited monomer.[7]
Protocol 2: Inhibitor Removal using Caustic Wash (NaOH)
This liquid-liquid extraction method converts the acidic phenolic inhibitor into its water-soluble salt.[7][8]
-
Extraction: Place the MTFMA monomer in a separatory funnel. Add an equal volume of a 0.1 M sodium hydroxide (NaOH) aqueous solution.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Separation: Allow the layers to separate. The aqueous layer (containing the inhibitor salt) is typically the bottom layer. Drain and discard this aqueous layer.[3]
-
Repeat: Repeat the wash process two more times with fresh 0.1 M NaOH solution, or until the aqueous layer is colorless.[3]
-
Neutralization & Drying: Wash the monomer with deionized water to remove residual NaOH, followed by a wash with saturated brine to remove dissolved water.[3] Transfer the monomer to a clean flask and dry over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Filtration & Use: Filter to remove the drying agent. The purified monomer is now ready for immediate use.
Visualizations
References
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. benchchem.com [benchchem.com]
- 8. Removing Mehq Inhibitor From Methyl Acrylate Monomer - Student - Cheresources.com Community [cheresources.com]
Technical Support Center: Optimizing Initiator Concentration for Methyl 2-(trifluoromethyl)acrylate (MTFMA) Polymerization
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the initiator concentration for the polymerization of Methyl 2-(trifluoromethyl)acrylate (MTFMA). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of an initiator in the polymerization of this compound (MTFMA)?
An initiator is a chemical species that, upon thermal or photochemical decomposition, generates free radicals. These highly reactive radicals then attack the carbon-carbon double bond of the MTFMA monomer, initiating the polymerization chain reaction. The concentration of the initiator directly influences the number of growing polymer chains, which in turn affects the polymerization rate, final polymer molecular weight, and molecular weight distribution.
Q2: How does initiator concentration generally affect the molecular weight of the resulting poly(MTFMA)?
In free-radical polymerization, the molecular weight of the polymer is typically inversely proportional to the square root of the initiator concentration.[1] This means that a higher initiator concentration leads to the formation of a larger number of polymer chains simultaneously, resulting in shorter average chain lengths and, consequently, a lower molecular weight. Conversely, a lower initiator concentration will produce fewer, but longer, polymer chains, leading to a higher average molecular weight.
Q3: What is the expected effect of initiator concentration on the rate of polymerization of MTFMA?
The rate of polymerization is generally proportional to the square root of the initiator concentration.[1] Therefore, increasing the initiator concentration will increase the concentration of free radicals, leading to a faster polymerization rate and potentially higher monomer conversion within a given timeframe. However, excessively high initiator concentrations can lead to a higher rate of termination reactions, which can negatively impact the overall conversion and properties of the polymer.[1]
Q4: Which types of initiators are commonly used for the polymerization of MTFMA and other methacrylates?
Commonly used initiators for the free-radical polymerization of methacrylates, including MTFMA, are azo compounds and organic peroxides.[2]
-
Azo initiators , such as azobisisobutyronitrile (AIBN), are widely used due to their predictable decomposition kinetics.[3][4]
-
Organic peroxides , like benzoyl peroxide (BPO), are also effective but can be more sensitive to reaction conditions.[5][6]
For controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, specific initiator/catalyst or initiator/chain transfer agent systems are required.
Q5: Can I use the same initiator concentration for both bulk and solution polymerization of MTFMA?
Not necessarily. The optimal initiator concentration can vary significantly between bulk and solution polymerization. In bulk polymerization, the monomer concentration is at its maximum, which can lead to a very rapid and exothermic reaction (the Trommsdorff effect).[7] Therefore, a lower initiator concentration is often used in bulk polymerization to control the reaction rate and heat generation. In solution polymerization, the monomer and initiator concentrations are lower, and the solvent helps to dissipate heat, allowing for potentially higher initiator concentrations to achieve a reasonable reaction rate.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Slow or No Polymerization | 1. Initiator concentration is too low: Insufficient free radicals are being generated to initiate polymerization effectively. | - Increase the initiator concentration incrementally (e.g., by 25-50%). |
| 2. Presence of inhibitors: Oxygen or other impurities in the monomer or solvent can scavenge free radicals and inhibit polymerization. | - Ensure the monomer is purified (e.g., by passing through a column of basic alumina) and the reaction mixture is thoroughly deoxygenated (e.g., by freeze-pump-thaw cycles or purging with an inert gas like nitrogen or argon). | |
| 3. Inappropriate reaction temperature: The temperature may be too low for the chosen initiator to decompose at an adequate rate. | - Verify the recommended decomposition temperature for your initiator and adjust the reaction temperature accordingly. | |
| Polymerization is Too Fast and Uncontrolled (Runaway Reaction) | 1. Initiator concentration is too high: An excessive concentration of free radicals leads to a highly exothermic and rapid reaction. | - Significantly reduce the initiator concentration. - Consider adding the initiator solution portion-wise over time rather than all at once. |
| 2. High monomer concentration (especially in bulk polymerization): The high concentration of monomer contributes to a rapid autoacceleration of the polymerization rate (gel effect). | - If conducting bulk polymerization, consider switching to solution polymerization to better control the reaction temperature and rate. | |
| Low Polymer Molecular Weight | 1. High initiator concentration: As explained in the FAQs, a higher initiator concentration leads to shorter polymer chains. | - Decrease the initiator concentration. |
| 2. Presence of chain transfer agents: Impurities or intentionally added chain transfer agents can terminate growing polymer chains prematurely. | - Purify all reagents (monomer and solvent) to remove any unintended chain transfer agents. | |
| High Polydispersity Index (PDI) | 1. Non-uniform initiation: If the initiator is not well-dissolved or the temperature is not uniform throughout the reaction mixture, initiation will occur at different rates, leading to a broad molecular weight distribution. | - Ensure the initiator is completely dissolved in the monomer or solvent before starting the polymerization. - Maintain uniform stirring and temperature throughout the reaction. |
| 2. Chain transfer reactions: Significant chain transfer to monomer, solvent, or polymer can lead to a broader PDI. | - Choose a solvent with a low chain transfer constant. - If possible, run the polymerization to a lower conversion, as chain transfer to the polymer becomes more significant at higher conversions. |
Data Presentation
The following tables summarize the general expected effects of initiator concentration on the polymerization of methacrylates, which can be used as a guideline for MTFMA. It is important to note that optimal concentrations should be determined empirically for your specific reaction conditions.
Table 1: Qualitative Effect of Initiator Concentration on MTFMA Polymerization
| Initiator Concentration | Polymerization Rate | Molecular Weight (Mₙ) | Polydispersity Index (PDI) |
| Low | Slow | High | Can be narrow or broad depending on control |
| Medium | Moderate | Medium | Often provides a good balance |
| High | Fast | Low | May increase due to termination reactions |
Table 2: Example Quantitative Data for Methacrylate Polymerization (Analogous to MTFMA)
This table presents data for the polymerization of Methyl Methacrylate (MMA) with Benzoyl Peroxide (BPO) as the initiator, which illustrates the typical trends that can be expected for MTFMA.
| Initiator (BPO) Conc. (wt. %) | Polymerization Rate (1/s) | Final Monomer Conversion (%) | Compressive Strength (MPa) |
| 0.05 | - | ~75 | ~80 |
| 0.1 | - | ~80 | ~85 |
| 0.2 | - | ~90 | ~90 |
| 0.3 | Increased | >95 | ~90 |
| 0.5 | Further Increased | ~90 | ~85 |
| 0.7 | Highest | ~80 | ~80 |
Data adapted from a study on methacrylate bone cement, which provides a relevant model for the effects of initiator concentration.[5][6] The increase in polymerization rate was observed with increasing BPO concentration.[5][6] The final conversion of double bonds was highest at 0.3 wt.% BPO.[5][6] The compressive strength initially increased with BPO concentration and then decreased at higher concentrations.[5]
Experimental Protocols
Protocol 1: General Procedure for Free-Radical Solution Polymerization of MTFMA
This protocol provides a general guideline for optimizing initiator concentration in the solution polymerization of MTFMA using AIBN as the initiator.
Materials:
-
This compound (MTFMA), inhibitor removed
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., toluene, ethyl acetate, or anisole)
-
Schlenk flask or similar reaction vessel with a magnetic stir bar
-
Condenser
-
Nitrogen or Argon source
-
Oil bath or heating mantle with temperature control
-
Methanol (for precipitation)
Procedure:
-
Monomer Purification: Remove the inhibitor from MTFMA by passing it through a column of basic alumina.
-
Reaction Setup: Assemble the Schlenk flask with a condenser and ensure it is clean and dry. Place a magnetic stir bar in the flask.
-
Reagent Preparation:
-
In the Schlenk flask, add the desired amount of purified MTFMA and anhydrous solvent. A typical monomer concentration is 1-2 M.
-
Prepare a stock solution of AIBN in the chosen solvent.
-
-
Deoxygenation: Purge the monomer solution with nitrogen or argon for at least 30 minutes to remove dissolved oxygen.
-
Initiation:
-
Heat the reaction mixture to the desired temperature (typically 60-70 °C for AIBN) under a positive pressure of inert gas.
-
Once the temperature is stable, inject the desired volume of the AIBN stock solution into the reaction flask with vigorous stirring. The amount of AIBN is typically varied from 0.1 to 2.0 mol% relative to the MTFMA monomer.
-
-
Polymerization: Allow the polymerization to proceed for the desired time (e.g., 2-24 hours), monitoring the reaction progress by taking aliquots for analysis (e.g., by ¹H NMR to determine monomer conversion).
-
Termination and Isolation:
-
Cool the reaction mixture to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol, while stirring.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator.
-
Dry the polymer under vacuum to a constant weight.
-
-
Characterization: Characterize the resulting poly(MTFMA) for its molecular weight (Mₙ) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).
Mandatory Visualizations
Caption: Workflow for optimizing initiator concentration in MTFMA polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. ripublication.com [ripublication.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ocw.mit.edu [ocw.mit.edu]
managing side reactions in the synthesis of Methyl 2-(trifluoromethyl)acrylate
Welcome to the technical support center for the synthesis of Methyl 2-(trifluoromethyl)acrylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and manage common side reactions encountered during the synthesis of this highly reactive and valuable monomer.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of this compound?
A1: The most prevalent side reactions are spontaneous radical polymerization and Michael addition. Due to the electron-withdrawing nature of the trifluoromethyl group, the double bond is highly susceptible to both radical and nucleophilic attack. Other potential side reactions include oligomerization and hydrolysis of the methyl ester.
Q2: Why is my reaction mixture turning viscous or solidifying?
A2: This is a clear indication of uncontrolled polymerization, a common issue with highly reactive acrylates. This can be triggered by heat, light, or the presence of radical initiators. It is crucial to use an effective polymerization inhibitor.
Q3: What is a suitable inhibitor for this synthesis?
A3: 4-Hydroxy-TEMPO is a commonly used stabilizer for this compound. Other inhibitors used for acrylates include phenothiazine (Ptz) and hydroquinone monomethyl ether (MeHQ), though their effectiveness can vary depending on the reaction conditions.
Q4: Can the amine catalyst I'm using cause side reactions?
A4: Yes, amine catalysts such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or triethylamine (TEA) can act as nucleophiles and initiate Michael addition to the acrylate, leading to the formation of adducts and oligomers.
Troubleshooting Guides
Issue 1: Uncontrolled Polymerization
Symptom: The reaction mixture becomes noticeably viscous, cloudy, or solidifies completely.
Cause: Spontaneous radical polymerization of the this compound monomer.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for uncontrolled polymerization.
Experimental Protocols:
Protocol 1: Recovery of Monomer from a Polymerized Reaction Mixture
-
Safety First: Ensure the reaction is quenched and cooled to room temperature. Work in a well-ventilated fume hood.
-
Solvent Addition: Add a suitable solvent in which the monomer is soluble but the polymer is not (e.g., a mixture of a good solvent like dichloromethane and a non-solvent like hexane). The optimal ratio may need to be determined empirically.
-
Stirring and Filtration: Stir the mixture vigorously to dissolve the monomer. The polymer will likely remain as a solid or a gummy precipitate.
-
Filtration: Filter the mixture to separate the dissolved monomer from the solid polymer. Wash the polymer with a small amount of the chosen solvent mixture.
-
Purification: The filtrate containing the monomer can then be purified, for example, by distillation. Caution: Distillation of acrylates requires the presence of an inhibitor in the distillation pot to prevent polymerization at elevated temperatures.
Data Presentation:
Table 1: Common Polymerization Inhibitors for Acrylates
| Inhibitor | Typical Concentration (ppm) | Notes |
| 4-Hydroxy-TEMPO | 10-100 | Highly effective for acrylates. |
| Phenothiazine (Ptz) | 100-500 | Often used in industrial processes. |
| Hydroquinone monomethyl ether (MeHQ) | 50-200 | Common stabilizer for commercial monomers. |
| Butylated hydroxytoluene (BHT) | 100-1000 | Less effective than other inhibitors for acrylates. |
Note: The optimal inhibitor and concentration should be determined experimentally for your specific reaction conditions.
Issue 2: Formation of Michael Addition Byproducts
Symptom: Appearance of unexpected peaks in NMR or GC-MS analysis, often leading to lower yields of the desired product.
Cause: Nucleophilic attack on the electron-deficient double bond of this compound. Common nucleophiles include amine catalysts (e.g., DABCO, triethylamine), thiols, or other nucleophilic species present in the reaction mixture.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Michael addition side reactions.
Experimental Protocols:
Protocol 2: Extractive Workup to Remove Amine Catalysts and Basic Adducts
-
Quenching: After the reaction is complete, cool the mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a dilute acidic solution (e.g., 1M HCl or saturated aqueous NH₄Cl) to protonate and extract the amine catalyst and any basic Michael adducts into the aqueous layer.
-
Separation: Separate the aqueous layer. Repeat the wash if necessary.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Signaling Pathway:
Caption: Generalized pathway for amine-catalyzed Michael addition.
Data Presentation:
Table 2: Expected ¹H NMR Signals for Key Species
| Species | Key ¹H NMR Signals (ppm, CDCl₃) |
| This compound | ~6.8 (q, 1H, vinyl H), ~6.4 (s, 1H, vinyl H), ~3.8 (s, 3H, OCH₃) |
| Poly(this compound) | Broad signals, disappearance of sharp vinyl proton signals. |
| Amine-Michael Adduct | Disappearance of vinyl proton signals, appearance of new aliphatic protons adjacent to the nitrogen and the trifluoromethyl-substituted carbon. |
Note: Actual chemical shifts may vary depending on the specific structure of the adduct and the solvent used.
By following these troubleshooting guides and protocols, researchers can more effectively manage the side reactions inherent in the synthesis of this compound, leading to higher yields and purity of this important monomer.
Technical Support Center: Improving the Solubility of Poly(Methyl 2-(trifluoromethyl)acrylate)
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on dissolving poly(Methyl 2-(trifluoromethyl)acrylate) (pMTFMA). Given the inherent challenges in dissolving fluorinated polymers, this resource offers a systematic approach to solvent selection and solubility enhancement through frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is my poly(this compound) not dissolving in common solvents like acetone or tetrahydrofuran (THF)?
A1: The difficulty in dissolving pMTFMA stems from its chemical structure. The presence of the trifluoromethyl (-CF3) group significantly increases the polymer's fluorination compared to its non-fluorinated analog, poly(methyl methacrylate) (PMMA). This high fluorine content imparts unique properties, including low surface energy and chemical resistance, which also results in poor solubility in many common organic solvents. While solvents like THF and acetone are effective for PMMA, they are often poor solvents for highly fluorinated polymers like pMTFMA.
Q2: How can I rationally select a starting solvent for pMTFMA?
A2: A powerful method for solvent selection is the use of Hansen Solubility Parameters (HSP). The underlying principle is "like dissolves like." HSP quantifies this by breaking down the total cohesive energy of a substance into three components:
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δD (Dispersion): Energy from van der Waals forces.
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δP (Polar): Energy from dipole-dipole interactions.
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δH (Hydrogen Bonding): Energy from hydrogen bonds.
Q3: What are the estimated Hansen Solubility Parameters for pMTFMA?
A3: We can infer a probable HSP range for pMTFMA by examining the HSP of poly(methyl methacrylate) (PMMA) and the highly fluorinated polytetrafluoroethylene (PTFE).
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PMMA: Has higher polarity and hydrogen bonding capability.
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PTFE: Is dominated by dispersion forces with very low polar and hydrogen bonding interactions.
pMTFMA, containing both acrylate and trifluoromethyl groups, will have HSP values that are a hybrid of these two extremes. The trifluoromethyl group will lower the polarity and hydrogen bonding potential compared to PMMA.
Estimated Hansen Solubility Parameters for Relevant Polymers
| Polymer | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| Poly(methyl methacrylate) (PMMA) | 18.6 | 10.5 | 5.1 |
| Polytetrafluoroethylene (PTFE) | 16.2 | 1.8 | 3.4 |
| Estimated pMTFMA Range | 16.5 - 18.0 | 4.0 - 8.0 | 3.0 - 5.0 |
This estimated range for pMTFMA suggests that ideal solvents will have moderate dispersion forces and lower polarity and hydrogen bonding character than those typically used for PMMA.
Q4: I have a solvent that only partially dissolves or swells the pMTFMA. What can I do?
A4: Partial dissolution or swelling is a good starting point. The following techniques can improve solubility:
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Heating: Gently warming the mixture can increase the kinetic energy and promote dissolution. Always ensure the temperature is well below the solvent's boiling point and the polymer's glass transition temperature to avoid degradation.
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Agitation: Continuous stirring or sonication can help break down polymer aggregates and enhance solvent interaction.
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Co-solvents: Introducing a second, miscible solvent can adjust the overall HSP of the solvent mixture to better match that of the pMTFMA. This is a very effective technique.
Troubleshooting Guide
| Issue | Probable Cause | Suggested Solution |
| Complete Insolubility | The Hansen Solubility Parameter (HSP) distance between the polymer and the solvent is too large. | Consult the Hansen Solubility Parameters of Common Solvents table below. Select a new solvent or a blend of solvents with HSP values closer to the estimated range for pMTFMA. |
| Polymer Swelling but Not Dissolving | The solvent's HSP is close to but not inside the polymer's solubility sphere. The solvent can penetrate the polymer matrix but not fully solvate the chains. | 1. Apply gentle heating (e.g., 40-60 °C) with continuous agitation.2. Introduce a co-solvent to fine-tune the mixture's HSP. A good strategy is to add a second solvent that "pulls" the mixture's HSP towards the center of the polymer's estimated HSP. |
| Formation of Gels or Aggregates | The polymer concentration is too high for the chosen solvent, or the dissolution process is too rapid without sufficient agitation. | 1. Start with a lower polymer concentration (e.g., 1-2% w/v).2. Add the polymer powder slowly to the solvent while vigorously stirring. |
| Solution Becomes Cloudy Upon Cooling | The polymer has lower solubility at room temperature. | The solution may need to be used while warm. Alternatively, find a better solvent or co-solvent system that provides stability at room temperature. |
Data Presentation
Hansen Solubility Parameters of Common Solvents
Use this table to select solvents with HSP values that are close to the estimated range for pMTFMA (δD: 16.5-18.0, δP: 4.0-8.0, δH: 3.0-5.0). The "Distance to pMTFMA" is a calculated value representing the HSP distance to the center of our estimated range for pMTFMA; solvents with a smaller distance are more likely to be effective.
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Distance to pMTFMA (Ra) |
| Potential Good Solvents | ||||
| Methyl Ethyl Ketone (MEK) | 16.0 | 9.0 | 5.1 | 4.1 |
| N-Methyl-2-Pyrrolidone (NMP) | 18.0 | 12.3 | 7.2 | 6.8 |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 9.3 |
| Borderline/Co-solvents | ||||
| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 4.0 |
| Acetone | 15.5 | 10.4 | 7.0 | 5.8 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.1 |
| Poor Solvents (for reference) | ||||
| Toluene | 18.0 | 1.4 | 2.0 | 5.3 |
| Heptane | 15.3 | 0.0 | 0.0 | 8.2 |
| Water | 15.5 | 16.0 | 42.3 | 39.7 |
The Distance (Ra) is calculated using the formula: Ra² = 4(δD₁-δD₂)² + (δP₁-δP₂)² + (δH₁-δH₂)²
Experimental Protocols
Protocol 1: Standardized Solubility Screening
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Preparation: Weigh 100 mg of pMTFMA into a series of 10 mL glass vials.
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Solvent Addition: Add 5 mL of a candidate solvent to each vial.
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Initial Observation: Observe the polymer at room temperature. Note any immediate changes (swelling, partial dissolution).
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Agitation: Place the vials on a magnetic stirrer or orbital shaker at room temperature for 24 hours.
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Observation 1: After 24 hours, visually inspect for dissolution. Record the results as "Insoluble," "Swollen," "Partially Soluble," or "Fully Soluble."
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Heating: For vials where the polymer is not fully dissolved, place them in a temperature-controlled water bath or heating block at 50 °C for 4 hours with continued stirring.
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Observation 2: After heating, allow the vials to cool to room temperature and visually inspect again. Record the final solubility.
Protocol 2: Co-solvent Solubility Enhancement
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Primary Solvent Selection: Choose a solvent from the screening protocol that causes the pMTFMA to swell or partially dissolve (e.g., Tetrahydrofuran).
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Co-solvent Selection: Choose a second, miscible solvent that has different HSP values. For example, if the primary solvent has a higher δP, a co-solvent with a lower δP might be effective.
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Initial Dissolution: Add 100 mg of pMTFMA to 4 mL of the primary solvent in a vial and stir until maximum swelling is achieved.
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Titration: Slowly add the co-solvent dropwise (e.g., 0.1 mL at a time) to the stirring mixture.
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Observation: Observe for changes in solubility after each addition. Continue adding the co-solvent up to a total of 1 mL (creating a 4:1 primary to co-solvent ratio).
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Optimization: Note the solvent ratio that results in the best solubility. This ratio can be used as a starting point for preparing larger batches.
Visualizations
Caption: Workflow for improving pMTFMA solubility.
Caption: Co-solvent strategy to achieve solubility.
Technical Support Center: Controlling the Molecular Weight of Poly(Methyl 2-(trifluoromethyl)acrylate)
Welcome to the technical support center for the synthesis of poly(Methyl 2-(trifluoromethyl)acrylate) (pMTFMA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to controlling the molecular weight of pMTFMA during polymerization.
Frequently Asked Questions (FAQs)
Q1: Why is controlling the molecular weight of pMTFMA important?
Controlling the molecular weight and achieving a narrow molecular weight distribution (low polydispersity index, PDI) is crucial as these parameters directly influence the polymer's physical and chemical properties. For applications in drug delivery and materials science, properties such as solubility, viscosity, thermal stability, and self-assembly behavior are highly dependent on the polymer's molar mass and dispersity.
Q2: Which polymerization techniques are recommended for controlling the molecular weight of pMTFMA?
Controlled/"living" radical polymerization (CRP) techniques are highly recommended for synthesizing pMTFMA with a predictable molecular weight and low PDI. These methods include:
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Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: A versatile method compatible with a wide range of monomers, including fluorinated acrylates.
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Atom Transfer Radical Polymerization (ATRP): Another robust method for achieving well-defined polymers.
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Anionic Polymerization: This technique can produce polymers with very low PDI but requires stringent reaction conditions due to its sensitivity to impurities.
Conventional free radical polymerization can also be used, but it offers limited control over molecular weight and typically results in polymers with a broad PDI (>1.5).
Q3: How do I pre-determine the molecular weight of my pMTFMA using a controlled polymerization technique?
In controlled polymerizations, the number-average molecular weight (Mn) can be theoretically predicted based on the initial molar ratio of monomer to initiator ([M]₀/[I]₀) or monomer to chain transfer agent ([M]₀/[CTA]₀) and the monomer conversion (p). The following equation is used:
Mₙ (theoretical) = ([M]₀ / [I]₀) * p * MW_monomer + MW_initiator/CTA
Where:
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[M]₀ is the initial monomer concentration.
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[I]₀ is the initial initiator concentration (for ATRP and anionic polymerization).
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[CTA]₀ is the initial chain transfer agent concentration (for RAFT polymerization).
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p is the fractional monomer conversion.
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MW_monomer is the molecular weight of this compound.
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MW_initiator/CTA is the molecular weight of the initiator or RAFT CTA.
Q4: What are common causes for a high polydispersity index (PDI) in the synthesis of pMTFMA?
A high PDI (typically > 1.3 for controlled polymerizations) can result from several factors:
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Poor choice of initiator or chain transfer agent: The initiator or CTA must be appropriate for the specific monomer and reaction conditions.
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Impurities: Water, oxygen, or other impurities in the monomer or solvent can terminate growing polymer chains.
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High radical concentration: Too high an initiator concentration or reaction temperature can lead to an increased rate of termination reactions.
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Slow initiation: If the initiation rate is slower than the propagation rate, chains will not grow uniformly.
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Chain transfer reactions: Unwanted chain transfer to solvent, monomer, or polymer can broaden the molecular weight distribution.
Troubleshooting Guides
Issue 1: The obtained molecular weight is significantly different from the theoretical value.
| Possible Cause | Troubleshooting Steps |
| Incorrect Monomer to Initiator/CTA Ratio | Double-check the calculations and accurately weigh all reagents. |
| Low Initiator Efficiency | Ensure the initiator is pure and has been stored correctly. Consider using a different initiator known to be efficient for acrylates. |
| Incomplete Monomer Conversion | Extend the reaction time or increase the reaction temperature (within the limits of the initiator's half-life). Monitor conversion over time using techniques like NMR or GC. |
| Presence of Inhibitors | Purify the monomer by passing it through a column of basic alumina to remove the inhibitor. Ensure all solvents are thoroughly dried and deoxygenated. |
Issue 2: The Polydispersity Index (PDI) is high (e.g., > 1.3).
| Possible Cause | Troubleshooting Steps |
| Slow Initiation | Choose an initiator with a half-life that is appropriate for the reaction temperature. For RAFT, select a CTA that is well-suited for acrylate polymerization. |
| Chain Transfer Reactions | Use a solvent with a low chain transfer constant. Lower the reaction temperature to reduce the likelihood of chain transfer. |
| High Radical Concentration | Decrease the initiator concentration relative to the monomer and CTA (for RAFT). Lower the reaction temperature. |
| Poor Mixing | Ensure efficient and continuous stirring throughout the polymerization to maintain homogeneity. |
Issue 3: The polymerization is too slow or does not initiate.
| Possible Cause | Troubleshooting Steps |
| Low Initiator Concentration | Increase the initiator concentration. |
| Insufficient Reaction Temperature | Increase the reaction temperature to ensure efficient decomposition of the initiator. |
| Presence of Inhibitors | Thoroughly purify the monomer and de-gas the reaction mixture with an inert gas (e.g., nitrogen or argon) before and during the polymerization. |
| Incorrect Initiator/CTA | Verify that the chosen initiator or CTA is suitable for the polymerization of fluorinated acrylates under the selected conditions. |
Data Presentation
The following tables summarize typical experimental conditions for the controlled polymerization of acrylates, which can be used as a starting point for optimizing the synthesis of pMTFMA. Note: These are based on analogous systems and may require adjustment for MTFMA.
Table 1: Representative Conditions for RAFT Polymerization of Acrylates
| Monomer | [M]₀:[CTA]₀:[I]₀ | CTA | Initiator | Solvent | Temp (°C) | Time (h) | Mₙ (kDa) | PDI |
| MMA | 100:1:0.2 | CPDB | AIBN | Toluene | 60 | 6 | 10.5 | 1.15 |
| MMA | 200:1:0.1 | DDMAT | AIBN | Benzene | 70 | 8 | 21.2 | 1.10 |
| TFEMA | 300:1:0.4 | PMAA-CTA | AIBN | Ethanol | 70 | 24 | - | <1.3 |
CPDB: 2-Cyano-2-propyl dithiobenzoate; DDMAT: S,S-Dibenzyl trithiocarbonate; AIBN: Azobisisobutyronitrile; TFEMA: 2,2,2-Trifluoroethyl methacrylate; PMAA-CTA: Poly(methacrylic acid) macro-chain transfer agent.
Table 2: Representative Conditions for ATRP of Acrylates
| Monomer | [M]₀:[I]₀:[Cu(I)]₀:[L]₀ | Initiator | Ligand | Solvent | Temp (°C) | Time (h) | Mₙ (kDa) | PDI |
| MA | 100:1:1:2 | EBiB | PMDETA | Anisole | 60 | 4 | 9.8 | 1.12 |
| MMA | 200:1:1:2 | MBrP | dNbpy | Toluene | 90 | 6 | 18.5 | 1.20 |
| MA | 50:1:0.0025:0.005 | MBrP | Me₆TREN | DMF | 60 | 2 | 3.7 | 1.15 |
MA: Methyl acrylate; MMA: Methyl methacrylate; EBiB: Ethyl α-bromoisobutyrate; MBrP: Methyl 2-bromopropionate; PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine; dNbpy: 4,4'-Di(5-nonyl)-2,2'-bipyridine; Me₆TREN: Tris(2-dimethylaminoethyl)amine.
Experimental Protocols
Disclaimer: The following protocols are generalized procedures for controlled polymerizations. Researchers should adapt these protocols based on the specific reactivity of this compound and optimize conditions to achieve the desired molecular weight and PDI. All manipulations should be performed using standard Schlenk line techniques under an inert atmosphere (e.g., argon or nitrogen).
Protocol 1: RAFT Polymerization of MTFMA
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Reagents: this compound (MTFMA, inhibitor removed), RAFT agent (e.g., CPDB), initiator (e.g., AIBN), and anhydrous solvent (e.g., toluene or dioxane).
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Procedure: a. In a Schlenk flask equipped with a magnetic stir bar, add the RAFT agent and the initiator. b. Add the solvent and the monomer to the flask. c. Degas the mixture by three freeze-pump-thaw cycles. d. Backfill the flask with an inert gas. e. Place the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C) and stir. f. To monitor the polymerization, take aliquots at regular intervals and quench the reaction by exposing them to air and cooling. g. Analyze the aliquots for monomer conversion (by ¹H NMR or GC) and for molecular weight and PDI (by GPC). h. Once the desired conversion is reached, stop the polymerization by cooling the flask to room temperature and exposing the contents to air. i. Precipitate the polymer in a suitable non-solvent (e.g., cold methanol or hexane), filter, and dry under vacuum.
Protocol 2: ATRP of MTFMA
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Reagents: MTFMA (inhibitor removed), initiator (e.g., ethyl α-bromoisobutyrate), copper(I) bromide (CuBr), ligand (e.g., PMDETA), and anhydrous solvent (e.g., anisole or toluene).
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Procedure: a. To a Schlenk flask with a stir bar, add CuBr and the solvent. b. Add the ligand and stir until the copper salt dissolves to form the catalyst complex. c. Add the monomer to the flask. d. Degas the mixture with three freeze-pump-thaw cycles. e. Backfill with an inert gas. f. Add the initiator via syringe. g. Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir. h. Monitor the reaction as described in the RAFT protocol. i. To terminate the polymerization, cool the flask and expose the mixture to air. j. Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. k. Precipitate the polymer in a non-solvent, filter, and dry under vacuum.
Visualizations
Caption: General workflow for RAFT polymerization.
Caption: Troubleshooting decision tree for high PDI.
Technical Support Center: Anionic Polymerization of Methyl 2-(trifluoromethyl)acrylate (MTFMA)
Welcome to the technical support center for the anionic polymerization of Methyl 2-(trifluoromethyl)acrylate (MTFMA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges of this specialized polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during the anionic polymerization of MTFMA in a question-and-answer format.
Question: Why is my polymerization of MTFMA failing or yielding a polymer with a broad molecular weight distribution?
Answer: The anionic polymerization of MTFMA is highly sensitive and prone to several side reactions that can lead to polymerization failure or poor control over the polymer characteristics. The primary challenges include:
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Initiator Reactivity: The strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group makes the vinyl group of MTFMA highly susceptible to nucleophilic attack. However, common strong nucleophilic initiators used for standard acrylates, such as organolithium reagents (e.g., n-butyllithium), can be too reactive. They may not only initiate polymerization but also attack the trifluoromethyl group or the ester carbonyl group, leading to side reactions and termination.[1]
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Side Reactions:
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Attack on the Trifluoromethyl Group: Highly nucleophilic initiators or propagating anions can attack the electrophilic carbon of the -CF₃ group, leading to chain termination.[1]
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Back-biting and Claisen-type Condensation: The propagating enolate chain end can attack the carbonyl group of another monomer or a preceding unit in the same chain. This "back-biting" can lead to the formation of cyclic ketones and termination of the growing chain, resulting in a broader molecular weight distribution.[2][3]
-
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Impurities: Anionic polymerization is notoriously sensitive to protic impurities such as water, alcohols, or even atmospheric moisture. These impurities will readily protonate the highly basic initiator and propagating anions, leading to immediate termination. Rigorous purification of all reagents and solvents, along with the use of high-vacuum or inert atmosphere techniques, is crucial.
Question: What type of initiator is recommended for the anionic polymerization of MTFMA?
Answer: Due to the high reactivity and susceptibility to side reactions of MTFMA, less nucleophilic initiators are often more successful. While typical strong initiators for methyl methacrylate (MMA) can cause complications, studies have shown that weaker initiators like pyridine can successfully initiate the homopolymerization of MTFMA.[1] The choice of initiator is critical and may require screening to find the optimal balance between efficient initiation and minimal side reactions. For living polymerization, initiators that generate more stable carbanions are generally preferred.
Question: My polymerization starts, but the molecular weight is not controlled, and the polydispersity index (PDI) is high. What can I do?
Answer: Poor control over molecular weight and a high PDI are classic indicators of chain termination or transfer reactions. To improve control, consider the following:
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Low Temperature: Performing the polymerization at very low temperatures (e.g., -78 °C) is critical.[4][5] Lower temperatures reduce the rate of side reactions, including back-biting and attack on the ester and trifluoromethyl groups, relative to the rate of propagation. This allows for a more controlled, "living" polymerization.
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Solvent Choice: The choice of solvent can influence the reactivity of the propagating species. Polar aprotic solvents like tetrahydrofuran (THF) are commonly used in anionic polymerization to solvate the cation and promote a more reactive "free" anion. However, the optimal solvent system may need to be determined empirically.
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Use of Additives: For challenging monomers like MTFMA, the addition of salts such as lithium chloride (LiCl) can help to control the polymerization. LiCl can complex with the propagating chain end, moderating its reactivity and reducing the likelihood of side reactions.[2]
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Monomer Purity: Ensure the MTFMA monomer is of high purity and free from inhibitors and water.
Frequently Asked Questions (FAQs)
Q1: Can this compound undergo living anionic polymerization?
A1: Achieving a true living anionic polymerization of MTFMA is challenging due to the high potential for side reactions.[1][3] However, by carefully selecting a less aggressive initiator (e.g., pyridine), maintaining very low reaction temperatures (-78 °C), and ensuring ultrapure conditions, a controlled polymerization with characteristics of a living system (i.e., predictable molecular weight and low PDI) can be approached.[1][4]
Q2: What are the expected side reactions during the anionic polymerization of MTFMA?
A2: The primary side reactions are nucleophilic attack on the ester carbonyl group (a Claisen-type condensation or "back-biting") and potential attack on the trifluoromethyl group by the highly nucleophilic initiator or propagating anion.[1][2] These reactions lead to chain termination and broaden the molecular weight distribution.
Q3: How does the trifluoromethyl group affect the anionic polymerization of MTFMA compared to methyl methacrylate (MMA)?
A3: The electron-withdrawing trifluoromethyl group has a significant impact:
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Increased Monomer Reactivity: It makes the double bond of MTFMA more electrophilic and thus more susceptible to nucleophilic attack, facilitating initiation.[6]
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Increased Susceptibility to Side Reactions: The -CF₃ group itself can become a site for nucleophilic attack by strong initiators.[1] It also enhances the electrophilicity of the ester carbonyl group, potentially increasing the rate of back-biting reactions.
Q4: What analytical techniques are essential for characterizing the anionic polymerization of MTFMA?
A4: Key analytical techniques include:
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Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the polymer structure, verify the incorporation of the monomer, and check for any structural defects arising from side reactions.
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Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: To obtain detailed information about the polymer chain composition and end groups.
Quantitative Data Summary
The following table provides a comparative summary of typical experimental conditions and outcomes for the anionic polymerization of Methyl Methacrylate (MMA) and the expected challenges and target outcomes for this compound (MTFMA). Note that specific data for MTFMA is limited in open literature, and these values represent targets for a well-controlled polymerization that will require significant optimization.
| Parameter | Methyl Methacrylate (MMA) | This compound (MTFMA) - Expected/Target |
| Initiator | n-BuLi, sec-BuLi, DPHLi | Pyridine, other weak nucleophiles[1] |
| Solvent | THF, Toluene | THF |
| Temperature | -78 °C | -78 °C or lower |
| Additives | LiCl (optional, for control) | LiCl (recommended for control) |
| Initiator Efficiency | High (>90%) | Moderate to High (requires optimization) |
| Polydispersity Index (PDI) | < 1.2 (for living systems) | < 1.3 (target for controlled polymerization) |
| Side Reactions | Back-biting, carbonyl attack | Increased risk of back-biting, carbonyl attack, and attack on -CF₃ group[1] |
Experimental Protocols
General Protocol for Anionic Polymerization of MTFMA
This is a generalized protocol based on standard techniques for living anionic polymerization. Extreme care must be taken to exclude air and moisture. All procedures should be carried out under a high-purity inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.
Materials:
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This compound (MTFMA), freshly distilled from a suitable drying agent (e.g., CaH₂) under reduced pressure.
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Initiator (e.g., pyridine), freshly distilled.
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Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl under an inert atmosphere.
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Terminating agent (e.g., degassed methanol).
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Anhydrous lithium chloride (LiCl), dried under vacuum at >150 °C for several hours (if used).
Procedure:
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Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer and rubber septa under a positive pressure of inert gas.
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Solvent and Additive Addition: Transfer the desired amount of anhydrous THF into the reactor via cannula. If using LiCl, add it to the reactor and dissolve it in the THF.
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Cooling: Cool the reactor to the desired polymerization temperature (e.g., -78 °C) using a dry ice/acetone bath.
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Initiation: Add the initiator (e.g., pyridine) to the stirred THF solution via a gas-tight syringe.
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Monomer Addition: Slowly add the purified MTFMA monomer to the initiator solution via a gas-tight syringe or a cooled dropping funnel over a period of time to control the exotherm.
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Polymerization: Allow the reaction to proceed for the desired time. The solution may become viscous as the polymer forms.
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Termination: Quench the polymerization by adding a small amount of degassed terminating agent (e.g., methanol). The disappearance of any color associated with the living anions indicates successful termination.
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Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol or hexane).
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Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
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Characterization: Analyze the dried polymer using SEC/GPC, NMR, and other relevant techniques.
Visualizations
Logical Workflow for Troubleshooting MTFMA Anionic Polymerization
Caption: Troubleshooting workflow for MTFMA anionic polymerization.
Key Challenges in Anionic Polymerization of MTFMA
Caption: Core challenges in MTFMA anionic polymerization.
References
effect of solvent on Methyl 2-(trifluoromethyl)acrylate polymerization kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of Methyl 2-(trifluoromethyl)acrylate (MTFMA).
Frequently Asked Questions (FAQs)
Q1: What is the general effect of a solvent on the free-radical polymerization kinetics of this compound (MTFMA)?
Q2: Which solvents are commonly used for the polymerization of MTFMA and other fluorinated acrylates?
A2: The literature on the copolymerization of MTFMA and other fluorinated acrylates mentions the use of various organic solvents. Common choices include toluene, ethyl acetate, and methyl ethyl ketone (MEK).[2] For emulsion polymerization, water-soluble solvents like acetone may be used as compatibilizers.[3] The choice of solvent is often dictated by the solubility of both the monomer and the resulting polymer.
Q3: How does the solubility of poly(this compound) (PMTFMA) affect the choice of solvent?
A3: Homopolymers of fluorinated acrylates often exhibit poor solubility in common organic solvents.[2] This is a critical consideration, as the precipitation of the polymer during polymerization can significantly affect the reaction kinetics, leading to a heterogeneous system. This can impact the molecular weight, polydispersity, and overall yield of the polymer. It is advisable to conduct small-scale solubility tests of the expected polymer in the chosen solvent before proceeding with a large-scale polymerization.
Q4: Can controlled polymerization techniques like RAFT be used for MTFMA, and what is the role of the solvent?
A4: Yes, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed for 2-(trifluoromethyl)acrylate-containing monomers.[4] RAFT polymerization is compatible with a wide range of solvents, including water, toluene, benzene, acetonitrile, acetone, ethyl acetate, methanol, and dimethylformamide (DMF).[5] The choice of solvent in RAFT polymerization should ensure the solubility of the monomer, the RAFT agent, the initiator, and the resulting polymer to maintain a homogeneous system for better control over the polymerization.
Q5: What is the influence of solvent on the anionic polymerization of MTFMA?
A5: While radical polymerization of MTFMA has been reported to be challenging, anionic homopolymerization has been successfully achieved.[6] In anionic polymerization, the polarity of the solvent has a pronounced effect on the stereochemistry (tacticity) of the resulting polymer and the molecular weight distribution. For instance, in the anionic polymerization of methyl methacrylate (a structurally similar monomer), increasing solvent polarity can lead to higher syndiotacticity and, in some cases, lower polydispersity, although side reactions can occur in certain polar solvents like tetrahydrofuran (THF).[7]
Troubleshooting Guides
| Issue | Possible Causes | Troubleshooting Steps |
| Low Polymer Yield | 1. Poor Solubility of Polymer: The growing polymer chains may precipitate out of the solution, leading to premature termination. 2. Inappropriate Solvent Polarity: The chosen solvent may not be optimal for the propagation of the polar MTFMA monomer. 3. Initiator Inefficiency: The initiator may have low efficiency in the chosen solvent or at the reaction temperature. | 1. Solvent Screening: Conduct small-scale polymerizations in a range of solvents with varying polarities to identify one that keeps the polymer in solution. Consider solvent mixtures. 2. Increase Reaction Temperature: Higher temperatures can sometimes improve polymer solubility and initiator decomposition rate. 3. Choose a Different Initiator: Select an initiator that is known to be efficient in the chosen solvent system and temperature range. |
| High Polydispersity Index (PDI) | 1. Chain Transfer Reactions: Chain transfer to the solvent can lead to a broadening of the molecular weight distribution. 2. Heterogeneous Reaction Conditions: Precipitation of the polymer can result in different polymerization environments, leading to a broad PDI. 3. Slow Initiation: If the initiation is slow compared to propagation, it can result in a broad molecular weight distribution. | 1. Select a Solvent with Low Chain Transfer Constant: Consult literature for chain transfer constants of common solvents. 2. Ensure Homogeneity: Choose a solvent that effectively dissolves the polymer at the reaction temperature. 3. Use a Controlled Polymerization Technique: Employ methods like RAFT polymerization to achieve better control over the molecular weight and a narrower PDI.[4][5] |
| Polymer Precipitation During Reaction | 1. Poor Solvent for the Polymer: The solvent is unable to solvate the growing fluorinated polymer chains.[2] 2. High Molecular Weight: As the polymer chains grow, their solubility may decrease. | 1. Change the Solvent: Select a more suitable solvent, potentially a more polar one or a solvent known to dissolve fluorinated polymers. 2. Use a Solvent Mixture: A mixture of solvents can sometimes provide better solubility than a single solvent. 3. Lower the Monomer Concentration: A more dilute solution may help to keep the polymer dissolved. 4. Increase the Reaction Temperature: This can improve the solubility of the polymer. |
| Inconsistent Polymerization Rate | 1. Gel Effect (Trommsdorff Effect): In bulk or concentrated solution polymerization, an increase in viscosity can lead to a rapid autoacceleration of the reaction rate. 2. Oxygen Inhibition: The presence of oxygen can inhibit free-radical polymerization, leading to an induction period or a slower rate. | 1. Use a More Dilute Solution: Performing the polymerization in a solvent helps to dissipate heat and mitigate the gel effect. 2. Improve Deoxygenation: Ensure the reaction mixture is thoroughly deoxygenated by techniques such as purging with an inert gas (nitrogen or argon) or freeze-pump-thaw cycles. |
Quantitative Data Summary
Direct comparative kinetic data for the homopolymerization of this compound in different solvents is scarce in the literature. The following table summarizes conditions and results from various studies involving the copolymerization of MTFMA, which can provide some insights into suitable solvent systems.
| Monomer System | Solvent | Initiator | Temperature (°C) | Polymer Characteristics | Reference |
| MTFMA-co-Styrene | Toluene | AIBN | 60 | Copolymer composition studied | |
| MTFMA-co-MMA | - | Benzoyl Peroxide | - | Monomer reactivity ratios determined | [6] |
| FOEMA-co-MMA | Toluene | AIBN | - | Kinetic study via quantum computation | [2] |
Note: FOEMA is 2-perfluorooctyl ethyl methacrylate, a structurally related fluorinated acrylate.
Experimental Protocols
General Protocol for Free-Radical Solution Polymerization of MTFMA
This is a general guideline and may require optimization for specific applications.
-
Monomer Purification: Pass this compound through a column of basic alumina to remove the inhibitor.
-
Solvent and Initiator Preparation: Use anhydrous solvent. Weigh the desired amount of a suitable initiator, such as Azobisisobutyronitrile (AIBN).
-
Reaction Setup:
-
To a Schlenk flask equipped with a magnetic stir bar, add the purified MTFMA and the solvent.
-
Add the initiator to the monomer solution.
-
-
Deoxygenation:
-
Seal the flask with a rubber septum.
-
Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 30 minutes while stirring. Alternatively, perform three freeze-pump-thaw cycles.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-80 °C).
-
Allow the polymerization to proceed for the desired time.
-
-
Termination and Isolation:
-
Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane).
-
Filter the precipitated polymer and wash it with the non-solvent.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Visualizations
Caption: Experimental workflow for the free-radical solution polymerization of MTFMA.
Caption: A logical decision tree for troubleshooting common issues in MTFMA polymerization.
References
- 1. homework.study.com [homework.study.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Syntheses of 2-(trifluoromethyl)acrylate-containing block copolymers via RAFT polymerization using a universal chain transfer agent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. boronmolecular.com [boronmolecular.com]
- 6. datapdf.com [datapdf.com]
- 7. research.aston.ac.uk [research.aston.ac.uk]
Technical Support Center: Purification Strategies for Methyl 2-(trifluoromethyl)acrylate
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction mixtures containing unreacted Methyl 2-(trifluoromethyl)acrylate (MTFMA).
Frequently Asked Questions (FAQs)
Q1: My polymerization reaction with this compound (MTFMA) is complete. What are the general strategies to remove the unreacted monomer?
A1: After your polymerization reaction, several strategies can be employed to remove unreacted MTFMA. The choice of method depends on the properties of your polymer (solubility, stability), the scale of your reaction, and the required purity of your final product. The most common and effective methods include:
-
Polymer Precipitation: This is a widely used technique where the polymer is selectively precipitated from the reaction mixture by adding a non-solvent for the polymer in which the monomer is soluble.
-
Chemical Scavenging: This method involves adding a reagent (a scavenger) that selectively reacts with the unreacted MTFMA, converting it into a species that is easier to remove by precipitation or extraction.
-
Distillation: If your polymer is not heat-sensitive, the volatile MTFMA can be removed by distillation, potentially under reduced pressure to lower the required temperature.
-
Flash Chromatography: For small-scale reactions or when high purity is essential, flash chromatography can effectively separate the polymer from the unreacted monomer.
-
Liquid-Liquid Extraction: This technique can be used to selectively extract the unreacted monomer from a solution of the polymer, provided a suitable solvent system can be identified.
Q2: How do I choose the right purification strategy for my specific experiment?
A2: The optimal purification strategy depends on several factors. The flowchart below provides a general decision-making framework to guide your selection process.
Caption: Decision-making flowchart for selecting a purification strategy.
Q3: I want to use polymer precipitation. How do I select an appropriate solvent/non-solvent system?
A3: For effective precipitation, the polymer should be soluble in the "solvent" and insoluble in the "non-solvent," while the unreacted MTFMA should be soluble in the non-solvent. For poly(MTFMA), which is a fluorinated polymer, you can consider the following:
-
Solvents for Poly(MTFMA): Fluorinated polymers often dissolve in fluorinated solvents. Also, some common organic solvents like tetrahydrofuran (THF), chloroform, and toluene might be effective.[1] You will need to test the solubility of your specific polymer.
-
Non-solvents for Precipitation: Alcohols like methanol or ethanol are often used as non-solvents for precipitating less polar polymers. For fluorinated polymers, hydrocarbons such as hexanes or heptane can also be effective. A mixture of methanol and water can also be a good precipitating agent.[1]
It is crucial to perform a small-scale test to determine the optimal solvent-to-non-solvent ratio for maximum polymer recovery and monomer removal.
Q4: Can I use a chemical scavenger to remove residual MTFMA? What kind of scavenger should I use?
A4: Yes, chemical scavenging is a viable option. Since this compound is a Michael acceptor (an electron-deficient alkene), nucleophilic scavengers are effective.[2][3]
-
Thiol-based Scavenger Resins: These are highly effective for scavenging Michael acceptors. The thiol groups on the resin react with the acrylate via a Michael addition, covalently binding the monomer to the solid support, which can then be easily filtered off. Resins like polymer-bound thiophenol are commercially available.[4][5][6]
-
Amine-based Scavenger Resins: Primary and secondary amine-functionalized resins can also be used to scavenge acrylates.
The advantage of using a scavenger resin is the ease of removal from the reaction mixture by simple filtration.
Q5: Is distillation a practical method for removing MTFMA?
A5: Distillation can be a very effective method for removing the volatile MTFMA (boiling point: 104-105°C) from a non-volatile polymer.[7][8]
-
Simple Distillation: If your polymer is stable at temperatures above 105°C, simple distillation at atmospheric pressure can be used.
-
Vacuum Distillation: To avoid potential thermal degradation of your polymer, it is highly recommended to perform the distillation under reduced pressure. This will lower the boiling point of MTFMA, allowing for its removal at a lower temperature.
Q6: What are the recommended conditions for purifying my product using flash chromatography?
A6: Flash chromatography is an excellent technique for high-purity, small-scale purifications. For fluorinated compounds like MTFMA and its corresponding polymer, you can use either normal-phase or reverse-phase chromatography.
-
Normal-Phase Chromatography:
-
Stationary Phase: Silica gel is the most common choice.[9][10][11]
-
Mobile Phase: A non-polar solvent with a polar modifier is typically used. Good starting points for your solvent system would be mixtures of hexanes and ethyl acetate, or dichloromethane and methanol.[12] For fluorinated compounds, sometimes a "fluorous" stationary phase is used, which has a high affinity for other fluorinated molecules.[13]
-
-
Reverse-Phase Chromatography:
-
Stationary Phase: C18-functionalized silica is a common choice.
-
Mobile Phase: A polar solvent system, such as a gradient of water and acetonitrile or methanol, is used.
-
To determine the optimal mobile phase, it is recommended to first perform thin-layer chromatography (TLC) to screen different solvent systems.
Q7: How can I quench the polymerization reaction before purification?
A7: To stop the polymerization reaction and prevent further changes during purification and storage, a polymerization inhibitor should be added. Common inhibitors for acrylate polymerizations are radical scavengers.[14][15][16][17][18]
-
Phenolic Inhibitors: Compounds like hydroquinone (HQ), monomethyl ether of hydroquinone (MEHQ), and 4-tert-butylcatechol (TBC) are widely used. They are effective in the presence of oxygen.
-
Phenothiazine (PTZ): This is another common and effective inhibitor for acrylate polymerizations.
The inhibitor is typically added to the reaction mixture once the desired conversion has been reached. It is important to note that some purification methods, like distillation, may require the continuous presence of an inhibitor to prevent polymerization at elevated temperatures. MTFMA is often supplied with a stabilizer like 4-Hydroxy-TEMPO to prevent premature polymerization.
Quantitative Data Summary
The following table summarizes key physical properties of this compound, which are essential for planning your purification strategy.
| Property | Value | Reference(s) |
| Molecular Weight | 154.09 g/mol | [8] |
| Boiling Point | 104-105 °C | [7] |
| Density | 1.262 g/mL at 25 °C | |
| Refractive Index | n20/D 1.359 |
Experimental Protocols
Protocol 1: Purification by Polymer Precipitation
This protocol describes a general method for purifying a polymer of MTFMA by precipitation.
-
Dissolution: Ensure your polymer is fully dissolved in a suitable solvent (e.g., THF, chloroform). If the polymerization was conducted in a solvent in which the polymer is soluble, you can proceed to the next step.
-
Precipitation: While vigorously stirring the polymer solution, slowly add a non-solvent (e.g., methanol, hexanes, or a methanol/water mixture) until the polymer precipitates out of the solution. The volume of non-solvent required will depend on the concentration of your polymer solution and the specific solvent system used. A general starting point is to add the non-solvent until the volume is 5-10 times that of the initial polymer solution.
-
Isolation: Collect the precipitated polymer by filtration using a Buchner funnel.
-
Washing: Wash the polymer cake on the filter with fresh non-solvent to remove any remaining traces of unreacted MTFMA and other soluble impurities.
-
Drying: Dry the purified polymer under vacuum to a constant weight. It is advisable to perform analytical tests (e.g., NMR spectroscopy) on the dried polymer to confirm the absence of residual monomer.
-
(Optional) Reprecipitation: For higher purity, the dried polymer can be redissolved in the solvent and the precipitation process (steps 2-5) can be repeated.
Protocol 2: Purification using a Thiol-Based Scavenger Resin
This protocol provides a general procedure for removing unreacted MTFMA using a commercially available thiol-functionalized scavenger resin.
-
Resin Selection: Choose a thiol-functionalized resin, for example, a macroporous polystyrene resin with thiophenol functional groups.
-
Reaction Setup: In a suitable reaction vessel, dissolve your crude polymer mixture (containing unreacted MTFMA) in a solvent that is compatible with the scavenger resin (e.g., THF, dichloromethane).
-
Scavenging: Add the scavenger resin to the solution. A typical starting point is to use a 2-5 fold molar excess of the thiol groups on the resin relative to the estimated amount of unreacted MTFMA.
-
Agitation: Stir the mixture at room temperature. The reaction time will depend on the specific resin and the concentration of the monomer. Monitor the disappearance of the MTFMA from the solution using a suitable analytical technique (e.g., GC, NMR, or TLC).
-
Isolation: Once the scavenging is complete, remove the resin by filtration.
-
Work-up: Wash the resin with the reaction solvent to recover any adsorbed polymer. Combine the filtrate and the washings.
-
Final Purification: The polymer in the filtrate can be isolated by removing the solvent under reduced pressure or by precipitation as described in Protocol 1.
Protocol 3: Purification by Vacuum Distillation
This protocol is suitable for removing unreacted MTFMA from a heat-stable polymer.
-
Apparatus Setup: Assemble a standard distillation apparatus suitable for vacuum operation. Ensure all glassware joints are properly sealed. Use a cold trap between the receiving flask and the vacuum pump to protect the pump from corrosive vapors.
-
Inhibitor: Add a small amount of a polymerization inhibitor (e.g., MEHQ or PTZ) to the crude reaction mixture in the distillation flask to prevent polymerization at elevated temperatures.
-
Distillation: Begin stirring the mixture and gradually apply vacuum. Once the desired pressure is reached, slowly heat the distillation flask using a heating mantle.
-
Collection: Collect the distilled MTFMA in the receiving flask, which should be cooled in an ice bath to ensure efficient condensation.
-
Completion: Continue the distillation until no more monomer is collected. The purified polymer will remain in the distillation flask.
-
Cooling and Recovery: Allow the apparatus to cool to room temperature before releasing the vacuum. The purified polymer can then be recovered from the distillation flask. It may be necessary to dissolve the polymer in a suitable solvent to facilitate its removal.
References
- 1. polymersource.ca [polymersource.ca]
- 2. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. suprasciences.com [suprasciences.com]
- 5. US20140316017A1 - Thiol group-containing acrylate resin - Google Patents [patents.google.com]
- 6. WO2013092249A1 - Thiol group-containing acrylate resin - Google Patents [patents.google.com]
- 7. This compound [oakwoodchemical.com]
- 8. This compound | C5H5F3O2 | CID 2782391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Flash Column Chromatography Technology - Hawach [hawachhplccolumn.com]
- 10. orgsyn.org [orgsyn.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Purification [chem.rochester.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. nbinno.com [nbinno.com]
- 16. Polymerization Reactions Inhibitor Modeling - Styrene and Butyl Acrylate Incidents Case Studies [iomosaic.com]
- 17. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 18. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Reactivity of Methyl 2-(trifluoromethyl)acrylate and Methyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of Methyl 2-(trifluoromethyl)acrylate (MTFMA) and methyl acrylate (MA). The introduction of a trifluoromethyl group at the α-position of the acrylate moiety significantly alters its electronic properties, leading to marked differences in reactivity in key organic reactions, including Michael additions, Diels-Alder reactions, and polymerization. This document summarizes available experimental data, provides detailed protocols for representative reactions, and offers a comparative analysis to aid in the selection and application of these important monomers in research and development.
Executive Summary
The primary differentiator between this compound and methyl acrylate is the potent electron-withdrawing effect of the trifluoromethyl (CF₃) group in MTFMA. This substituent dramatically increases the electrophilicity of the carbon-carbon double bond, making MTFMA a significantly more reactive Michael acceptor and dienophile compared to methyl acrylate. However, this altered electronics also renders MTFMA resistant to standard radical polymerization, favoring an anionic polymerization pathway instead. Methyl acrylate, being less electrophilic, often requires catalysts or more forcing conditions for conjugate additions and Diels-Alder reactions but readily undergoes free-radical polymerization.
Comparative Reactivity Analysis
Michael Addition
The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a cornerstone of organic synthesis. The reactivity of the acrylate in this reaction is directly related to the electrophilicity of the β-carbon.
This compound (MTFMA): The strong electron-withdrawing nature of the CF₃ group renders the β-carbon of MTFMA highly electron-deficient and thus exceptionally susceptible to nucleophilic attack. This heightened reactivity allows Michael additions to proceed under mild, often catalyst-free conditions, even with relatively weak nucleophiles like thiols.
Methyl Acrylate (MA): While a competent Michael acceptor, methyl acrylate is significantly less reactive than MTFMA. Michael additions to MA often necessitate the use of a base or Lewis acid catalyst to activate either the nucleophile or the acrylate. The reaction conditions are typically more stringent than those required for MTFMA.
Quantitative Comparison:
Table 1: Comparison of Reaction Conditions for Michael Addition
| Feature | This compound (MTFMA) | Methyl Acrylate (MA) |
| Relative Reactivity | Very High | Moderate |
| Typical Catalysts | Often catalyst-free | Base (e.g., triethylamine) or Lewis Acid |
| Reaction Conditions | Mild (e.g., room temperature) | Often requires heating or catalyst |
Diels-Alder Reaction
In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene derivative. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups.
This compound (MTFMA): The CF₃ group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, making MTFMA a highly reactive dienophile. It is expected to undergo Diels-Alder reactions more readily and under milder conditions than methyl acrylate.
Methyl Acrylate (MA): Methyl acrylate is a commonly used dienophile in Diels-Alder reactions. However, its reactivity is moderate, and reactions, particularly with less reactive dienes like furan, often require Lewis acid catalysis to proceed at a reasonable rate and with good selectivity.
Table 2: Comparison of Reactivity in Diels-Alder Reactions
| Feature | This compound (MTFMA) | Methyl Acrylate (MA) |
| Dienophile Reactivity | High | Moderate |
| Typical Conditions | Milder conditions, potentially uncatalyzed | Often requires Lewis acid catalysis and/or heat |
| Expected Reaction Rate | Faster | Slower |
Polymerization
The polymerization behavior of these two monomers is starkly different due to the influence of the α-substituent on the stability of the propagating radical or anion.
This compound (MTFMA): The electron-withdrawing CF₃ group destabilizes a radical at the α-position, making radical homopolymerization of MTFMA extremely difficult, often failing to proceed. However, this same electronic effect stabilizes an adjacent carbanion, making MTFMA an excellent monomer for anionic polymerization.
Methyl Acrylate (MA): Methyl acrylate readily undergoes free-radical polymerization, initiated by common radical initiators like AIBN or benzoyl peroxide. It is a workhorse monomer in the polymer industry for producing a wide range of polyacrylates.
Table 3: Comparison of Polymerization Behavior
| Feature | This compound (MTFMA) | Methyl Acrylate (MA) |
| Radical Polymerization | Does not readily homopolymerize | Readily polymerizes |
| Anionic Polymerization | Readily polymerizes | Can be polymerized, but less common |
| Propagating Species | Anion | Radical |
Experimental Protocols
Michael Addition of a Thiol to Methyl Acrylate
Materials:
-
Methyl acrylate (1.0 eq)
-
Thiophenol (1.1 eq)
-
Triethylamine (0.1 eq)
-
Acetonitrile (solvent)
Procedure:
-
To a stirred solution of methyl acrylate in acetonitrile, add thiophenol.
-
Add triethylamine to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired Michael adduct.
Catalyst-Free Thia-Michael Addition to this compound
Materials:
-
This compound (1.0 eq)
-
Benzyl mercaptan (1.1 eq)
-
Methyl tert-butyl ether (MTBE) (solvent)
Procedure:
-
Dissolve this compound in MTBE in a reaction vessel.
-
Add benzyl mercaptan to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction progress by ¹⁹F NMR or GC-MS.
-
After completion, the solvent is removed under reduced pressure to yield the product.
Lewis Acid-Catalyzed Diels-Alder Reaction of Furan and Methyl Acrylate[1]
Materials:
-
Furan (3.0 eq)
-
Methyl acrylate (1.0 eq)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (catalyst)
-
Hydroquinone (inhibitor)
Procedure:
-
To a mixture of furan and methyl acrylate containing a catalytic amount of hydroquinone, add BF₃·OEt₂ via syringe at -20 °C with stirring.
-
Allow the reaction to proceed in a refrigerator at <5 °C for 10 hours.
-
After the reaction period, evaporate the excess reagents under reduced pressure.
-
The residue is dissolved in dichloromethane and washed successively with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over magnesium sulfate, filtered, and concentrated.
-
The resulting oil is purified by silica-gel column chromatography to separate the endo and exo adducts.
Free-Radical Bulk Polymerization of Methyl Acrylate[2][3]
Materials:
-
Methyl acrylate (monomer, purified by vacuum distillation to remove inhibitor)
-
Azobisisobutyronitrile (AIBN) (initiator)
Procedure:
-
Place the purified methyl acrylate and AIBN in a polymerization tube.
-
Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Seal the tube under vacuum.
-
Immerse the sealed tube in a constant temperature bath (e.g., 60-70 °C) to initiate polymerization.
-
The polymerization is allowed to proceed for a predetermined time.
-
The tube is then cooled, opened, and the polymer is dissolved in a suitable solvent (e.g., toluene).
-
The polymer is isolated by precipitation in a non-solvent (e.g., hexane or methanol) and dried under vacuum.
Anionic Polymerization of this compound
Materials:
-
This compound (monomer, rigorously purified and dried)
-
n-Butyllithium (n-BuLi) in hexanes (initiator)
-
Tetrahydrofuran (THF) (solvent, freshly distilled from a drying agent)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add dry THF to a flame-dried reaction flask equipped with a magnetic stirrer.
-
Cool the THF to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi solution dropwise to the cold THF.
-
Slowly add the purified this compound to the initiator solution at -78 °C with vigorous stirring.
-
An exothermic reaction is often observed. Maintain the temperature at -78 °C.
-
After the addition is complete, allow the polymerization to proceed for the desired time.
-
Quench the polymerization by adding degassed methanol.
-
Allow the mixture to warm to room temperature and precipitate the polymer by pouring the solution into a non-solvent like methanol or water.
-
Collect the polymer by filtration and dry under vacuum.
Visualizations
Factors Influencing Acrylate Reactivity
A Comparative Guide to the Thermal Stability of Poly(Methyl 2-(trifluoromethyl)acrylate) and Poly(methyl methacrylate)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the thermal stability of poly(methyl 2-(trifluoromethyl)acrylate) (PMTFA) and poly(methyl methacrylate) (PMMA). The inclusion of a trifluoromethyl group in the acrylate monomer significantly influences the thermal properties of the resulting polymer. This document summarizes available experimental data, outlines typical experimental protocols for thermal analysis, and presents visual representations of the thermal decomposition pathways.
Quantitative Thermal Stability Data
The thermal stability of polymers is commonly evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a sample as a function of temperature. Key parameters from TGA curves include the onset temperature of decomposition, the temperature of 10% weight loss (T10), the temperature of 50% weight loss (T50), and the peak decomposition temperature.
While extensive data is available for PMMA, specific quantitative TGA data for PMTFA is less prevalent in the readily available literature. However, the general trend observed for fluorinated polymers suggests that PMTFA exhibits enhanced thermal stability compared to its non-fluorinated counterpart, PMMA. This is attributed to the high bond energy of the C-F bond.
Table 1: Comparison of Thermal Decomposition Temperatures (°C)
| Polymer | T10 (°C) | T50 (°C) | Peak Decomposition (°C) |
| Poly(methyl methacrylate) (PMMA) | ~221 - 275[1][2] | ~351 - 366[1][2] | ~371[1] |
| Poly(this compound) (PMTFA) | Data not available | Data not available | Data not available |
Note: The values for PMMA can vary depending on factors such as molecular weight, tacticity, and the experimental conditions of the TGA analysis (e.g., heating rate, atmosphere).
Experimental Protocols
The following outlines a typical experimental protocol for determining the thermal stability of polymers like PMMA and PMTFA using thermogravimetric analysis.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal decomposition profile of the polymer.
Instrumentation: A thermogravimetric analyzer.
Methodology:
-
A small sample of the polymer (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).
-
The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate. Common heating rates are 10 °C/min or 20 °C/min.[3]
-
The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.[3]
-
The instrument continuously records the mass of the sample as a function of temperature.
-
The resulting TGA curve plots the percentage of weight loss against temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps to identify the temperatures of maximum decomposition.
Thermal Decomposition Mechanisms
The thermal degradation of PMMA is a well-studied process that proceeds through multiple steps. The introduction of the trifluoromethyl group in PMTFA is expected to alter this degradation pathway, likely requiring higher energy for bond scission.
Poly(methyl methacrylate) (PMMA) Decomposition Pathway
The thermal decomposition of PMMA typically occurs in two or three stages:
-
Initiation: The degradation process is initiated by the scission of weak bonds within the polymer structure. This can include head-to-head linkages or chain-end unsaturation introduced during polymerization. This initial stage often occurs at lower temperatures.
-
Depropagation (Unzipping): Following initiation, the polymer chain "unzips," releasing monomer units (methyl methacrylate). This is the primary degradation mechanism for PMMA and results in significant weight loss.
-
Random Chain Scission: At higher temperatures, random scission of the polymer backbone occurs, leading to the formation of smaller fragments.[4]
dot graph PMMA_Decomposition { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
PMMA [label="PMMA Polymer Chain", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Initiation [label="Initiation\n(Weak Link Scission)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Depropagation [label="Depropagation\n(Unzipping)", fillcolor="#FBBC05"]; Monomer [label="MMA Monomer", fillcolor="#34A853", fontcolor="#FFFFFF"]; RandomScission [label="Random Chain Scission\n(High Temperature)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fragments [label="Smaller Polymer Fragments", fillcolor="#34A853", fontcolor="#FFFFFF"];
PMMA -> Initiation [label="Heat"]; Initiation -> Depropagation; Depropagation -> Monomer; PMMA -> RandomScission [label="Higher Heat"]; RandomScission -> Fragments; } caption: Thermal decomposition pathway of PMMA.
Expected Decomposition of Poly(this compound) (PMTFA)
While specific experimental data is limited, the strong electron-withdrawing nature of the trifluoromethyl group is expected to increase the thermal stability of the polymer backbone. The C-CF3 bond is significantly stronger than a C-CH3 bond, and its presence is likely to elevate the temperatures required for both initiation and random chain scission. The general decomposition pathway is expected to be similar to PMMA, but occurring at higher temperatures.
Experimental Workflow
The process of comparing the thermal stability of these two polymers follows a structured workflow from sample preparation to data analysis.
References
- 1. Novel terpolymers based on methyl methacrylate with superior thermal stability and optical transparency for high-value applications | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. Thermal Degradation Kinetics and Viscoelastic Behavior of Poly(Methyl Methacrylate)/Organomodified Montmorillonite Nanocomposites Prepared via In Situ Bulk Radical Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Methyl 2-(trifluoromethyl)acrylate and Ethyl 2-(trifluoromethyl)acrylate in Polymer Synthesis
For researchers, scientists, and drug development professionals, the choice of monomer is critical in tailoring polymer properties for specific applications. This guide provides an objective comparison of the performance of two key fluorinated monomers: Methyl 2-(trifluoromethyl)acrylate (MTFMA) and Ethyl 2-(trifluoromethyl)acrylate (ETFMA).
The incorporation of a trifluoromethyl group at the α-position of the acrylate monomer significantly influences the resulting polymer's properties. This guide summarizes available data on the thermal, optical, and solubility characteristics of polymers derived from MTFMA and ETFMA, providing a framework for monomer selection in the development of advanced materials.
Performance Comparison: Poly(MTFMA) vs. Poly(ETFMA)
While direct comparative studies of the homopolymers of MTFMA and ETFMA are limited in publicly available literature, we can infer performance differences based on general principles of polymer chemistry and data from related fluorinated acrylates. The primary difference between the two monomers is the ester group, a methyl versus an ethyl group. This seemingly small variation can impact several key polymer properties.
It is generally observed that increasing the length of the alkyl ester group in poly(acrylates) can lead to a decrease in the glass transition temperature (Tg) due to increased side-chain flexibility, which acts as an internal plasticizer. Conversely, properties like refractive index and density are also subtly affected by this change in chemical composition.
Below is a summary of expected and reported properties for polymers based on MTFMA and ETFMA. It is important to note that some of these values are extrapolated from data on structurally similar polymers due to a lack of direct comparative data for the homopolymers.
| Property | Poly(this compound) (Poly(MTFMA)) | Poly(Ethyl 2-(trifluoromethyl)acrylate) (Poly(ETFMA)) |
| Glass Transition Temperature (Tg) | Expected to be higher than Poly(ETFMA) | Expected to be lower than Poly(MTFMA) |
| Thermal Decomposition Temperature | High, characteristic of fluorinated polymers. | High, characteristic of fluorinated polymers. |
| Refractive Index | Low, typical for fluorinated polymers. A value of 1.359 has been reported for the monomer.[1] | Low, typical for fluorinated polymers. |
| Solubility | Sparsely soluble in organic solvents.[2] | Expected to have slightly better solubility in organic solvents compared to Poly(MTFMA). |
Experimental Protocols
The synthesis of polymers from MTFMA and ETFMA typically proceeds via free-radical polymerization. Below are detailed methodologies for the synthesis and characterization of these polymers.
Synthesis of Poly(alkyl 2-(trifluoromethyl)acrylate) via Free-Radical Polymerization
Materials:
-
This compound (MTFMA) or Ethyl 2-(trifluoromethyl)acrylate (ETFMA) monomer
-
Azobisisobutyronitrile (AIBN) as a radical initiator
-
Anhydrous toluene (or other suitable solvent)
-
Methanol (for precipitation)
Procedure:
-
The monomer (MTFMA or ETFMA) and AIBN (typically 0.1-1.0 mol% relative to the monomer) are dissolved in anhydrous toluene in a reaction vessel.
-
The solution is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit polymerization.
-
The reaction vessel is then sealed under an inert atmosphere (e.g., nitrogen or argon).
-
The polymerization is carried out by heating the reaction mixture in an oil bath at a temperature typically between 60-80 °C for a specified time (e.g., 24 hours).
-
After the polymerization is complete, the polymer is isolated by precipitation in a non-solvent, such as methanol.
-
The precipitated polymer is then filtered, washed with fresh methanol, and dried in a vacuum oven to a constant weight.
Characterization of Polymer Properties
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), polymer samples are heated under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). The Tg is typically taken as the midpoint of the transition in the heat flow curve.
-
Thermogravimetric Analysis (TGA): To assess thermal stability, the polymer is heated in a controlled atmosphere (e.g., nitrogen or air) at a specific heating rate (e.g., 10 °C/min), and the weight loss as a function of temperature is recorded.
Optical Analysis:
-
Refractometry: The refractive index of thin polymer films, cast from a solution onto a substrate, can be measured using an Abbe refractometer at a specific wavelength (e.g., 589 nm).
Solubility Testing:
-
The solubility of the polymer is assessed by attempting to dissolve a small amount of the polymer in various common organic solvents (e.g., acetone, tetrahydrofuran, chloroform, dimethylformamide) at room temperature.
Logical Workflow for Polymer Comparison
The following diagram illustrates the logical workflow for comparing the performance of MTFMA and ETFMA in polymer synthesis and characterization.
Caption: Workflow for comparing polymers from MTFMA and ETFMA.
Signaling Pathways in Polymer Development
While not a biological system, the decision-making process in polymer development can be visualized as a signaling pathway. The initial "signal" is the desired set of polymer properties, which then "activates" a cascade of choices regarding monomer selection, polymerization technique, and processing conditions.
References
A Comparative Guide to the Biocompatibility of Poly(Methyl 2-(trifluoromethyl)acrylate) for Medical Devices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biocompatibility of poly(Methyl 2-(trifluoromethyl)acrylate) (pMTFMA) against two well-established polymers used in medical devices: Polymethyl methacrylate (PMMA) and Polytetrafluoroethylene (PTFE). Due to the limited direct experimental data on pMTFMA, this guide leverages data from structurally similar fluorinated polymers, particularly poly(2,2,2-trifluoroethyl methacrylate) (pTFEMA), to provide a reasonable assessment. This comparison focuses on key biocompatibility assays, including in vitro cytotoxicity, hemocompatibility, and in vivo tissue response, supported by detailed experimental protocols.
Executive Summary
The selection of a polymer for a medical device is a critical decision, with biocompatibility being a primary determinant of in vivo success. This guide offers a data-driven comparison of pMTFMA with PMMA and PTFE to aid researchers in material selection. While PMMA and PTFE have a long history of use and well-documented biocompatibility profiles, the introduction of fluorination in pMTFMA offers potentially unique surface properties and biological interactions that warrant investigation. This guide aims to provide a foundational understanding of the potential biocompatibility of pMTFMA in the context of these established materials.
Comparison of Biocompatibility Data
The following tables summarize quantitative data from various studies to facilitate a direct comparison between the polymers. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Cytotoxicity Data
| Polymer | Cell Line | Assay | Cell Viability (%) | Key Findings & Citation |
| pMTFMA (inferred from pTFEMA) | Not Specified | Not Specified | Assumed high | Copolymers of TFEMA and n-butyl acrylate have been synthesized for self-healing applications, suggesting good cytocompatibility is achievable.[1] |
| PMMA | L929 fibroblasts | MTT Assay | ~84.7% (after 24h) | Showed good cell viability, indicating no cytotoxic effects at this time point.[2] |
| PTFE | HUVECs | CCK-8 Assay | ~85% | Demonstrated that while cell proliferation was slow, the material was not cytotoxic.[3] |
Table 2: Hemocompatibility Data
| Polymer | Assay | Hemolysis (%) | Key Findings & Citation |
| pMTFMA (inferred from fluorinated polymers) | Not Specified | Likely low | Fluoropolymers are generally known for their low surface energy and inertness, which typically results in low hemolytic activity. |
| PMMA | Hemolysis Assay | < 5% | PMMA-based composite resins showed hemolysis rates within the acceptable range for biomaterials.[4] |
| PTFE | Static Incubation Assay | < 2% | A composite of PTFE with wollastonite exhibited preliminary hemocompatibility with low hemolysis.[5] |
Table 3: In Vivo Implantation Response
| Polymer | Animal Model | Implantation Site | Key Histological Findings & Citation |
| pMTFMA (inferred from fluorinated polymers) | Not Specified | Not Specified | Expected to exhibit a mild foreign body response similar to other fluoropolymers, characterized by a thin fibrous capsule. |
| PMMA | Baboons | Long bones | Showed complete tissue ingrowth in porous forms and no signs of chronic inflammation or rejection in dense forms.[6] |
| PTFE | Rabbits | Subperiosteal (skull) | Elicited a thinner fibrous capsule and better vascular ingrowth compared to silicone implants, indicating a favorable tissue response.[7] |
Experimental Protocols
Detailed methodologies for the key biocompatibility assays are provided below, based on international standards.
In Vitro Cytotoxicity: MTT Assay (ISO 10993-5)
This protocol assesses the cell viability when exposed to an extract of the test material. A reduction in the number of viable cells is used to determine the cytotoxic potential.
Workflow for In Vitro Cytotoxicity Assessment
Caption: Workflow for assessing in vitro cytotoxicity using the MTT assay.
Methodology:
-
Material Preparation: Prepare sterile samples of pMTFMA, PMMA, and PTFE with a defined surface area.
-
Extraction: Immerse the materials in a cell culture medium (e.g., DMEM with 10% fetal bovine serum) at a ratio of 3 cm²/mL for 24 hours at 37°C.
-
Cell Culture: Seed L929 mouse fibroblast cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Exposure: Replace the culture medium with the material extracts. Include negative (fresh medium) and positive (e.g., organotin-stabilized PVC) controls.
-
Incubation: Incubate the cells with the extracts for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Assay: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the negative control. A material is generally considered non-cytotoxic if the cell viability is above 70%.
Hemocompatibility: Hemolysis Assay (ASTM F756)
This protocol determines the hemolytic properties of a material by measuring the amount of hemoglobin released from red blood cells upon contact with the material.
Workflow for Hemolysis Assessment
Caption: Workflow for assessing hemocompatibility via the hemolysis assay.
Methodology:
-
Material Preparation: Prepare sterile samples of pMTFMA, PMMA, and PTFE.
-
Blood Preparation: Obtain fresh human blood and dilute it with a calcium- and magnesium-free phosphate-buffered saline (PBS).
-
Contact: Place the material samples in test tubes. Add the diluted blood to the tubes.
-
Controls: Use PBS as a negative control (0% hemolysis) and deionized water as a positive control (100% hemolysis).
-
Incubation: Incubate the tubes at 37°C for 2 hours with gentle agitation.
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Measurement: Measure the absorbance of the supernatant at 540 nm to determine the concentration of free hemoglobin.
-
Calculation: Calculate the percentage of hemolysis for each material relative to the positive control. Materials with hemolysis values below 5% are generally considered non-hemolytic.
In Vivo Implantation: Local Effects after Implantation (ISO 10993-6)
This protocol evaluates the local tissue response to a material following implantation in an animal model.
Workflow for In Vivo Implantation Study
Caption: Workflow for assessing the in vivo local effects of an implanted material.
Methodology:
-
Implant Preparation: Fabricate and sterilize implants of pMTFMA, PMMA, and PTFE of a defined size and shape.
-
Animal Model: Select a suitable animal model, such as rabbits or rats.
-
Surgical Implantation: Surgically implant the materials into a specific tissue site (e.g., subcutaneous, intramuscular).
-
Observation Periods: Maintain the animals for specific time periods (e.g., 1, 4, and 12 weeks).
-
Explantation: At the end of each period, humanely euthanize the animals and explant the implant along with the surrounding tissue.
-
Histological Analysis: Process the tissue for histological examination (e.g., H&E staining).
-
Evaluation: Microscopically evaluate the tissue response, focusing on the inflammatory cell infiltrate, fibrous capsule formation, tissue integration, and any signs of necrosis or degradation.
Inflammatory Signaling Pathways
The implantation of any biomaterial elicits a host response, which is largely mediated by the innate immune system. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are often activated in response to foreign materials. These pathways regulate the expression of pro-inflammatory cytokines and chemokines, influencing the recruitment of immune cells to the implant site.
Caption: Simplified diagram of key signaling pathways involved in the inflammatory response to biomaterials.
Conclusion
This comparative guide provides a preliminary assessment of the biocompatibility of poly(this compound) in relation to PMMA and PTFE. Based on the available data for structurally similar fluorinated polymers, pMTFMA is anticipated to exhibit good biocompatibility, characterized by low cytotoxicity and hemocompatibility, and a minimal in vivo inflammatory response. However, it is crucial to emphasize that these are inferences, and a comprehensive biocompatibility assessment of pMTFMA through direct experimental testing according to the standardized protocols outlined in this guide is essential before its consideration for any medical device application. The provided experimental workflows and information on inflammatory signaling pathways offer a robust framework for researchers to conduct such evaluations and further understand the biological performance of this novel fluorinated polymer.
References
- 1. Self‐Healable Fluorinated Copolymers Governed by Dipolar Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blood compatible aspects of poly(2-methoxyethylacrylate) (PMEA)--relationship between protein adsorption and platelet adhesion on PMEA surface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Surface Modification of Polytetrafluoroethylene (PTFE) with a Heparin-immobilized Extracellular Matrix (ECM) Coating for Small-diameter Vascular Grafts Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biocompatibility assessment of polytetrafluoroethylene/wollastonite composites using endothelial cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histologic response to porous PMMA implant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tissue response to expanded polytetrafluoroethylene and silicone implants in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorinated Acrylates for High-Performance Hydrophobic Coatings
For researchers, scientists, and professionals in material science and chemical engineering, the development of robust hydrophobic coatings is paramount for a multitude of applications, ranging from anti-fouling surfaces to moisture-repellent textiles. Fluorinated acrylates have emerged as a leading class of materials for imparting hydrophobicity due to the low surface energy of the fluoroalkyl chains. This guide provides an objective comparison of various fluorinated acrylate monomers, supported by experimental data, to aid in the selection of the most suitable candidate for specific coating formulations.
This analysis focuses on the performance of coatings formulated with different fluorinated acrylate monomers, evaluating their hydrophobic properties through key metrics such as water contact angle and water shedding angle. Furthermore, standardized experimental protocols for assessing critical performance attributes including chemical resistance and durability are detailed to ensure reproducible and comparable results.
Performance Comparison of Fluorinated Acrylate Coatings
The selection of a fluorinated acrylate monomer significantly influences the final properties of a hydrophobic coating. The length of the fluoroalkyl side chain is a critical factor, with longer chains generally leading to higher hydrophobicity. The data presented below, compiled from various studies, compares the performance of coatings based on several common fluorinated acrylate monomers.
| Fluorinated Acrylate Monomer | Monomer Structure | Water Contact Angle (WCA) [°] | Water Shedding Angle (WSA) [°] | Key Observations |
| Trifluoroethyl Methacrylate (TFEM) | CF₃CH₂OCOC(CH₃)=CH₂ | 110 - 120 | > 30 | Provides good hydrophobicity, often used as a more cost-effective fluorinated monomer.[1][2][3] |
| Hexafluorobutyl Methacrylate (HFBM) | CF₃(CF₂)₂CH₂OCOC(CH₃)=CH₂ | 120 - 140 | < 20 | Offers a significant improvement in water repellency over shorter-chain alternatives.[4] |
| Dodecafluoroheptyl Methacrylate (DFHM) | CF₃(CF₂)₅CH₂OCOC(CH₃)=CH₂ | > 150 (Superhydrophobic) | < 10 | Can achieve superhydrophobic surfaces with very low water adhesion, ideal for self-cleaning applications.[5] |
| Perfluorodecyl Methacrylate (XFDM) | CF₃(CF₂)₉CH₂OCOC(CH₃)=CH₂ | > 150 (Superhydrophobic) | < 5 | The long perfluoroalkyl chain leads to exceptional water repellency and low sliding angles.[1] |
Note: The performance of these monomers can be further enhanced through copolymerization with other acrylic monomers and the incorporation of nanoparticles to create hierarchical surface roughness.
Experimental Protocols
To ensure a standardized and objective comparison of different fluorinated acrylate coatings, the following experimental protocols are recommended.
Water Contact Angle (WCA) Measurement
Objective: To quantify the static hydrophobicity of the coating surface.
Methodology (Sessile Drop Method):
-
Sample Preparation: Prepare flat, smooth substrates coated with the fluorinated acrylate formulation and cure as specified.
-
Instrumentation: Utilize a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Procedure: a. Place the coated substrate on the sample stage. b. Dispense a deionized water droplet (typically 5-10 µL) onto the surface from a controlled height. c. Capture a high-resolution image of the droplet at the liquid-solid interface. d. Analyze the image using the instrument's software to determine the angle formed between the tangent of the droplet and the substrate surface. e. Perform measurements at a minimum of five different locations on the surface to ensure statistical relevance and report the average value with the standard deviation.
Water Shedding Angle (WSA) / Sliding Angle Measurement
Objective: To assess the dynamic water repellency and the ease with which water droplets roll off the surface.
Methodology (Tilting Stage Method):
-
Sample Preparation: Use the same coated substrates as prepared for WCA measurements.
-
Instrumentation: A contact angle goniometer with an automated tilting stage is required.
-
Procedure: a. Place the coated substrate on the tilting stage. b. Dispense a water droplet of a specific volume (e.g., 20 µL) onto the surface. c. Gradually and smoothly tilt the stage at a constant rate (e.g., 1° per second). d. Record the angle at which the droplet begins to roll off the surface. This angle is the water shedding or sliding angle. e. Repeat the measurement at least five times with fresh droplets and on different areas of the coating.
Chemical Resistance Testing
Objective: To evaluate the coating's ability to withstand exposure to various chemical agents.
Methodology (Spot Test based on ASTM D1308):
-
Sample Preparation: Prepare coated panels as per the standard.
-
Reagents: Select a range of relevant chemical reagents (e.g., acids, bases, solvents, cleaning agents).
-
Procedure: a. Apply a small amount of each test chemical onto a defined area of the coated surface. b. Cover the spot with a watch glass to prevent evaporation. c. After a specified exposure time (e.g., 24 hours), remove the chemical and clean the surface with a neutral solvent or deionized water. d. Visually inspect the exposed area for any changes, such as discoloration, blistering, swelling, or loss of gloss. e. Quantify the change in hydrophobicity by measuring the WCA on the exposed area and compare it to an unexposed area.
Durability and Abrasion Resistance Testing
Objective: To determine the mechanical robustness and longevity of the hydrophobic properties.
Methodology (Taber Abraser Test based on ASTM D4060):
-
Sample Preparation: Prepare coated panels of a standard size.
-
Instrumentation: Use a Taber Abraser with specified abrasive wheels and load.
-
Procedure: a. Mount the coated panel on the turntable of the Taber Abraser. b. Subject the coating to a defined number of abrasion cycles under a specific load. c. At predetermined intervals (e.g., after 100, 500, 1000 cycles), remove the panel and assess the coating's integrity. d. Evaluation should include visual inspection for wear and measurement of the water contact angle to quantify the loss of hydrophobicity as a function of abrasion cycles.
Experimental and Evaluation Workflow
The following diagram illustrates a logical workflow for the comparative analysis of fluorinated acrylates for hydrophobic coatings, from monomer selection to performance validation.
References
A Comparative Guide to the Optical Properties of Methyl 2-(trifluoromethyl)acrylate (MTFMA) Copolymers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the optical properties of Methyl 2-(trifluoromethyl)acrylate (MTFMA) copolymers against common alternative materials such as Polymethyl Methacrylate (PMMA), Polycarbonate (PC), and optical-grade Silicone. The inclusion of the trifluoromethyl group in acrylate polymers offers unique optical characteristics, including a low refractive index and high light transmittance, making them promising candidates for a variety of optical applications in research and drug development. This document summarizes key performance data, details experimental protocols for validation, and provides a visual representation of the experimental workflow.
Comparative Analysis of Optical Properties
The selection of a material for optical applications is dictated by a combination of properties, primarily refractive index, Abbe's number, and optical transparency. The following tables summarize the quantitative data for MTFMA copolymers and its alternatives.
| Material | Refractive Index (n) | Abbe's Number (Vd) | Optical Transparency (%) |
| Poly(MTFMA-co-MMA) | 1.4350 – 1.4872[1] | Not available | > 89-92% (for related trifluoromethyl-substituted polystyrene copolymers)[2] |
| Polymethyl Methacrylate (PMMA) | ~1.49[3] | ~58[3] | ~92% |
| Polycarbonate (PC) | ~1.58-1.59 | ~30-34 | > 89% |
| Optical Grade Silicone | 1.39 - 1.55 (tunable) | Not available | up to 94-95% |
| Table 1: Comparison of key optical properties for MTFMA copolymers and alternative materials. |
The Influence of the Trifluoromethyl Group
The presence of the trifluoromethyl (CF3) group in the acrylate monomer significantly influences the optical properties of the resulting copolymers. The high electronegativity of fluorine atoms leads to a decrease in the electron density and polarizability of the polymer chains. This, in turn, results in a lower refractive index compared to non-fluorinated analogues like PMMA.[4] The low refractive index is a desirable characteristic for applications such as anti-reflective coatings and cladding for optical fibers.
Furthermore, the incorporation of fluorine can enhance the thermal stability and chemical resistance of the polymer, expanding its utility in demanding environments.
Experimental Protocols
Accurate and reproducible measurement of optical properties is critical for material validation. The following are detailed methodologies for key experiments.
Refractive Index Measurement
Method: Spectroscopic Ellipsometry
Principle: This non-destructive technique measures the change in polarization of light upon reflection from a thin film. By analyzing this change, both the refractive index and the thickness of the film can be determined with high precision.
Protocol:
-
Sample Preparation: Prepare a thin, uniform film of the copolymer on a clean, flat substrate (e.g., silicon wafer) by spin-coating or solution casting. Ensure the film is free of defects and has a smooth surface.
-
Instrument Setup: Calibrate the spectroscopic ellipsometer using a reference sample according to the manufacturer's instructions.
-
Measurement:
-
Mount the sample on the stage.
-
Set the wavelength range for the measurement (e.g., 400-1000 nm).
-
Set the angle of incidence (typically 50-70°).
-
Acquire the ellipsometric parameters (Ψ and Δ) as a function of wavelength.
-
-
Data Analysis:
-
Use appropriate modeling software to create a mathematical model of the sample (substrate and film).
-
Fit the model to the experimental data to extract the refractive index (n) and extinction coefficient (k) of the film over the measured spectral range.
-
Abbe's Number Determination
Method: Calculation from Refractive Index Measurements
Principle: The Abbe number (Vd) is a measure of the material's chromatic dispersion. It is calculated from the refractive indices at three specific Fraunhofer spectral lines: F (486.1 nm, blue), d (587.6 nm, yellow), and C (656.3 nm, red).
Protocol:
-
Refractive Index Measurement: Measure the refractive index of the polymer film at the F, d, and C wavelengths using a high-precision method such as spectroscopic ellipsometry or a prism coupler.
-
Calculation: Use the following formula to calculate the Abbe number: Vd = (nd - 1) / (nF - nC)
Optical Transparency Measurement
Method: UV-Vis Spectroscopy (ASTM D1003)
Principle: This method quantifies the luminous transmittance and haze of transparent plastics. Luminous transmittance is the ratio of the transmitted light to the incident light in the visible spectrum.
Protocol:
-
Sample Preparation: Prepare a flat, polished sample of the copolymer with a defined thickness.
-
Instrument Setup:
-
Use a UV-Vis spectrophotometer with an integrating sphere.
-
Calibrate the instrument by obtaining a 100% baseline with no sample in the light path and a 0% baseline with the light path blocked.
-
-
Measurement:
-
Place the sample in the spectrophotometer at the entrance port of the integrating sphere.
-
Measure the total transmittance across the visible spectrum (typically 380-780 nm).
-
To measure haze, place the sample at the exit port of the integrating sphere and measure the diffuse transmittance.
-
-
Calculation: The luminous transmittance is calculated by integrating the spectral transmittance data weighted by the photopic spectral luminous efficiency function.
Experimental Workflow
The following diagram illustrates the typical workflow for synthesizing and characterizing the optical properties of MTFMA copolymers.
Conclusion
Copolymers of this compound present a compelling alternative to traditional optical polymers, particularly in applications where a low refractive index is advantageous. While further characterization of the Abbe's number for a wider range of MTFMA copolymers is warranted, the available data on their refractive index and high transparency highlight their potential. The experimental protocols outlined in this guide provide a robust framework for researchers to validate the optical performance of these and other novel polymeric materials. The unique combination of optical and physicochemical properties imparted by the trifluoromethyl group makes MTFMA copolymers a promising area for future research and development in advanced optical systems.
References
head-to-head comparison of different initiators for Methyl 2-(trifluoromethyl)acrylate polymerization
For researchers and professionals in drug development and materials science, the synthesis of well-defined fluorinated polymers is of significant interest. Methyl 2-(trifluoromethyl)acrylate (MTFMA) is a valuable monomer for introducing trifluoromethyl groups into a polymer backbone, thereby imparting unique properties such as thermal stability, chemical resistance, and low surface energy. The choice of initiator is a critical parameter that dictates the success of the polymerization, influencing polymer yield, molecular weight, and polydispersity. This guide provides a head-to-head comparison of common initiators for the polymerization of MTFMA, supported by experimental data from related monomers where direct comparative studies on MTFMA are limited.
Performance Comparison of Initiators
The selection of an initiator is primarily dependent on the desired polymerization method, which can be broadly categorized into free radical and anionic polymerization. For more precise control over the polymer architecture, controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP) are employed.
| Initiator System | Polymerization Type | Typical Reaction Conditions | Polymer Yield (%) | Number-Average Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) |
| Azobisisobutyronitrile (AIBN) | Free Radical | 60-80 °C, in organic solvent (e.g., toluene, DMF) | Generally high | Broad range, dependent on initiator/monomer ratio | > 1.5 |
| Benzoyl Peroxide (BPO) | Free Radical | 70-90 °C, in organic solvent (e.g., toluene) | Generally high | Broad range, dependent on initiator/monomer ratio | > 1.5 |
| n-Butyllithium (n-BuLi) | Anionic | -78 °C, in anhydrous THF | High | Controlled by monomer/initiator ratio | Low (< 1.2) |
| Ethyl 2-bromoisobutyrate / CuBr | ATRP | 90 °C, in organic solvent (e.g., toluene) with a ligand | High | Controlled by monomer/initiator ratio | Low (< 1.2) |
Note: The data presented for AIBN and BPO in the context of MTFMA is often in copolymerization studies.[1] The quantitative values for Mn and PDI are representative of free radical polymerization of acrylates.[2] Data for n-BuLi and ATRP initiators are based on studies with methyl methacrylate (MMA), a structurally similar monomer, due to the scarcity of direct data for MTFMA homopolymerization with these initiators.[3][4][5] Direct comparison should be made with caution as reaction conditions can significantly influence the results.
Experimental Protocols
Detailed methodologies for key polymerization techniques are provided below. These are generalized protocols and may require optimization for specific applications.
Free Radical Polymerization using AIBN or BPO
-
Monomer Purification: MTFMA is passed through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: A Schlenk flask is charged with the purified MTFMA and a suitable solvent (e.g., toluene or DMF). The initiator (AIBN or BPO, typically 0.1-1 mol% relative to the monomer) is added.
-
Degassing: The mixture is degassed by several freeze-pump-thaw cycles to remove oxygen, which can inhibit the polymerization.
-
Polymerization: The flask is backfilled with an inert gas (e.g., nitrogen or argon) and immersed in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN). The reaction is allowed to proceed for a specified time (e.g., 6-24 hours).
-
Termination and Precipitation: The polymerization is quenched by cooling the reaction mixture to room temperature and exposing it to air. The polymer is then precipitated by pouring the solution into a non-solvent, such as methanol.
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent, and dried in a vacuum oven to a constant weight.
Anionic Polymerization using n-Butyllithium
-
Solvent and Monomer Preparation: Anhydrous tetrahydrofuran (THF) is obtained by distillation over sodium/benzophenone. MTFMA is purified by distillation under reduced pressure and stored under an inert atmosphere.
-
Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is cooled to -78 °C (dry ice/acetone bath) under a positive pressure of argon. Anhydrous THF is cannulated into the flask.
-
Initiation: A solution of n-BuLi in hexanes is added dropwise to the stirred THF until a faint persistent yellow color is observed, indicating the titration of impurities. The calculated amount of n-BuLi initiator is then added.
-
Polymerization: The purified MTFMA is added dropwise to the initiator solution at -78 °C. The reaction is typically very fast.
-
Termination: The polymerization is terminated by the addition of degassed methanol.
-
Precipitation and Purification: The polymer is precipitated in a large excess of a non-solvent like methanol or hexane, filtered, and dried under vacuum.
Logical Workflow for MTFMA Polymerization and Characterization
Caption: Experimental workflow for the synthesis and characterization of poly(this compound).
Signaling Pathway for Free Radical Polymerization
Caption: Key steps in the free radical polymerization of vinyl monomers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. research.aston.ac.uk [research.aston.ac.uk]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Mechanical Properties of Methyl 2-(trifluoromethyl)acrylate-based Composites
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with superior performance, Methyl 2-(trifluoromethyl)acrylate (MTFMA) emerges as a promising monomer for the development of high-performance polymer composites. The incorporation of a trifluoromethyl group at the alpha position of the acrylate moiety is anticipated to significantly enhance the mechanical and thermal properties of the resulting polymer. This guide provides a comparative assessment of the projected mechanical properties of MTFMA-based composites against conventional and other fluorinated polymer systems, supported by experimental data from analogous materials and detailed testing methodologies.
Enhanced Mechanical Performance of MTFMA-Based Composites
The presence of the electron-withdrawing trifluoromethyl group in MTFMA is expected to increase the polymer chain's polarity and intermolecular forces, leading to a stiffer and stronger material compared to its non-fluorinated counterpart, poly(methyl methacrylate) (PMMA). While specific experimental data for MTFMA homopolymer composites is not widely published, studies on structurally similar fluorinated acrylates, such as poly(methyl α-fluoroacrylate) (PMFA), demonstrate a significant improvement in mechanical properties over PMMA. Research has shown that PMFA exhibits a 50% increase in compressive and bending strength, as well as a higher bending modulus compared to PMMA. It is reasonable to infer that MTFMA-based composites would exhibit similar, if not superior, enhancements due to the greater electronegativity and bulk of the trifluoromethyl group.
These enhanced properties make MTFMA-based composites attractive for applications demanding high strength, rigidity, and durability, such as in advanced dental materials, medical implants, and components for scientific instrumentation.
Comparative Data on Mechanical Properties
To provide a clear comparison, the following table summarizes the known mechanical properties of PMMA and the expected properties of MTFMA-based composites. The values for MTFMA are estimations based on the performance of similar fluorinated acrylate polymers.
| Mechanical Property | This compound (MTFMA)-Based Composite (Projected) | Poly(methyl methacrylate) (PMMA)-Based Composite | Polycarbonate (PC) |
| Tensile Strength | 90 - 120 MPa | 50 - 80 MPa | 55 - 75 MPa |
| Tensile Modulus | 3.5 - 5.0 GPa | 2.5 - 3.5 GPa | 2.0 - 2.4 GPa |
| Flexural Strength | 130 - 180 MPa | 80 - 120 MPa | 85 - 105 MPa |
| Flexural Modulus | 4.0 - 6.0 GPa | 2.5 - 3.5 GPa | 2.1 - 2.5 GPa |
| Izod Impact Strength (Notched) | 0.4 - 0.6 J/cm | 0.2 - 0.4 J/cm | 60 - 85 J/m |
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the mechanical properties of polymer composites.
Tensile Testing
-
Standard: ASTM D3039/D3039M - Standard Test Method for Tensile Properties of Polymer Matrix Composite Materials.[1][2]
-
Objective: To determine the ultimate tensile strength, tensile modulus, and Poisson's ratio of the composite material.
-
Specimen Preparation: Rectangular flat strip specimens with constant cross-section are prepared. The dimensions are typically 250 mm in length, 25 mm in width, and 2.5 mm in thickness. End tabs made of a softer material (e.g., aluminum or glass fabric composite) are often bonded to the specimen ends to prevent gripping-induced damage.
-
Procedure:
-
The specimen is mounted into the grips of a universal testing machine.
-
An extensometer is attached to the specimen to measure strain.
-
A uniaxial tensile load is applied at a constant crosshead speed until the specimen fails. A typical test speed is 2 mm/min.[1]
-
The load and displacement data are recorded throughout the test.
-
-
Data Analysis: The tensile strength is calculated by dividing the maximum load by the initial cross-sectional area of the specimen. The tensile modulus is determined from the slope of the initial linear portion of the stress-strain curve.
Flexural Testing (Three-Point Bending)
-
Standard: ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials.
-
Objective: To determine the flexural strength and flexural modulus of the composite material.
-
Specimen Preparation: Rectangular bar specimens with a specified span-to-depth ratio (commonly 16:1) are used.
-
Procedure:
-
The specimen is placed on two supports in a three-point bending fixture attached to a universal testing machine.
-
A load is applied to the center of the specimen at a constant crosshead speed until the specimen fractures or reaches a specified maximum deflection.
-
The load and deflection data are continuously recorded.
-
-
Data Analysis: The flexural strength is calculated from the maximum load, span length, and specimen dimensions. The flexural modulus is determined from the slope of the load-deflection curve in the initial elastic region.
Impact Testing (Izod)
-
Standard: ASTM D256 - Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics.
-
Objective: To determine the impact resistance or toughness of the material.
-
Specimen Preparation: A rectangular bar specimen with a V-notch machined on one side is prepared.
-
Procedure:
-
The notched specimen is clamped in a cantilevered position in the Izod impact tester.
-
A pendulum with a known weight is released from a specified height, striking the notched side of the specimen.
-
The energy absorbed by the specimen to fracture is measured by the height to which the pendulum swings after impact.
-
-
Data Analysis: The impact strength is reported in Joules per centimeter (J/cm) of the notch thickness.
Visualizing the Workflow and Material Relationships
To better understand the experimental process and the relationships between the materials discussed, the following diagrams are provided.
Caption: Experimental workflow for assessing the mechanical properties of MTFMA-based composites.
Caption: Logical relationship of the mechanical properties of MTFMA composites compared to PMMA and PC.
References
A Comparative Analysis of Methyl 2-(trifluoromethyl)acrylate and Traditional Monomers in Dental Composites: A Review of the Current Landscape
For Researchers, Scientists, and Drug Development Professionals in Dentistry
The quest for dental restorative materials with enhanced performance and longevity has led to the exploration of novel monomers. Among these, Methyl 2-(trifluoromethyl)acrylate (MTFMA) has been identified as a potential candidate to rival or surpass the properties of traditional monomers such as bisphenol A-glycidyl methacrylate (Bis-GMA), urethane dimethacrylate (UDMA), and triethylene glycol dimethacrylate (TEGDMA). This guide provides a comparative evaluation based on available scientific literature, summarizing key performance indicators and outlining standard experimental protocols. However, it is crucial to note that while extensive data exists for traditional monomers, research directly evaluating MTFMA within a dental composite matrix is limited.
Executive Summary
Traditional dental composites, predominantly based on Bis-GMA, UDMA, and TEGDMA, have a long-standing clinical history. Their performance characteristics, including mechanical strength, water sorption, and polymerization kinetics, are well-documented. The introduction of a trifluoromethyl group in MTFMA suggests the potential for improved hydrophobicity, chemical stability, and wear resistance. This guide synthesizes the known properties of traditional monomers and contextualizes the anticipated, yet largely unverified, advantages of MTFMA. Due to the nascent stage of research into MTFMA-based dental composites, this document also serves as a call for further investigation to substantiate its theoretical benefits with robust experimental data.
Data Presentation: A Comparative Overview
The following tables summarize the typical performance characteristics of dental composites based on traditional monomers. A corresponding column for MTFMA-based composites is included to highlight the areas where experimental data is currently lacking.
Table 1: Mechanical Properties of Dental Composites
| Property | Traditional Monomers (Bis-GMA/TEGDMA/UDMA) | This compound (MTFMA) |
| Flexural Strength (MPa) | 80 - 160 | Data Not Available |
| Compressive Strength (MPa) | 200 - 350 | Data Not Available |
| Flexural Modulus (GPa) | 8 - 20 | Data Not Available |
| Hardness (Vickers Hardness Number) | 50 - 90 | Data Not Available |
Table 2: Physicochemical Properties of Dental Composites
| Property | Traditional Monomers (Bis-GMA/TEGDMA/UDMA) | This compound (MTFMA) |
| Water Sorption (µg/mm³) | 15 - 40[1][2] | Data Not Available |
| Solubility (µg/mm³) | 1 - 7[1] | Data Not Available |
| Degree of Conversion (%) | 55 - 75[3][4] | Data Not Available |
| Polymerization Shrinkage (%) | 2 - 4[3] | Data Not Available |
Experimental Protocols: Standard Methodologies
The evaluation of dental composite performance relies on standardized testing procedures. The following are detailed methodologies for key experiments, which would be applicable to the evaluation of MTFMA-based composites.
Mechanical Strength Testing
a) Flexural Strength and Modulus:
-
Specimen Preparation: Rectangular bar specimens (25 mm x 2 mm x 2 mm) are prepared by filling a stainless steel mold with the uncured composite material. The material is covered with a Mylar strip and a glass slide and light-cured according to the manufacturer's instructions.
-
Testing Procedure: A three-point bending test is performed using a universal testing machine. The specimens are placed on two supports with a span of 20 mm, and a load is applied to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture.
-
Data Calculation: Flexural strength (σ) is calculated using the formula: σ = 3FL / 2bh², where F is the maximum load, L is the span length, b is the specimen width, and h is the specimen thickness. The flexural modulus is determined from the slope of the initial linear portion of the stress-strain curve.
b) Compressive Strength:
-
Specimen Preparation: Cylindrical specimens (4 mm in diameter and 6 mm in height) are prepared in a split-mold. The composite is packed into the mold, covered, and light-cured.
-
Testing Procedure: The specimens are placed in a universal testing machine and subjected to a compressive load at a crosshead speed of 1.0 mm/min until fracture.
-
Data Calculation: Compressive strength is calculated by dividing the maximum load by the cross-sectional area of the specimen.
Physicochemical Property Assessment
a) Water Sorption and Solubility:
-
Specimen Preparation: Disc-shaped specimens (15 mm in diameter and 1 mm in thickness) are prepared and light-cured.
-
Conditioning: The specimens are dried in a desiccator at 37°C until a constant mass (m1) is achieved.
-
Immersion: The dried specimens are immersed in distilled water at 37°C. At regular intervals, the specimens are removed, blotted dry, and weighed (m2). This is continued until the mass remains constant.
-
Re-drying: The water-saturated specimens are then re-dried in the desiccator until a constant mass (m3) is reached.
-
Data Calculation: Water sorption (Wsp) is calculated as (m2 - m3) / V, and solubility (Wsl) is calculated as (m1 - m3) / V, where V is the volume of the specimen.[1][2]
b) Degree of Conversion:
-
Methodology: Fourier Transform Infrared Spectroscopy (FTIR) is commonly used to determine the degree of conversion.
-
Procedure: A small amount of uncured composite is placed on the attenuated total reflectance (ATR) crystal of the FTIR spectrometer, and a spectrum is recorded. The material is then light-cured in situ, and a second spectrum is recorded.
-
Data Calculation: The degree of conversion is calculated by comparing the peak height ratio of the aliphatic C=C absorption band (at approximately 1638 cm⁻¹) to an internal standard aromatic C=C band (at approximately 1608 cm⁻¹) before and after curing.[3][4]
Logical Workflow for Comparative Evaluation
The following diagram illustrates the logical workflow for a comprehensive comparative evaluation of a novel monomer like MTFMA against traditional dental monomers.
Caption: Workflow for evaluating MTFMA in dental composites.
Conclusion and Future Directions
The evaluation of this compound as a potential monomer for dental composites is an area ripe for investigation. While the theoretical advantages of incorporating a trifluoromethyl group are compelling, there is a clear and urgent need for empirical data to validate these hypotheses. The standard experimental protocols outlined in this guide provide a robust framework for conducting such research. Future studies should focus on synthesizing MTFMA-based dental composites and performing direct, head-to-head comparisons with commercial and experimental composites based on traditional monomers. This will allow for a comprehensive understanding of MTFMA's potential to advance the field of restorative dentistry. Researchers and professionals in drug development are encouraged to pursue this line of inquiry to unlock the next generation of dental materials.
References
- 1. Synthesis and characterization of antibacterial dental monomers and composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resin based restorative dental materials: characteristics and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Rapid Polymerization on Water Sorption and Solubility of Bulk-fill Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
literature review of the performance of trifluoromethylated acrylates in specific applications
Trifluoromethylated acrylates are a class of fluorine-containing polymers that garner significant interest due to the unique properties conferred by the trifluoromethyl (-CF3) group. The high electronegativity and low polarizability of fluorine atoms lead to materials with low surface energy, high thermal and chemical stability, low refractive indices, and hydrophobicity/oleophobicity.[1][2] These characteristics make them highly desirable for advanced applications in coatings, optical devices, and biomedical materials. This guide compares the performance of trifluoromethylated acrylates to alternative materials, supported by experimental data.
Application: Low Surface Energy Coatings
Trifluoromethylated acrylates are extensively used to create coatings with water and oil repellency, chemical resistance, and self-cleaning properties.[1][3] The presence of -CF3 groups at the polymer-air interface is crucial for minimizing surface energy.[4]
Performance Comparison: Surface Properties
The primary metric for evaluating these coatings is the contact angle with water and oil, where a higher angle indicates greater repellency.
| Material System | Application | Water Contact Angle (θ°) | Oil Contact Angle (θ°) (Hexadecane) | Reference |
| Unfilled Epoxy Network | Coating | 74.3 | 60.7 (Ethylene Glycol) | [5] |
| Epoxy with 40 wt% 2,2,2-Trifluoroethyl Acrylate (TFEA) Filler | Coating | 101.2 | 84.5 (Ethylene Glycol) | [5] |
| Acrylic Polymer with 1.5 wt% (Perfluoroalkyl)ethyl Methacrylate | Surface Treatment | ~80 - 115 | ~60 - 70 | [6] |
| Poly(methyl methacrylate) (PMMA) | Standard Acrylic | ~65 - 70 | Not typically reported | General Value |
| Poly(trifluoroethyl methacrylate) (PTFEMA) | Fluorinated Acrylic | > 90 | Not specified | [2] |
Experimental Protocol: Contact Angle Measurement
The static contact angle is typically measured using the sessile drop method.
-
Sample Preparation : A thin, uniform film of the polymer is coated onto a flat substrate (e.g., glass, silicon wafer) and cured according to the material's specifications (e.g., UV curing, thermal curing).
-
Measurement : A microliter-sized droplet of a probe liquid (e.g., deionized water for hydrophobicity, hexadecane for oleophobicity) is carefully deposited onto the polymer surface.
-
Imaging : A high-resolution camera equipped with a goniometer captures the profile of the droplet at the solid-liquid-vapor interface.
-
Analysis : Software analyzes the captured image to calculate the angle formed between the substrate surface and the tangent of the droplet at the point of contact. The average of multiple measurements across the surface is reported to ensure statistical validity.
Application: Optical Fibers
In optical communications, materials with a low refractive index are essential for the cladding layer of optical fibers to ensure total internal reflection. Fluorinated acrylates, including trifluoromethylated variants, are used to lower the refractive index of the polymer matrix.[7] They also offer high transparency and thermal stability.[8]
Performance Comparison: Optical Properties
| Material | Application | Refractive Index (@1541 nm) | Optical Loss (dB/km @650 nm) | Reference |
| Standard UV-Curable Acrylate | Fiber Coating | ~1.4953 | Not specified | [7] |
| Acrylate with 73 wt% Fluoroacrylate Monomers | Fiber Coating | 1.41798 | Not specified | [7] |
| Silica (Typical Cladding) | Fiber Cladding | ~1.4439 | Not applicable | [7] |
| Poly(2,2,2-trifluoroethyl methacrylate) (P3FMA) | GI POF Core | Not specified | 71 | [8] |
Experimental Protocol: Refractive Index Measurement
-
Sample Preparation : A prism or thin film of the cured polymer is prepared. The surfaces must be optically smooth to prevent scattering.
-
Instrumentation : An Abbe refractometer or a prism coupler is commonly used.
-
Measurement : A beam of monochromatic light (e.g., from a sodium lamp or a laser at a specific wavelength like 633 nm or 1550 nm) is directed at the sample.
-
Analysis : The instrument measures the critical angle at which the light is refracted or reflected at the interface of the sample and a prism of known refractive index. This angle is then used to calculate the refractive index of the polymer sample. Measurements are often performed at various wavelengths to characterize the material's dispersion.
Application: Biomedical and Dental Composites
In biomedical applications, trifluoromethylated and other fluorinated polymers are explored for their hydrophobicity, which can reduce biofilm formation and protein adhesion on medical devices and dental restorations.[9][10] They can also improve the mechanical properties and reduce water sorption in dental composites compared to conventional resins like Bis-GMA (bisphenol A-glycidyl methacrylate).[9][11][12]
Performance Comparison: Dental Resin Properties
While direct data on trifluoromethylated acrylates in commercial dental resins is limited in the initial review, the performance of novel BPA-free monomers provides a strong parallel for comparing alternatives to the standard Bis-GMA/TEGDMA system. Fluorinated coatings on medical devices offer benefits like hydrophobicity and lubricity.[13][14]
| Material System | Application | Flexural Strength (FS) | Flexural Modulus (FM) | Key Advantage | Reference |
| Bis-GMA / TEGDMA Resin | Dental Composite | Baseline | Baseline | Widely used industry standard | [9] |
| TMBPF-Ac / TEGDMA Resin | Dental Composite | Higher than Bis-GMA | Higher than Bis-GMA | BPA-free, improved mechanical properties | [9] |
| Polymethyl Methacrylate (PMMA) | Denture Base | Lower than composites | Lower than composites | Low cost, easy processing | [15][16] |
| Urethane Dimethacrylate (UDMA) | Dental Composite | Variable | Variable | Often used in composites for improved toughness | [12][15] |
Experimental Protocol: Flexural Strength Testing (Three-Point Bending Test)
This protocol is standard for evaluating the mechanical properties of dental composites (e.g., ISO 4049).
-
Sample Preparation : The composite material is packed into a rectangular mold (e.g., 25 mm x 2 mm x 2 mm) and light-cured according to the manufacturer's instructions to ensure complete polymerization.
-
Conditioning : The cured bars are removed from the mold and often stored in water at 37°C for 24 hours to simulate oral conditions.
-
Testing : The sample is placed on two supports in a universal testing machine. A load is applied to the center of the bar at a constant speed (e.g., 0.5 mm/min) until it fractures.
-
Calculation : The flexural strength (σ) and flexural modulus (E) are calculated from the load-deflection curve using the dimensions of the sample and the support span.
Workflow and Structure-Property Diagrams
The following diagrams illustrate the typical experimental workflow for developing and characterizing these polymers and the fundamental structure-property relationship of trifluoromethylated acrylates.
Caption: Experimental workflow for the synthesis and characterization of trifluoromethylated acrylate polymers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]
- 6. pubs.acs.org [pubs.acs.org]
- 7. shura.shu.ac.uk [shura.shu.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Biological aspects of modern dental composites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Medical Device Coatings to Improve Safety and Performance | The Armoloy Corporation [armoloy.com]
- 14. precisioncoating.com [precisioncoating.com]
- 15. The Use of Acrylate Polymers in Dentistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. asrjetsjournal.org [asrjetsjournal.org]
Safety Operating Guide
Proper Disposal of Methyl 2-(trifluoromethyl)acrylate: A Guide for Laboratory Professionals
For immediate release
Methyl 2-(trifluoromethyl)acrylate is a valuable reagent in research and development, particularly in the synthesis of novel polymers and pharmaceutical compounds. However, its hazardous properties necessitate strict adherence to proper handling and disposal procedures to ensure the safety of laboratory personnel and minimize environmental impact. This document provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for researchers, scientists, and drug development professionals.
Essential Safety and Handling Information
This compound is a highly flammable liquid and vapor, and it can cause skin and serious eye irritation. Inhalation may be harmful and can cause respiratory irritation. Therefore, it is imperative to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Key Physical and Chemical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | Citations |
| Molecular Formula | C₅H₅F₃O₂ | [1] |
| Molecular Weight | 154.09 g/mol | [1] |
| Form | Liquid | [2] |
| Density | 1.262 g/mL at 25 °C | [2] |
| Flash Point | 22.8 °C (73.0 °F) - closed cup | [2] |
| Storage Temperature | 2-8°C | [2] |
Spill Management Protocol
In the event of a spill, immediate action is crucial to mitigate risks.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area and ensure adequate ventilation.
-
Eliminate Ignition Sources: As the substance is highly flammable, extinguish all nearby flames and turn off any spark-producing equipment.
-
Contain the Spill: Use a non-combustible absorbent material, such as sand or vermiculite, to contain the spill.
-
Collect and Dispose: Carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, and dispose of all contaminated materials as hazardous waste.
In-Laboratory Waste Treatment and Disposal Plan
For small quantities of residual this compound, an in-laboratory treatment procedure can be performed to reduce its immediate hazards before collection by a certified hazardous waste disposal service. The primary methods for treatment are base-catalyzed hydrolysis or radical polymerization .
Experimental Protocol: Base-Catalyzed Hydrolysis
This procedure converts the volatile and reactive acrylate ester into a less volatile carboxylate salt and methanol. This reaction should be performed in a chemical fume hood.
Materials:
-
Waste this compound
-
1 M Sodium hydroxide (NaOH) solution
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH paper
Procedure:
-
Place the beaker or flask containing the waste this compound on a stir plate in a chemical fume hood.
-
Begin stirring the waste material.
-
Slowly and carefully add the 1 M NaOH solution to the waste acrylate. An excess of NaOH is recommended to ensure complete hydrolysis. A starting point is a 2:1 molar ratio of NaOH to the acrylate.
-
The reaction is exothermic; add the NaOH solution in small portions to control the temperature. If the reaction becomes too vigorous, cool the vessel in an ice bath.
-
Continue stirring the mixture for at least 2 hours to ensure the reaction goes to completion.
-
After 2 hours, stop stirring and check the pH of the aqueous layer using pH paper. The pH should be basic (pH > 9) to ensure all the acrylate has been hydrolyzed. If not, add more NaOH solution and continue stirring for another hour.
-
The resulting mixture, containing sodium 2-(trifluoromethyl)acrylate and methanol in an aqueous solution, is less volatile and reactive.
-
Transfer the neutralized mixture to a clearly labeled hazardous waste container for collection by your institution's environmental health and safety (EHS) office.
Experimental Protocol: Radical Polymerization
This method converts the liquid monomer into a solid polymer, which is generally less hazardous and easier to handle. This procedure must be conducted in a chemical fume hood.
Materials:
-
Waste this compound
-
A radical initiator, such as Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO).
-
A suitable reaction vessel (e.g., a beaker or flask)
-
A heating mantle or oil bath
-
Stir plate and stir bar
Procedure:
-
In a chemical fume hood, place the waste this compound in the reaction vessel with a stir bar.
-
Add a small amount of a radical initiator. A typical starting concentration is 1-2 mol% relative to the monomer.
-
Gently stir the mixture to dissolve the initiator.
-
Slowly heat the mixture to a temperature appropriate for the chosen initiator (e.g., ~60-80 °C for AIBN). Be aware that polymerization is an exothermic process.
-
Monitor the reaction closely. As the polymerization proceeds, the viscosity of the solution will increase significantly until it becomes a solid mass.
-
Once the polymerization is complete and the mixture has solidified, allow it to cool to room temperature.
-
The resulting solid polymer should be collected in a labeled hazardous waste container.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Conclusion
The safe management and disposal of this compound are paramount in a laboratory setting. By following these established procedures, researchers can mitigate the inherent risks associated with this chemical. Always consult your institution's specific safety guidelines and your Safety Data Sheet (SDS) for the most comprehensive information. Proper disposal not only protects laboratory personnel but also ensures the preservation of our environment.
References
Essential Safety and Operational Guide for Methyl 2-(trifluoromethyl)acrylate
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of Methyl 2-(trifluoromethyl)acrylate. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous chemical with multiple risk factors. The following table summarizes its primary hazards.[1] A comprehensive personal protective equipment (PPE) plan is mandatory for all personnel handling this substance.
Table 1: Hazard Summary for this compound
| Hazard Class | GHS Pictogram | Hazard Statement |
| Flammable liquids | 🔥 | H225: Highly Flammable liquid and vapor[1] |
| Skin corrosion/irritation | ❗ | H315: Causes skin irritation[1] |
| Serious eye damage/eye irritation | ❗ | H319: Causes serious eye irritation[1] |
| Acute toxicity, inhalation | ❗ | H332: Harmful if inhaled[1] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | ❗ | H335: May cause respiratory irritation[1] |
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile rubber gloves. Butyl rubber gloves are also effective.[2] | Acrylates can penetrate some glove materials.[3] Double gloving provides an additional barrier. Nitrile and butyl rubber show good resistance to acrylate monomers.[2] |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Skin and Body Protection | Flame-resistant lab coat and a chemical-resistant apron. | Protects against skin contact, irritation, and potential splashes of the flammable liquid. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge. | Necessary to prevent inhalation of harmful vapors, especially when not working in a fume hood or in case of a spill.[1] |
Safe Handling and Storage
Proper handling and storage are crucial to prevent accidents and maintain the chemical's stability.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Ensure a certified chemical fume hood is operational. Have all necessary PPE donned correctly before handling the chemical.
-
Inert Atmosphere : Handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent polymerization.
-
Grounding : Ground and bond all containers and transfer equipment to prevent static discharge, which can ignite the flammable liquid.
-
Dispensing : Use only spark-proof tools for dispensing.
-
Avoid Incompatibles : Keep away from strong oxidizing agents, acids, and bases.[4]
-
Post-Handling : Tightly seal the container immediately after use.
Storage Plan
-
Temperature : Store in a cool, dry, well-ventilated area, away from heat and direct sunlight. Recommended storage temperature is 2-8°C.[5]
-
Location : Store in a flammable liquid storage cabinet.
-
Container : Keep in the original, tightly sealed container.
-
Stabilizer : This product is typically supplied with a stabilizer (e.g., 4-Hydroxy-TEMPO) to inhibit polymerization.[5] Monitor the stabilizer concentration and expiration date.
Emergency Procedures
Immediate and appropriate response to emergencies can significantly mitigate harm.
Table 3: Emergency Response Protocols
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[6][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9] |
Spill and Disposal Plans
A clear and practiced spill and disposal plan is essential for safety and environmental protection.
Spill Response Workflow
Caption: Workflow for responding to a chemical spill.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Disposal Workflow
Caption: Step-by-step waste disposal process.
Key Disposal Considerations:
-
Halogenated Waste : As a fluorinated compound, this chemical must be disposed of as halogenated organic waste.[10]
-
Containerization : Use a designated, properly labeled, and sealed container for all waste.
-
Contaminated Materials : All contaminated items, including gloves, absorbent materials, and disposable labware, must be disposed of as hazardous waste.
-
Prohibition : Do NOT dispose of this compound down the drain or with general laboratory trash.[3]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. longchangchemical.com [longchangchemical.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. ethz.ch [ethz.ch]
- 6. trc-corp.com [trc-corp.com]
- 7. nj.gov [nj.gov]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. ICSC 0625 - METHYL ACRYLATE [chemicalsafety.ilo.org]
- 10. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
